molecular formula C12H22O11.H2O<br>C12H24O12 B3029433 D(+)-Melibiose monohydrate CAS No. 66009-10-7

D(+)-Melibiose monohydrate

Cat. No.: B3029433
CAS No.: 66009-10-7
M. Wt: 360.31 g/mol
InChI Key: CHIDEFLSUMQFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D(+)-Melibiose monohydrate, also known as D(+)-Melibiose monohydrate, is a useful research compound. Its molecular formula is C12H22O11.H2O and its molecular weight is 360.31 g/mol. The purity is usually 95%.
The exact mass of the compound D(+)-Melibiose monohydrate is 360.12677620 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality D(+)-Melibiose monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D(+)-Melibiose monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;/h1,4-12,14-21H,2-3H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIDEFLSUMQFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of Melibiose in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Sugar

Melibiose, a disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond, represents a significant carbon and energy source for a diverse range of bacteria.[1] Its utilization is not merely a matter of nutritional opportunism; it is a highly regulated and elegant biological process that offers profound insights into bacterial transport, enzymatic catalysis, and genetic control. For researchers in microbiology, industrial biotechnology, and drug development, understanding the intricacies of melibiose metabolism provides a powerful lens through which to view fundamental bacterial physiology and identify novel targets for manipulation.

This technical guide provides an in-depth exploration of the biological role of melibiose in bacterial metabolism. We will dissect the key molecular players, elucidate the underlying biochemical mechanisms, and present field-proven methodologies for their investigation. This document is structured to serve as a comprehensive resource for scientists seeking to harness or inhibit melibiose utilization in their research and development endeavors.

Section 1: The Gateway – Transport of Melibiose Across the Cell Membrane

The initial and critical step in melibiose metabolism is its transport from the extracellular environment into the bacterial cytoplasm. This process is primarily mediated by a highly specific membrane transport protein known as the melibiose permease (MelB) .

The Melibiose Permease (MelB): A Model for Cation-Coupled Symport

MelB is a member of the Major Facilitator Superfamily (MFS) of transporters, a large and diverse group of membrane proteins responsible for the transport of a wide variety of substrates.[2] In organisms like Escherichia coli and Salmonella enterica, MelB functions as a symporter, coupling the transport of melibiose to the co-transport of a cation, typically a proton (H+), sodium ion (Na+), or lithium ion (Li+).[2][3][4] This cation-coupled mechanism allows the bacterium to utilize the electrochemical gradient of the cation to drive the accumulation of melibiose against its concentration gradient.[4]

The ability of MelB to utilize different cations for transport is a key feature that distinguishes it from many other sugar permeases and makes it a valuable model system for studying the mechanics of ion-coupled transport.[2][3]

Structural and Mechanistic Insights into MelB Function

Crystallographic studies of MelB have provided invaluable insights into its structure and function. The protein consists of twelve transmembrane helices that form a channel-like structure through the cell membrane. The binding sites for both melibiose and the coupling cation are located within this channel. The binding of the cation is believed to induce a conformational change in the permease, which in turn increases its affinity for melibiose.[4] Subsequent binding of melibiose triggers a further conformational change that exposes the binding sites to the cytoplasm, allowing for the release of both the sugar and the cation.[4] This "alternating access" mechanism is a hallmark of MFS transporters.[5]

Experimental Workflow: Melibiose Uptake Assay

A fundamental technique to characterize the function of MelB is the melibiose uptake assay. This assay directly measures the rate of melibiose transport into the bacterial cell.

Protocol: Radiolabeled Melibiose Uptake Assay

  • Cell Preparation: Grow bacterial cells to mid-log phase in a minimal medium containing a non-inducing carbon source. Induce the expression of the mel operon by adding a suitable inducer, such as melibiose or an analog like isopropyl β-D-1-thiogalactopyranoside (IPTG) if using an engineered strain. Harvest the cells by centrifugation and wash them with a buffer that lacks a carbon source.

  • Assay Initiation: Resuspend the cells to a specific density in the assay buffer. Initiate the transport reaction by adding radiolabeled [14C]-melibiose to the cell suspension.

  • Time Course Sampling: At specific time intervals, remove aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the extracellular medium.

  • Washing: Rapidly wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of accumulated radioactivity over time to determine the initial rate of melibiose uptake.

Causality Behind Experimental Choices:

  • Mid-log phase cells: This ensures that the cells are metabolically active and have the necessary machinery for protein synthesis and transport.

  • Induction of the mel operon: This is crucial to ensure that sufficient levels of MelB are present in the cell membrane for detectable transport activity.

  • Radiolabeled substrate: The use of [14C]-melibiose allows for highly sensitive and specific detection of the transported sugar.

  • Rapid filtration and washing: These steps are critical to stop the transport reaction and remove any extracellular radiolabel, ensuring that only the internalized sugar is measured.

Section 2: The Breakdown – Enzymatic Catabolism of Melibiose

Once inside the cell, melibiose is hydrolyzed into its constituent monosaccharides, galactose and glucose, by the enzyme α-galactosidase (also known as melibiase) , encoded by the melA gene.[1][6] These monosaccharides can then enter the central metabolic pathways of the bacterium to generate energy and biosynthetic precursors.

α-Galactosidase (MelA): A Key Glycoside Hydrolase

α-Galactosidase is a glycoside hydrolase that specifically cleaves the α-1,6-glycosidic linkage in melibiose and other α-galactosides, such as raffinose.[7][8] The activity of this enzyme is essential for the cell to be able to utilize melibiose as a carbon source.[9] In some bacteria, such as Streptococcus mutans, the α-galactosidase is crucial for growth on both melibiose and raffinose.[10][11]

Diversity and Regulation of α-Galactosidase Activity

The properties and regulation of α-galactosidase can vary significantly between different bacterial species. For example, in Lactococcus raffinolactis, the expression of the α-galactosidase gene is induced by various galactosides, including lactose, melibiose, and raffinose.[10] In contrast, some bacteria exhibit catabolite repression, where the presence of a more readily metabolizable sugar, such as glucose, represses the expression of the α-galactosidase gene.[11]

Experimental Workflow: α-Galactosidase Activity Assay

The activity of α-galactosidase can be readily measured using a chromogenic or fluorogenic substrate.

Protocol: Colorimetric α-Galactosidase Assay

  • Cell Lysate Preparation: Grow and induce bacterial cells as described for the uptake assay. Harvest the cells and lyse them using a suitable method, such as sonication or enzymatic lysis, to release the intracellular contents.

  • Assay Reaction: Prepare a reaction mixture containing a buffer at the optimal pH for the enzyme and a chromogenic substrate, such as p-nitrophenyl-α-D-galactopyranoside (pNPG).

  • Initiation and Incubation: Add a specific amount of the cell lysate to the reaction mixture to initiate the enzymatic reaction. Incubate the mixture at the optimal temperature for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as a high pH buffer (e.g., sodium carbonate), which also enhances the color of the product.

  • Quantification: Measure the absorbance of the released p-nitrophenol at a wavelength of 400-420 nm using a spectrophotometer.

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein in the cell lysate. A standard curve using known concentrations of p-nitrophenol should be used for accurate quantification.

Causality Behind Experimental Choices:

  • Chromogenic substrate: pNPG is a colorless substrate that is hydrolyzed by α-galactosidase to release p-nitrophenol, a yellow-colored compound, allowing for easy and quantitative measurement of enzyme activity.

  • Optimal pH and temperature: These conditions are determined empirically for the specific α-galactosidase being studied to ensure maximal enzyme activity and reproducible results.

  • Stop solution: The addition of a high pH solution not only stops the enzymatic reaction by denaturing the enzyme but also shifts the equilibrium of p-nitrophenol to its more intensely colored phenolate form, increasing the sensitivity of the assay.

Section 3: The Control – Genetic Regulation of the Melibiose Operon

The expression of the genes required for melibiose metabolism, typically organized in an operon , is tightly regulated to ensure that they are only produced when melibiose is available and other preferred carbon sources are absent. In E. coli, the melibiose operon consists of the melA and melB genes, which are co-transcribed from a single promoter.[12][13]

The MelR Transcription Factor: A Dual-Function Regulator

The key regulator of the mel operon in E. coli is the MelR protein , a member of the AraC/XylS family of transcriptional regulators.[12][14][15] MelR acts as both an activator and a repressor. In the absence of melibiose, MelR represses its own transcription from the divergent melR promoter.[12][13][16]

When melibiose is present, it binds to MelR, causing a conformational change that converts MelR into a transcriptional activator.[12][16] This activated MelR then binds to specific sites upstream of the melAB promoter, recruiting RNA polymerase and initiating transcription of the melA and melB genes.[14][15]

The Role of the Catabolite Activator Protein (CRP)

In addition to MelR, the expression of the mel operon is also subject to global catabolite repression, mediated by the Catabolite Activator Protein (CRP) , also known as the cAMP Receptor Protein. When glucose levels are low, intracellular levels of cyclic AMP (cAMP) rise. The cAMP-CRP complex then binds to a specific site near the melAB promoter, further enhancing the recruitment of RNA polymerase and leading to high levels of transcription.[15][17] This ensures that the bacterium prioritizes the use of glucose over other sugars like melibiose.

Visualizing the Regulatory Network

The intricate interplay between MelR, melibiose, and CRP in controlling the expression of the mel operon can be visualized as a logical network.

Melibiose_Operon_Regulation cluster_inputs Inputs cluster_regulators Regulators cluster_genes Genes Melibiose Melibiose MelR MelR Melibiose->MelR activates Glucose Glucose cAMP cAMP Glucose->cAMP inhibits MelR->MelR represses own transcription (in absence of melibiose) melAB melAB (MelA, MelB) MelR->melAB activates CRP CRP cAMP->CRP activates CRP->melAB enhances

Sources

alpha-1,6-glycosidic linkage characteristics in melibiose

Technical Guide: The -1,6-Glycosidic Linkage in Melibiose

Structural Physics, Enzymatic Kinetics, and Analytical Protocols

Executive Summary

Melibiose (6-O-

1



11

Part 1: Structural Physics & Conformational Dynamics

The -Angle and Rotational Freedom

The defining characteristic of the






12
  • 
     (H1'-C1'-O1'-C6):  Governed by the exo-anomeric effect.[1]
    
  • 
     (C1'-O1'-C6-C5):  Sterically constrained.
    
  • 
     (O1'-C6-C5-O5):  The critical differentiator.[1]
    

The C5-C6 bond allows the galactosyl moiety to adopt three staggered rotameric populations: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg).[1] In aqueous solution, melibiose exhibits a dynamic equilibrium dominated by the gt and gg conformers, contributing to its high solubility and resistance to crystallization compared to cellobiose.[1]

Comparative Linkage Metrics

The following data highlights the physical distinction between the 1,6 linkage (Melibiose/Isomaltose) and the 1,4 linkage (Maltose).

Feature

-1,6 Linkage (Melibiose)

-1,4 Linkage (Maltose)
Impact on Research
Rotatable Bonds 3 (

)
2 (

)
Higher entropic penalty for receptor binding.[1]
Flexibility High (Extended conformation)Moderate (Helical propensity)1,6-linked polymers (Dextran) are excellent plasma expanders.[1]
Hydrolysis Rate Slow (Requires specific

-Gals)
Fast (Amylases/Glucosidases)Melibiose acts as a prebiotic; resists upper GI digestion.[1]
Inter-residue H-bonds Rare/TransientCommon (O2'...O3)1,4 linkages form stable secondary structures; 1,6 do not.[1]

Part 2: Enzymatic Hydrolysis & Regulation[1]

The melAB Operon Regulation

In Escherichia coli, the catabolism of melibiose is strictly regulated by the melAB operon. The MelR protein (AraC family) acts as a dual regulator. This system is a classic model for ligand-induced transcriptional activation.[1]

  • Absence of Melibiose: MelR binds to operator sites, repressing transcription.

  • Presence of Melibiose: Melibiose binds MelR, inducing a conformational change that exposes the promoter for RNA Polymerase recruitment.

MelAB_RegulationFig 1: Ligand-Induced Activation of the melAB Operon by MelibioseMelibioseMelibiose(Ligand)MelR_ActiveMelR-MelibioseComplexMelibiose->MelR_ActiveMelR_InactiveMelR Repressor(Inactive)MelR_Inactive->MelR_Active BindingPromotermelAB PromoterMelR_Active->Promoter RecruitmentTranscriptionTranscription(melA: α-GalactosidasemelB: Permease)Promoter->Transcription Activation

[3]

Mechanism of -Galactosidase

The hydrolysis of the

1
  • Nucleophilic Attack: A catalytic aspartate attacks the anomeric carbon (C1) of galactose.

  • Formation of Intermediate: A covalent glycosyl-enzyme intermediate is formed; glucose is released.[1]

  • Hydrolysis: Water attacks the intermediate, releasing galactose and restoring the enzyme.

Part 3: Experimental Protocols

Protocol A: Kinetic Characterization of -1,6 Hydrolysis

Objective: Determine



11

Reagents:

  • Melibiose substrate stocks (0.5 mM to 50 mM).[1]

  • Enzyme buffer (50 mM Sodium Phosphate, pH 6.5).[1]

  • Glucose Oxidase/Peroxidase (GOPOD) Reagent.[1]

  • Stop Solution: 1M

    
    .[1]
    

Workflow:

  • Equilibration: Pre-incubate 450

    
    L of substrate stock at 37°C for 5 minutes.
    
  • Initiation: Add 50

    
    L of diluted enzyme. Mix by inversion.
    
  • Sampling: At

    
     min, remove 100 
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 900

    
    L of boiling water or 1M 
    
    
    to denature the enzyme.
    • Critical Step: Do not use acid quenching if using a coupled enzyme assay (GOPOD) downstream, as it inhibits the reporter enzymes.[1]

  • Quantification: Add 3.0 mL GOPOD reagent to quenched samples. Incubate 20 min at 50°C.

  • Readout: Measure Absorbance at 510 nm.

  • Validation: Run a standard curve with pure glucose. Ensure <10% substrate conversion to maintain initial rate assumptions.

Protocol B: NMR Conformational Analysis of the -Angle

Objective: Determine the rotameric population of the C5-C6 bond.[2]

Methodology:

  • Sample Prep: Dissolve 10 mg Melibiose in 0.6 mL

    
     (99.9%).
    
  • Acquisition: Acquire

    
     NMR and 
    
    
    -resolved spectra.
  • Target Signal: Focus on the H5 and H6pro-R/H6pro-S protons of the glucose unit (if 1,6 linked) or the galactose unit.[1]

  • Calculation: Use the Karplus equation generalized for carbohydrates (Haasnoot-Altona equation).

    • Extract

      
       and 
      
      
      .[1]
    • Small

      
       values (< 2 Hz) indicate a gauche relationship.[1]
      
    • Large

      
       values (> 9 Hz) indicate trans.[1]
      

Part 4: Pharmaceutical & Clinical Applications[1]

Drug Delivery & Solubility

The high aqueous solubility of melibiose (driven by the flexible 1,6 linkage) makes it an ideal excipient for hydrophobic drugs.

  • Mechanism: Melibiose acts as a hydrotrope.[1]

  • Application: Co-lyophilization with flavonoids (e.g., quercetin) significantly enhances bioavailability by preventing crystal lattice formation of the drug.

The "Alpha-Gal" Distinction

It is vital for drug developers to distinguish between melibiose and the epitope responsible for Alpha-Gal Syndrome (Red Meat Allergy).[1]

  • Allergen: Gal-

    
    -1,3-Gal (found in mammalian meat).[1]
    
  • Melibiose: Gal-

    
    -1,6-Glc.[1][4][5]
    
  • Cross-reactivity: While distinct,

    
    -galactosidases used in therapy (e.g., for Fabry disease) often have varying specificities for 1,3 vs 1,6 linkages.[1] Screening candidates against melibiose is a standard proxy for general 
    
    
    -gal activity, but specific 1,3-substrates are required for immunological safety profiling.[1]

Hydrolysis_MechanismFig 2: Double Displacement Mechanism of Alpha-GalactosidaseSubstrateMelibiose(Substrate)ES_ComplexEnzyme-SubstrateComplexSubstrate->ES_Complex Binding (Km)TransitionOxocarbeniumTransition StateES_Complex->Transition Nucleophilic AttackIntermediateCovalent Glycosyl-EnzymeIntermediateTransition->Intermediate Glucose DepartureProductGalactose + Glucose(Released)Intermediate->Product Hydrolysis (H2O)

References

  • Patel, D. S., et al. (2014).[1][6] "Conformational Properties of

    
    - or 
    
    
    -(1$\to$6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments." The Journal of Physical Chemistry B. [Link][6]
  • Wade, J. T., et al. (2000).[1] "Transcription activation at the Escherichia coli melAB promoter: the role of MelR and the cyclic AMP receptor protein." Molecular Microbiology. [Link][1]

  • Katrolia, P., et al. (2014).[1] "Molecular cloning, characterization, and homology modeling of a novel

    
    -galactosidase from Lactobacillus." Journal of Agricultural and Food Chemistry. [Link][1]
    
  • Fukunaga, S., et al. (2019).[1] "Melibiose, a Nondigestible Disaccharide, Promotes Absorption of Quercetin Glycosides in Rat Small Intestine."[1][7] Journal of Agricultural and Food Chemistry. [Link]

  • Pendrill, R., et al. (2013).[1] "NMR solution geometry of saccharides containing the 6-O-(

    
    -D-glucopyranosyl) linkage." Carbohydrate Research. [Link]
    

Technical Monograph: D(+)-Melibiose Monohydrate (CAS 66009-10-7)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Safety Architecture Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Architecture

D(+)-Melibiose monohydrate is a reducing disaccharide formed by an α(1→6) linkage between D-galactose and D-glucose.[1][2] Unlike lactose (β-1,4 linkage), the α-1,6 bond of melibiose requires specific enzymatic cleavage by α-galactosidase (melibiase), making it a critical substrate for metabolic differentiation in microbiology and a structural probe in lectin binding studies (specifically Galectin-3).[1]

In drug development, it serves as a specialized excipient for stabilizing amorphous protein formulations and as a cryoprotectant. Recent investigations also highlight its role in inducing autophagy in neuronal ischemia models, elevating its status from a simple carbohydrate to a bioactive candidate.

Physicochemical Profile
PropertySpecification
CAS Number 66009-10-7 (Monohydrate) / 585-99-9 (Anhydrous)
IUPAC Name 6-O-α-D-Galactopyranosyl-D-glucose monohydrate
Molecular Formula C₁₂H₂₂O₁₁[1][2][3][4][5] · H₂O
Molecular Weight 360.32 g/mol
Appearance White, crystalline powder
Solubility Freely soluble in water (>100 mg/mL); slightly soluble in ethanol
Melting Point 182 – 185 °C (dec)
Optical Rotation [α]D²⁰ = +135° ± 1° (c=1, H₂O)
pKa ~12.5 (hydroxyl deprotonation)

Hazard Identification & Safety Architecture

GHS Classification: Not classified as a hazardous substance or mixture under US OSHA (29 CFR 1910.1200) or EU Regulation (EC) No 1272/2008.

However, "non-hazardous" does not imply "risk-free" in a research setting.[1] The primary risks are physical (dust explosion) and biological (contamination vector).[1]

Risk Assessment Matrix
Hazard CategoryRisk LevelCausality & Mitigation
Inhalation LowCausality: Fine particulates can irritate the upper respiratory tract mechanically.Control: Use N95/P2 respirator if handling >100g in open vessels.[1]
Dust Explosion ModerateCausality: High concentrations of organic dust in air can ignite.Control: Ground all transfer equipment; avoid open flames in weighing areas.
Biological LowCausality: As a fermentable sugar, solutions are prone to rapid microbial spoilage.Control: 0.22 µm filtration for all stock solutions immediately upon preparation.

Handling, Stability & Storage Protocol

Expert Insight: The monohydrate form is relatively stable, but the α-1,6 linkage is susceptible to acid hydrolysis at high temperatures.[1] Hygroscopicity is the primary stability threat, leading to caking and inaccurate weighing.

Storage Hierarchy
  • Primary Storage: Ambient temperature (15–25°C).

  • Humidity Control: Desiccator storage is recommended once the primary seal is broken.

  • Container: Tightly closed glass or high-density polyethylene (HDPE).[1]

  • Long-term: -20°C is acceptable but unnecessary unless the compound is in solution.[1]

Protocol: Prevention of Hydrolysis
  • Avoid: Autoclaving melibiose solutions with phosphate buffers at acidic pH. The combination of heat (121°C) and acidity can cleave the glycosidic bond, yielding glucose and galactose artifacts that invalidate fermentation assays.[1]

  • Best Practice: Filter sterilize (0.22 µm) stock solutions or autoclave separately in neutral water before mixing with media.

Biological Mechanism & Signaling Pathways

Melibiose catabolism relies on the mel operon (in bacteria) or the GAL gene family (in yeast).[1] The critical step is the hydrolysis of the α-1,6 bond by α-Galactosidase .[1]

Pathway Visualization

The following diagram illustrates the metabolic fate of Melibiose, highlighting the enzymatic checkpoint used in differentiation assays and its relevance to Fabry Disease (human α-Gal A deficiency).

Melibiose_Metabolism Melibiose D(+)-Melibiose AlphaGal Enzyme: α-Galactosidase (Human: GLA | Yeast: MEL1) Melibiose->AlphaGal Substrate Binding Galactose D-Galactose AlphaGal->Galactose Hydrolysis (α-1,6 cleavage) Glucose D-Glucose AlphaGal->Glucose Fabry Fabry Disease (Accumulation of α-gal substrates) AlphaGal->Fabry Loss of Function Leloir Leloir Pathway (Gal-1-P → UDP-Gal → UDP-Glc) Galactose->Leloir Phosphorylation (GalK) Glycolysis Glycolysis (ATP Generation) Glucose->Glycolysis Phosphorylation (Hexokinase) Leloir->Glycolysis Entry as G6P

Figure 1: Metabolic hydrolysis of Melibiose.[1] In research, the presence of α-Galactosidase determines the organism's ability to utilize Melibiose as a carbon source.[1][5]

Experimental Application Protocols

Protocol A: Preparation of Self-Validating Stock Solution (100 mM)

Purpose: Create a sterile, verified stock for cell culture or enzymatic assays.[1] Self-Validation Step: Optical rotation check to confirm identity and purity.[1]

  • Calculation:

    • Target Concentration: 100 mM

    • Volume: 50 mL

    • Mass Required:

      
      [1]
      
  • Dissolution:

    • Weigh 1.80 g of D(+)-Melibiose monohydrate into a sterile 50 mL volumetric flask.

    • Add ~40 mL of HPLC-grade water (Milli-Q, 18.2 MΩ).

    • Vortex until fully dissolved (Solution must be crystal clear).

  • Validation (Critical):

    • Measure Optical Rotation using a polarimeter.

    • Expected: Positive rotation. If the solution is cloudy or rotation is negative, discard (indicates contamination or hydrolysis).[1]

  • Sterilization:

    • Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: PES is low-protein binding and chemically compatible.[1]

  • Storage: Aliquot into sterile cryovials. Store at -20°C.

Protocol B: Bacterial Differentiation Workflow

Purpose: Differentiate Salmonella enterica (Melibiose +) from Escherichia coli (Melibiose Variable/Strain dependent) or Shigella (Melibiose -).

Differentiation_Logic Start Inoculate Melibiose Broth (Basal Medium + 1% Melibiose + Phenol Red) Incubate Incubate 35-37°C 18-24 Hours Start->Incubate Check Check Color Change Incubate->Check Yellow Yellow (Acid Production) Positive (+) Check->Yellow pH < 6.8 Red Red/Pink (No Change) Negative (-) Check->Red pH > 7.4 Interpretation Interpretation Yellow->Interpretation Organism expresses α-galactosidase (e.g., Salmonella) Red->Interpretation Lacks enzyme (e.g., Shigella)

Figure 2: Logic flow for Melibiose fermentation assay.[1] Acid production indicates successful hydrolysis and fermentation.[1]

Emergency Response & First Aid

While low hazard, standard operating procedures (SOPs) must be followed.

  • Eye Contact: Flush eyes with water for 15 minutes. Remove contact lenses if present.[6] Causality: Mechanical irritation from crystals.

  • Skin Contact: Wash with soap and water. No transdermal toxicity expected.

  • Ingestion: Non-toxic in small quantities (it is a sugar). If large amounts (>10g) are ingested, monitor for gastrointestinal distress due to osmotic effects.

  • Spill Cleanup:

    • Dry Spill: Sweep up to avoid dust generation. Place in a closed container.

    • Wet Spill: Mop with water. Warning: Surfaces will become extremely slippery (viscous sugar solution).

References

  • PubChem. (n.d.). Melibiose Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wu, Z., et al. (2019).[1][5] Melibiose Confers Neuroprotection against Cerebral Ischemia/Reperfusion Injury.[5] PubMed. Retrieved from [Link]

  • UniProt. (n.d.). Alpha-galactosidase A (GLA) - Human.[1] Retrieved from [Link]

Sources

difference between melibiose monohydrate and anhydrous melibiose

Author: BenchChem Technical Support Team. Date: February 2026

Critical Parameters for Pharmaceutical Formulation and Biological Assay Standardization

Executive Summary

In the high-precision environments of drug development and glycobiology, the distinction between Melibiose Monohydrate and Anhydrous Melibiose is not merely semantic—it is a stoichiometric and thermodynamic variable that directly impacts data integrity. While the monohydrate (


) is the thermodynamically stable crystalline form typically supplied by vendors, the anhydrous form (

) is often a transient state encountered during lyophilization or spray-drying processes. Failure to account for the ~5% mass difference and the hygroscopic nature of the anhydrous phase can lead to erroneous molarity calculations in potency assays and physical instability in solid-dose formulations.
Part 1: Molecular & Crystallographic Fundamentals

Melibiose is a reducing disaccharide consisting of a galactose unit linked to a glucose unit via an


 glycosidic bond.[1][2] Unlike non-reducing sugars like trehalose or sucrose, the open-chain aldehyde potential of the glucose unit makes melibiose chemically reactive (e.g., Maillard reaction), a risk profile that changes depending on the hydration state and storage conditions.
The Stoichiometric Gap

The most immediate source of experimental error is the molecular weight (MW) discrepancy.

PropertyMelibiose MonohydrateAnhydrous Melibiose
Formula


CAS Number 66009-10-7 (Specific)585-99-9 (Generic/Anhydrous)
Molecular Weight 360.32 g/mol 342.30 g/mol
Water Content (Theoretical) 5.0%0.0%
Physical State (Standard) Crystalline PowderAmorphous / Hygroscopic Powder
Melting Point ~182°C (with decomposition)~170–180°C (variable crystallinity)

Scientist’s Insight: If your protocol calls for a 100 mM solution and you weigh the monohydrate using the anhydrous MW (342.30), your final concentration will be 95 mM —a 5% error that exceeds the acceptance criteria for many GMP potency assays.

Part 2: Physicochemical Characterization & Thermal Dynamics[6]

Understanding the transition between these forms is critical for process development, particularly in lyophilization cycles.

1. Hygroscopicity and Pseudopolymorphism

Melibiose monohydrate is a pseudopolymorph . The water molecule is integral to the crystal lattice, providing structural stability.

  • Monohydrate: Stable at ambient humidity. The water is "bound."

  • Anhydrous: When the lattice water is removed (via heat or vacuum), the crystal structure often collapses into an amorphous glass . This high-energy state is extremely hygroscopic. It will aggressively scavenge moisture from the air to revert to the lower-energy hydrate form or undergo deliquescence (turning into a sticky syrup).

2. Thermal Analysis Profiles (DSC/TGA)

Distinguishing the forms requires thermal scanning.

  • Thermogravimetric Analysis (TGA):

    • Monohydrate: Shows a distinct weight loss step (~5%) typically between 60°C and 110°C, corresponding to the dehydration of the crystal lattice.

    • Anhydrous:[3] Shows negligible weight loss until decomposition temperatures (>180°C), assuming it was stored under desiccation.

  • Differential Scanning Calorimetry (DSC):

    • Monohydrate: Exhibits a broad endotherm (dehydration) followed by a sharp melting endotherm near 182°C.

    • Anhydrous (Amorphous): Exhibits a Glass Transition Temperature (

      
      ) rather than a sharp melt, often followed by a recrystallization exotherm if moisture is present.
      
Visualization: The Stability Cycle

The following diagram illustrates the thermodynamic relationship between the two forms and the environmental triggers that force transitions.

MelibioseStability Mono Melibiose Monohydrate (Crystalline, Stable) Anhydrous Anhydrous Melibiose (Amorphous/Unstable) Mono->Anhydrous Heat (>100°C) or Lyophilization Solution Aqueous Solution (Dissolved) Mono->Solution Dissolution Anhydrous->Mono Moisture Absorption (Rapid Rehydration) Anhydrous->Solution Rapid Dissolution Solution->Mono Crystallization (Slow, Controlled)

Figure 1: The Melibiose Phase Transition Cycle. Note the reversibility of the anhydrous form back to the monohydrate upon exposure to ambient humidity.

Part 3: Practical Implications in Formulation
1. Biologics & Lyophilization

In protein formulation, melibiose is investigated as a stabilizer (cryoprotectant) similar to trehalose.[4]

  • The Risk: If you spray-dry a formulation containing melibiose, you generate amorphous anhydrous melibiose .

  • The Consequence: This amorphous phase has a specific Glass Transition Temperature (

    
    ). If the storage temperature exceeds 
    
    
    
    , the melibiose will crystallize, releasing the water it absorbed or forcing the protein out of the stabilizing matrix, leading to protein aggregation.
  • Recommendation: When using melibiose in lyophilized products, you must determine the

    
     of the anhydrous fraction to define the maximum storage temperature.
    
2. Chemical Reactivity (Maillard Reaction)

Unlike sucrose, melibiose is a reducing sugar.[1]

  • Anhydrous Hazard: Amorphous anhydrous sugars have higher molecular mobility than crystalline hydrates. In a formulation with amines (e.g., lysine residues in proteins), amorphous melibiose is significantly more prone to initiating Maillard browning reactions, degrading the API.

Part 4: Experimental Protocols
Protocol A: Definitive Identification (Water Content)

Do not rely on melting point alone, as dehydration can mimic melting.

Objective: Quantify water to distinguish Monohydrate (5%) from Anhydrous (<1%).

Method: Volumetric Karl Fischer (KF) Titration

  • Solvent: Methanol:Formamide (2:1) is recommended to ensure full solubility of the saccharide.

  • Sample Size: Weigh ~100 mg of sample accurately.

  • Execution: Inject into the KF cell.

  • Calculation:

    
    
    
  • Interpretation:

    • 4.5% – 5.5% = Monohydrate (Pass)

    • < 1.0% = Anhydrous (Pass)

    • 1.5% – 4.0% = Mixed Phase (Fail – Indicates improper storage of anhydrous material).

Protocol B: Preparation of Anhydrous Standard

Use this if you need an anhydrous reference standard for analytical calibration.

  • Start: Weigh Melibiose Monohydrate into a pre-weighed glass weighing bottle.

  • Oven Drying: Place in a vacuum oven at 80°C under vacuum (<-0.05 MPa).

    • Note: Avoid temperatures >120°C to prevent caramelization/browning.

  • Duration: Dry for 4–6 hours.

  • Cooling: CRITICAL STEP. Vent the oven with dry nitrogen or argon. Transfer immediately to a desiccator containing

    
     or silica gel.
    
  • Verification: Confirm weight loss matches theoretical 5.0%.

Analytical Decision Tree

AnalysisWorkflow Start Unknown Melibiose Sample Step1 Visual Inspection Start->Step1 Sticky Sticky/Clumped? Step1->Sticky YesSticky Likely Degraded Anhydrous Form (Absorbed Moisture) Sticky->YesSticky Yes NoSticky Free Flowing Powder Sticky->NoSticky No Step2 Karl Fischer Titration NoSticky->Step2 ResultHigh Water ~5.0% Step2->ResultHigh ResultLow Water <1.0% Step2->ResultLow Conclusion1 CONFIRMED: Monohydrate ResultHigh->Conclusion1 Conclusion2 CONFIRMED: Anhydrous ResultLow->Conclusion2

Figure 2: Workflow for identifying the hydration state of incoming raw materials.

References
  • Lipiäinen, T., et al. (2016).[5] "Spray-dried amorphous isomalt and melibiose, two potential protein-stabilizing excipients."[5] International Journal of Pharmaceutics.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 440658, Melibiose.

  • Sigma-Aldrich. Product Specification: D-(+)-Melibiose monohydrate (Product No. 63630).

  • Lipiäinen, T., et al. (2018).[4] "Comparison of melibiose and trehalose as stabilising excipients for spray-dried β-galactosidase formulations." International Journal of Pharmaceutics.

Sources

melibiose potential as a prebiotic in food science research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Melibiose as a Next-Generation Prebiotic Candidate

Executive Summary

Melibiose (6-O-α-D-galactopyranosyl-D-glucose) represents a high-potential target in the functional food landscape, distinct from established prebiotics like Inulin or FOS due to its unique α-1,6 glycosidic linkage. While historically viewed merely as a degradation product of raffinose, recent metabolomic profiling identifies melibiose as a highly selective substrate for Bifidobacterium species possessing specific α-galactosidase (Aga) activity. This guide provides a technical roadmap for researchers to validate melibiose’s prebiotic efficacy, detailing production via enzymatic hydrolysis, resistance to upper GI digestion, and quantification using HPAEC-PAD.

Chemical & Functional Characterization

Structure-Function Relationship: Unlike lactose (β-1,4 linkage), melibiose contains an α-1,6 linkage between galactose and glucose.[1] This bond is critical because:

  • Digestive Resistance: Mammalian small intestinal brush border enzymes (sucrase-isomaltase) have negligible activity against this specific α-galactosyl bond, ensuring the molecule reaches the colon intact.

  • Microbial Selectivity: Utilization requires bacterial expression of α-galactosidase (e.g., melA gene in E. coli or aga genes in Bifidobacteria), creating a metabolic niche that favors beneficial taxa over potential pathogens lacking this enzymatic machinery.

Maillard Reaction Potential: As a reducing disaccharide, melibiose participates in non-enzymatic browning. However, its reactivity is sterically distinct. Research indicates it forms unique Melibiose-derived Advanced Glycation End-products (MAGEs). In food matrices, it exhibits lower reactivity than monosaccharides (glucose/fructose) but sufficient reactivity to generate melanoidins, which may possess antioxidant properties.

Mechanism of Action: The "Why"

The prebiotic specificity of melibiose is driven by the "lock and key" mechanism of bacterial hydrolases.

Key Pathway:

  • Transport: Melibiose is transported into the bacterial cytoplasm via specific permeases (e.g., MelB symporter).

  • Hydrolysis: Intracellular α-galactosidase hydrolyzes the α-1,6 bond.[2]

  • Metabolism:

    • Galactose moiety: Enters the Leloir pathway

      
       Glucose-1-P 
      
      
      
      Glycolysis.
    • Glucose moiety: Enters Glycolysis directly.

  • Fermentation Products: The primary output is Acetate and Lactate. Through cross-feeding, lactate is utilized by butyrate-producers (e.g., Eubacterium hallii), indirectly boosting butyrate levels.

MelibioseMetabolism Melibiose Melibiose (Lumen) Transport MelB Permease (Transport) Melibiose->Transport Intracellular Intracellular Melibiose Transport->Intracellular AlphaGal α-Galactosidase (Enzyme) Intracellular->AlphaGal Galactose Galactose AlphaGal->Galactose Glucose Glucose AlphaGal->Glucose Leloir Leloir Pathway Galactose->Leloir Glycolysis Glycolysis6-P-Fructo-Kinase Glucose->Glycolysis Leloir->Glycolysis SCFA Acetate / Lactate (Metabolites) Glycolysis->SCFA

Figure 1: Metabolic pathway of melibiose utilization in Bifidobacterium species.

Production Protocol: Enzymatic Synthesis

Objective: Produce high-purity melibiose from Raffinose using specific Invertase hydrolysis.

Reagents:

  • Substrate: Raffinose pentahydrate (>98% purity).

  • Enzyme: Invertase (β-fructofuranosidase) with high raffinose specificity (e.g., from S. cerevisiae or Microbacterium isolates like InvDz13).

  • Buffer: 50 mM Sodium Acetate, pH 5.0.

Workflow:

  • Preparation: Dissolve Raffinose (10% w/v) in Sodium Acetate buffer.

  • Hydrolysis: Add Invertase (5 U/g substrate). Incubate at 45°C for 6–12 hours.

    • Reaction: Raffinose

      
       Melibiose + Fructose.[3]
      
  • Termination: Heat inactivation at 90°C for 10 mins.

  • Purification (Critical):

    • Step A: Filtration (0.22 µm) to remove protein.

    • Step B: Yeast fermentation (optional): Inoculate with S. cerevisiae (lacks α-gal activity) to consume the Fructose byproduct, leaving pure Melibiose.

    • Step C: Nanofiltration or Ethanol precipitation to recover Melibiose.

Experimental Protocols for Validation

Protocol A: In Vitro Digestibility (Resistance Assay)

Validates that the ingredient survives the upper GI tract.

  • Simulated Salivary Fluid (SSF): Mix Melibiose (1% w/v) with α-amylase (75 U/mL) in SSF (pH 7) for 2 min at 37°C.

  • Simulated Gastric Fluid (SGF): Adjust to pH 3.0, add Pepsin (2000 U/mL). Incubate 2h at 37°C.

  • Simulated Intestinal Fluid (SIF): Adjust to pH 7.0, add Pancreatin (100 U/mL trypsin activity) and Bile salts (10 mM). Crucial Addition: Add Rat Intestinal Acetone Powder (Sigma) to provide mammalian brush border carbohydrases (sucrase/isomaltase). Incubate 2h.

  • Analysis: Aliquot at T=0 and T=End. Analyze via HPLC. >90% recovery indicates resistance.

Protocol B: Prebiotic Assessment (Batch Culture)

Measures the "Prebiotic Index" (PI).[4]

  • Medium: Basal nutrient medium (peptone, yeast extract, salts) with no carbon source .

  • Substrate: Add Melibiose (1% w/v). Controls: Inulin (Positive), Glucose (Non-selective), Blank (Negative).

  • Inoculation: 1% (v/v) fresh fecal slurry (from healthy donor, prepared in anaerobic PBS).

  • Incubation: Anaerobic chamber, 37°C, stirred.

  • Sampling: T=0, 6, 12, 24, 48h.

  • Readouts:

    • Bacterial Enumeration: qPCR using genus-specific primers (Bifidobacterium, Lactobacillus, Bacteroides, Clostridium).

    • Metabolites: SCFA analysis via GC or HPLC.

Data Presentation: Expected SCFA Profile

Substrate Acetate (mM) Propionate (mM) Butyrate (mM) Total SCFA Prebiotic Effect
Melibiose High (Primary) Low/Mod Moderate* High Selective
Inulin Moderate Low High High Broad
Glucose High Low Low High Non-selective

| Blank | <5 | <1 | <1 | <10 | - |

*Butyrate formation in Melibiose cultures is typically due to cross-feeding (lactate conversion by other species).

Analytical Quantification: HPAEC-PAD

Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.[5][6][7][8] This is the gold standard for non-derivatized carbohydrate analysis.

Instrument: Dionex ICS-5000+ or equivalent. Column: Dionex CarboPac PA20 (3 x 150 mm) – Optimized for mono/disaccharides. Guard Column: CarboPac PA20 Guard.

Eluent Gradient:

  • Eluent A: Deionized Water (18 MΩ).

  • Eluent B: 200 mM NaOH.

  • Eluent C: 100 mM NaOAc in 100 mM NaOH.

Run Conditions:

  • Flow Rate: 0.5 mL/min.

  • Temperature: 30°C.

  • Injection Vol: 10 µL.

  • Waveform: Standard Carbohydrate Quadruple Potential.

Workflow Diagram:

HPAEC_Workflow Sample Fermentation Sample (Supernatant) Prep Centrifugation (10k x g) & 0.22µm Filtration Sample->Prep Dilution Dilution (1:100) in DI Water Prep->Dilution Injection Injection (10µL) Dilution->Injection Separation CarboPac PA20 Column (Anion Exchange) Injection->Separation Detection PAD Detector (Pulsed Amperometry) Separation->Detection Data Chromatogram (Retention Time ~5-8 min) Detection->Data

Figure 2: Analytical workflow for Melibiose quantification using HPAEC-PAD.

Safety & Regulatory Status

  • GRAS Status: Melibiose is a natural constituent of many foods (fermented soy, honey) and is a primary component of α-Galactooligosaccharides (α-GOS) , which have received "No Questions" letters from the FDA (e.g., GRN 000896).

  • Safety Profile: Generally recognized as safe.[9] High doses (>20g/day) may cause osmotic diarrhea, similar to other low-digestibility carbohydrates.

  • Labeling: Currently classified under "Dietary Fiber" or "Added Sugars" depending on regional regulations (FDA vs. EFSA) and specific digestibility data provided.

References

  • FDA GRAS Notice Inventory. (2020). GRN No. 896: Alpha-galacto-oligosaccharides. U.S. Food and Drug Administration. Link

  • Liu, G., et al. (2021).[10] "Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment." Frontiers in Microbiology. Link

  • Thermo Fisher Scientific. (2012). "Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)." Technical Note 20. Link

  • O'Connell Motherway, M., et al. (2011). "Functional genome analysis of Bifidobacterium breve UCC2003 reveals type IV pili as a key colonization factor." Proceedings of the National Academy of Sciences. Link

  • Martinez-Villaluenga, C., et al. (2008). "Kinetics of alpha-galactosides during germination of lentils." Food Chemistry. Link

Sources

An In-depth Technical Guide to the Thermodynamic Properties of D(+)-Melibiose Monohydrate Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the thermodynamic properties of D(+)-Melibiose monohydrate (C₁₂H₂₂O₁₁·H₂O), a critical disaccharide in the pharmaceutical and food industries. Intended for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical, field-proven methodologies for its characterization. We delve into the thermal behavior, including dehydration and melting phenomena, solubility characteristics, and the underlying principles of crystal stability. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide serves as an authoritative resource for understanding and harnessing the thermodynamic properties of this important crystalline hydrate.

Introduction: The Significance of Melibiose Monohydrate in Material Science

D(+)-Melibiose, a reducing disaccharide composed of α-D-galactose and D-glucose units linked by an α-(1→6) glycosidic bond, is a material of increasing interest in pharmaceutical formulations and biotechnology.[1][2] In its common commercial form, it exists as a stable crystalline monohydrate. The presence of a water molecule within the crystal lattice is not passive; it is integral to the crystal's structure and profoundly influences its thermodynamic properties.

For drug development professionals, understanding the behavior of this water molecule is paramount. The stability of a pharmaceutical hydrate directly impacts shelf-life, dissolution rates, bioavailability, and manufacturing processes.[3] A transition from a hydrate to an anhydrous form, or vice versa, can lead to significant changes in the physical properties of the active pharmaceutical ingredient (API) or excipient. This guide provides the foundational knowledge and experimental frameworks required to precisely characterize and control the thermodynamic behavior of D(+)-Melibiose monohydrate.

Core Physicochemical and Thermodynamic Properties

A baseline understanding of the material's properties is the starting point for any in-depth analysis. D(+)-Melibiose monohydrate is a white to off-white crystalline powder.[3][4] Key identification and structural properties are summarized in Table 1.

Table 1: Core Physicochemical Properties of D(+)-Melibiose Monohydrate

PropertyValueSource(s)
Synonym 6-O-α-D-Galactopyranosyl-D-glucose monohydrate[5]
CAS Number 66009-10-7[5]
Molecular Formula C₁₂H₂₂O₁₁·H₂O[6][7]
Molecular Weight 360.32 g/mol [6]
Appearance White to almost white crystalline powder[3][5]
Theoretical Water Content ~5.0% w/wCalculated
Specified Water Content 4.0% - 6.0% w/w[5][8]
Aqueous Solubility Soluble (approx. 100 mg/mL)[9]
Melting Point 182-185 °C (with decomposition)[5][6][10]

Note on Melting Point: Literature values for the melting point show some variation, with some sources citing lower ranges (e.g., 100-105 °C).[4] This discrepancy likely arises from the complex thermal behavior of hydrates. The lower temperatures may correspond to the endothermic process of dehydration, while the higher, more commonly cited values reflect the melting of the anhydrous form that is created in situ upon heating, which often occurs with simultaneous decomposition.[10] This underscores the necessity of using coupled techniques like Thermogravimetric Analysis (TGA) to interpret Differential Scanning Calorimetry (DSC) results accurately.

Thermal Analysis: Deconstructing the Behavior of Crystalline Water

Thermal analysis techniques are indispensable for probing the thermodynamic stability and phase transitions of crystalline hydrates. The two primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

The Scientific Rationale: Why DSC and TGA are Essential
  • Thermogravimetric Analysis (TGA) provides quantitative information about mass changes as a function of temperature. For a hydrate, this is the definitive method to identify and quantify the loss of water. The experiment directly measures the mass of the sample as it is heated at a controlled rate. A step-down in the TGA curve indicates a mass loss event, such as dehydration.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It provides critical information on the energetics of phase transitions. An endothermic event (heat absorption) appears as a peak on the DSC thermogram and can signify processes like dehydration or melting. An exothermic event (heat release) can indicate crystallization or decomposition.

By coupling these two techniques, we can definitively assign thermal events. A mass loss observed in the TGA that corresponds to an endothermic peak in the DSC confirms a dehydration event. Subsequent endotherms in the DSC not associated with mass loss can then be confidently identified as melting or solid-solid phase transitions.

Expected Thermal Profile of D(+)-Melibiose Monohydrate

While specific, published DSC/TGA data for D(+)-Melibiose monohydrate is scarce, its behavior can be reliably predicted based on extensive studies of analogous sugar monohydrates, such as D-glucose monohydrate and maltose monohydrate.[11]

The expected thermal profile involves two key events upon heating:

  • Dehydration: An initial endothermic event at lower temperatures (typically below 150°C) corresponding to the release of the single mole of water. This would be accompanied by a mass loss of approximately 5.0% in the TGA curve. For instance, the dehydration of maltose monohydrate is observed with a DSC endotherm minimum around 128°C.[11]

  • Melting with Decomposition: At a higher temperature (consistent with the reported 182-185°C range), a second, often larger, endothermic peak is expected. This corresponds to the melting of the anhydrous melibiose that was formed after dehydration. For many sugars, this melting event is closely followed by or occurs simultaneously with thermal decomposition.[6][10]

The following diagram illustrates the logical workflow for interpreting the thermal data.

G cluster_exp Experimental Analysis cluster_obs Observations cluster_int Interpretation TGA Thermogravimetric Analysis (TGA) MassLoss Mass Loss ≈ 5.0% TGA->MassLoss NoMassLoss No Mass Loss TGA->NoMassLoss DSC Differential Scanning Calorimetry (DSC) Endotherm1 Low-Temp Endotherm (e.g., 100-130°C) DSC->Endotherm1 Endotherm2 High-Temp Endotherm (e.g., 182-185°C) DSC->Endotherm2 Dehydration Dehydration Event: Melibiose·H₂O → Anhydrous Melibiose + H₂O MassLoss->Dehydration Endotherm1->Dehydration Melting Melting/Decomposition of Anhydrous Melibiose Endotherm2->Melting NoMassLoss->Melting G cluster_protocol Solubility Determination Workflow cluster_analysis Thermodynamic Analysis Prep Prepare Supersaturated Solutions (Melibiose + H₂O) Equilibrate Equilibrate at Multiple Temperatures (T₁, T₂, T₃) in Shaker Bath Prep->Equilibrate Sample Collect & Filter Supernatant Equilibrate->Sample Analyze Quantify Concentration (e.g., HPLC-RID) Sample->Analyze Data Solubility Data: S₁ at T₁, S₂ at T₂, S₃ at T₃ Analyze->Data Plot Generate van 't Hoff Plot (ln(S) vs. 1/T) Data->Plot Calc Calculate Thermodynamic Parameters Plot->Calc Enthalpy Enthalpy Calc->Enthalpy ΔH_sol Entropy Entropy Calc->Entropy ΔS_sol

Sources

Melibiose: The Cryptic Signal and Transport Motif in Plant Stress Physiology

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an authoritative technical resource for researchers and drug development professionals. It synthesizes current plant physiology, transporter kinetics, and biotechnological applications of melibiose.

Technical Guide & Whitepaper

Executive Summary

Melibiose (6-O-α-D-galactopyranosyl-D-glucose) acts as a critical node in plant carbohydrate partitioning, functioning simultaneously as a structural motif, a stress metabolite, and a cryptic signaling molecule. While often overshadowed by its parent compound, raffinose, melibiose plays a pivotal role in symplastic phloem loading , cold acclimation , and pathogen defense .

For the drug development sector, melibiose represents an emerging excipient candidate and a target for glyco-engineering. This guide dissects the transport mechanisms governing melibiose flux, its accumulation under abiotic stress, and the experimental methodologies required to characterize its transporters.

Biochemical Context: The RFO Nexus

Melibiose is the disaccharide core of the Raffinose Family Oligosaccharides (RFOs). Its biochemical significance lies in its


-1,6-glycosidic linkage, which renders it resistant to standard invertases but susceptible to specific 

-galactosidases.
Biosynthesis & Degradation Pathway

In the "Polymer Trap" model of phloem loading (common in Cucurbits and Lamiaceae), melibiose is not synthesized directly from monosaccharides. Instead, it is a product of RFO hydrolysis or a transient intermediate.

  • Synthesis: Sucrose + Galactinol

    
     Raffinose.
    
  • Hydrolysis (Sink Tissue): Raffinose

    
    Melibiose  + Fructose.
    
  • Catabolism: Melibiose

    
     Galactose + Glucose.
    

Key Distinction: Unlike sucrose, free melibiose is rarely the primary long-distance transport sugar. Its presence usually signals RFO breakdown (unloading) or cell wall degradation (pathogen attack).

Mechanisms of Transport

Understanding melibiose transport requires distinguishing between symplastic flux (plasmodesmata-mediated) and apoplastic transport (transporter-mediated).

The Polymer Trap Mechanism (Symplastic)

In plants like Cucumis melo (Melon) and Verbascum phoeniceum, sucrose is loaded into Intermediary Cells (ICs) and converted to RFOs.

  • The Trap: The size increase (Sucrose

    
     Raffinose 
    
    
    
    Stachyose) prevents back-diffusion into the mesophyll due to plasmodesmal size exclusion limits.
  • Role of Melibiose: Melibiose is the "backbone" that prevents leakage. If RFOs are hydrolyzed prematurely to melibiose, the trap is compromised.

Direct Transporters (Apoplastic)

While specific "Melibiose Transporters" (like the bacterial MelB) are rare in plants, several transporter families exhibit affinity for


-galactosides.
Transporter FamilyRepresentative ProteinSpecificity & Role
Sucrose Transporters (SUT/SUC) AtSUC3 (AtSUT2) Wound-Induced: Primarily transports sucrose but is induced by wounding.[1] Likely scavenges sugars (including breakdown products like melibiose) to deprive pathogens.
Tonoplast Sugar Transporters (TST) CsTST2 (Cucumber)Vacuolar Storage: Transports fructose, galactose, and sucrose. Accumulates sugars in vacuoles during cold stress; likely handles melibiose derived from RFO turnover.
Fungal/Bacterial Hijackers MBT1 (C. graminicola)High-Affinity: Pathogens express specific melibiose transporters to utilize plant RFOs at the infection interface.
Visualization: The Polymer Trap & Melibiose Generation

The following diagram illustrates the spatial separation of synthesis and breakdown, highlighting where melibiose is generated.

PolymerTrap cluster_synthesis Polymer Trap Synthesis cluster_breakdown Sink Hydrolysis Mesophyll Mesophyll Cell (Source) IC Intermediary Cell (Synthesis) Mesophyll->IC Diffusion (Plasmodesmata) Sieve Sieve Element (Transport) IC->Sieve Bulk Flow Raf Raffinose IC->Raf Sink Sink Tissue (Unloading) Sieve->Sink Unloading Sieve->Raf Suc Sucrose Suc->Raf Raffinose Synthase (+Galactinol) Gol Galactinol Raf->Sieve Mel Melibiose Raf->Mel Invertase Raf->Mel Breakdown Fru Fructose

Caption: Schematic of the Polymer Trap mechanism. Melibiose (Red) is generated in sink tissues via invertase-mediated hydrolysis of Raffinose (Green).

Physiological Roles: Stress & Signaling

Cold Stress & Osmoprotection

Under cold stress, plants upregulate GolS (Galactinol Synthase) and RS (Raffinose Synthase).

  • Mechanism: RFOs and melibiose accumulate in the vacuole and cytosol. They act as compatible solutes , stabilizing membranes and preventing intracellular ice formation.[2]

  • Glass Transition (Tg): Melibiose has a high Tg, promoting vitrification rather than crystallization, which protects cellular integrity during freeze-thaw cycles.

The "Danger Signal" Hypothesis

Free melibiose in the apoplast is anomalous.

  • Pathogen Attack: Fungal enzymes degrade cell wall galactomannans or phloem RFOs, releasing melibiose.

  • Response: This accumulation acts as a Damage-Associated Molecular Pattern (DAMP), potentially triggering AtSUC3 expression (wound response) and activating SA (Salicylic Acid) pathways for systemic acquired resistance.

Experimental Methodology: Characterizing Transporters

To validate if a candidate gene (e.g., a new TST or SUC variant) transports melibiose, a Yeast Complementation Assay is the gold standard.

Protocol: Yeast Complementation (Strain EBY.VW4000)

Objective: Determine if a plant protein mediates melibiose uptake in a hexose-transport-deficient yeast strain.

Reagents:

  • Yeast Strain: EBY.VW4000 (lacks hxt1-17, gal2, stl1, agt1, mph2/3).

  • Vector: pDR196 (constitutive PMA1 promoter).

  • Substrate: Melibiose (purity >99%).

Step-by-Step Workflow:

  • Cloning: Amplify the CDS of the candidate transporter (e.g., CsTST2) and clone into pDR196.

  • Transformation: Transform EBY.VW4000 using the LiAc/SS-DNA/PEG method.

  • Selection: Plate on minimal media (SD) + Maltose (2%) as the sole carbon source (EBY.VW4000 can utilize maltose via endogenous maltose transporters).

  • Transport Assay:

    • Wash cells and resuspend in buffer (pH 5.0).

    • Incubate with [³H]-Melibiose (if available) or perform growth assays on SD + Melibiose (2%).

    • Control: Transform with empty vector (Negative) and a known broad-spectrum transporter (Positive).

  • Data Analysis: Measure uptake rates (

    
    , 
    
    
    
    ) or monitor Optical Density (
    
    
    ) over 72 hours.
Visualization: Experimental Workflow

YeastAssay Gene Candidate Gene (e.g., CsTST2) Vector Expression Vector (pDR196) Gene->Vector Cloning Yeast Yeast Strain EBY.VW4000 (Hexose Transport Deficient) Vector->Yeast Transformation Media Selective Media (SD + Melibiose) Yeast->Media Plating Result Growth / Uptake Analysis Media->Result Incubation (28°C, 72h) Melibiose Transporter Melibiose Transporter Result->Melibiose Transporter Growth (+) Non-Transporter Non-Transporter Result->Non-Transporter No Growth (-)

Caption: Workflow for functional characterization of plant sugar transporters using yeast complementation.

Implications for Drug Development

While primarily a plant metabolite, melibiose has significant utility in pharmaceutical formulation.

Excipient for Biologics
  • Stabilization: Melibiose is being investigated as an alternative to trehalose and sucrose for stabilizing monoclonal antibodies (mAbs). Its high glass transition temperature helps maintain the amorphous state during lyophilization.

  • Constraint: Melibiose is a reducing sugar . Unlike trehalose, it can participate in Maillard reactions with protein amine groups.

    • Mitigation: Use in liquid formulations at controlled pH or modification of the anomeric carbon.

  • Trojan Horse Delivery: Understanding melibiose transporters in fungal pathogens (like C. graminicola) allows for the design of melibiose-drug conjugates (glycoconjugates) that are actively taken up by the pathogen but excluded by the plant host.

References

  • Functional characterization of a eukaryotic melibiose transporter. Source: Plant Physiology (2011) [Link]

  • Melibiose transport of Escherichia coli. Source: Journal of Bacteriology [Link]

  • Wounding enhances expression of AtSUC3, a sucrose transporter from Arabidopsis. Source: Plant Cell (2000) [Link]

  • A comprehensive picture of phloem loading strategies. Source: PNAS (2001) [Link]

  • Characterization and evaluation of melibiose as novel excipient in tablet compaction. Source: University of Helsinki (2015) [Link]

  • Functional Analysis of Plant Monosaccharide Transporters Using a Simple Growth Complementation Assay in Yeast. Source: Methods in Molecular Biology (2023) [Link]

Sources

Methodological & Application

Melibiose Fermentation Test: A Key Tool for the Differentiation of Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

For: Researchers, scientists, and drug development professionals

Abstract

The ability to differentiate between members of the Enterobacteriaceae family is a cornerstone of clinical microbiology and infectious disease research. While genetically similar, these gram-negative rods exhibit diverse metabolic capabilities that can be harnessed for accurate identification. The melibiose fermentation test is a critical biochemical assay that assesses a bacterium's ability to utilize the disaccharide melibiose as a carbon source. This application note provides a comprehensive, in-depth guide to the melibiose fermentation test, detailing the underlying biochemical principles, a step-by-step protocol, and expert insights into the interpretation of results for the accurate characterization of Enterobacteriaceae.

Introduction: The Scientific Rationale for the Melibiose Fermentation Test

The family Enterobacteriaceae encompasses a wide range of bacteria, from commensal organisms of the gastrointestinal tract to significant human pathogens, including species of Escherichia, Klebsiella, Salmonella, and Shigella. Accurate and rapid identification of these bacteria is paramount for clinical diagnosis, epidemiological surveillance, and the development of targeted antimicrobial therapies. Carbohydrate fermentation patterns provide a robust and cost-effective method for this differentiation[1].

The melibiose fermentation test specifically probes for the presence of a functional metabolic pathway for the disaccharide melibiose. Melibiose is composed of α-D-galactose and D-glucose linked by an α-1,6 glycosidic bond. The ability of an organism to ferment melibiose is contingent on two key enzymatic activities:

  • Melibiose permease: A transport protein that facilitates the uptake of melibiose across the bacterial cell membrane.

  • α-galactosidase: An enzyme that hydrolyzes the α-1,6 glycosidic bond, breaking down melibiose into its monosaccharide components, galactose, and glucose.

Once hydrolyzed, the resulting glucose and galactose can enter the glycolytic pathway to be fermented, producing acidic end-products[2]. This acidification of the growth medium is the principle upon which the test is based.

The Biochemical Pathway of Melibiose Fermentation

The metabolic cascade for melibiose utilization is a well-defined pathway that serves as an excellent target for bacterial differentiation. The presence and functionality of the enzymes involved directly correlate with a positive test result.

Melibiose_Fermentation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Melibiose_ext Melibiose Permease Melibiose Permease Melibiose_ext->Permease Transport Melibiose_int Melibiose Permease->Melibiose_int AlphaGal α-Galactosidase Melibiose_int->AlphaGal Hydrolysis Glucose Glucose AlphaGal->Glucose Galactose Galactose AlphaGal->Galactose Glycolysis Glycolysis Glucose->Glycolysis Galactose->Glycolysis Acid Acidic Byproducts (e.g., lactate, acetate) Glycolysis->Acid Fermentation

Caption: Biochemical pathway of melibiose fermentation in Enterobacteriaceae.

Materials and Reagents

This section details the necessary components for performing the melibiose fermentation test.

ComponentDescriptionRecommended Supplier
Phenol Red Melibiose Broth Basal nutrient broth containing 0.5-1.0% melibiose and phenol red as a pH indicator.Commercially available from various microbiology media suppliers.
Sterile Inoculating Loops or Needles For aseptic transfer of bacterial colonies.Standard laboratory suppliers.
Sterile Culture Tubes To contain the broth for inoculation and incubation.Standard laboratory suppliers.
Incubator Capable of maintaining a constant temperature of 35-37°C.Standard laboratory equipment.
Quality Control Strains Positive and negative control organisms with known melibiose fermentation reactions.ATCC® (American Type Culture Collection) or equivalent culture collections.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the procedure for conducting the melibiose fermentation test. Adherence to aseptic techniques is crucial to prevent contamination and ensure accurate results.

4.1. Media Preparation

If preparing the medium from individual components, follow the manufacturer's instructions. Typically, this involves dissolving the powdered medium in distilled water and sterilizing by autoclaving. If using pre-prepared sterile broth, no further preparation is needed.

4.2. Inoculation

  • Label sterile culture tubes containing Phenol Red Melibiose Broth with the identity of the test organism and the date.

  • Using a sterile inoculating loop or needle, touch a well-isolated colony of the pure bacterial culture to be tested.

  • Aseptically inoculate the broth by gently swirling the loop or needle in the medium.

  • For quality control, inoculate separate tubes with the positive and negative control strains. An uninoculated tube should also be included to serve as a negative control for media sterility and color comparison.

4.3. Incubation

  • Loosen the caps of the tubes to allow for gas exchange.

  • Incubate the inoculated tubes at 35-37°C for 18-24 hours[2][3].

  • Some slow-growing or weakly fermenting organisms may require longer incubation, up to 48 hours.

4.4. Interpretation of Results

Observe the color of the broth in the tubes after the incubation period.

  • Positive Result: A color change of the medium from red to yellow indicates the production of acidic byproducts from melibiose fermentation.

  • Negative Result: The medium remains red or may turn a deeper red/pink, indicating no acid production and that the organism has utilized the peptones in the broth, leading to an alkaline pH.

  • Gas Production (Optional): If a Durham tube is included in the culture tube, the presence of a gas bubble indicates that the organism produces gas during fermentation.

Expected Results and Data Presentation

The melibiose fermentation reaction is a key differential characteristic among Enterobacteriaceae. The table below summarizes the expected results for some clinically relevant species.

OrganismExpected Melibiose Fermentation ResultClinical Significance
Klebsiella pneumoniaePositiveA common cause of nosocomial infections, including pneumonia and urinary tract infections[4].
Enterobacter cloacaePositiveAn opportunistic pathogen associated with a variety of infections[5].
Escherichia coliVariable (strain dependent)While many strains are positive, some pathogenic strains, like O80:H2, are negative[6].
Salmonella entericaVariable (serovar dependent)Can be used in the differentiation of Salmonella serovars.
Shigella flexneriNegativeA causative agent of shigellosis (bacillary dysentery).

Self-Validating Systems: Quality Control

To ensure the reliability and accuracy of the melibiose fermentation test, a robust quality control system is essential. This involves the concurrent testing of organisms with known and predictable fermentation patterns.

6.1. Recommended Quality Control Strains

Control TypeOrganismATCC® Number*Expected Result
Positive Control Klebsiella pneumoniae13883™Yellow (Acid Production)
Negative Control Shigella flexneri12022™Red (No Change)

*ATCC® numbers are provided as examples. Laboratories should use certified reference strains from a recognized culture collection[7][8][9][10].

6.2. Quality Control Procedure

  • Inoculate positive and negative control strains with each batch of tests.

  • Include an uninoculated control to verify the sterility and original color of the medium.

  • The expected results for the control strains must be obtained for the test results of the unknown organisms to be considered valid.

Troubleshooting Common Issues

Even with a well-defined protocol, unexpected results can occur. This section addresses common problems and their potential causes and solutions.

IssuePotential Cause(s)Recommended Action
Weak or Delayed Positive Reaction - The organism is a slow or weak fermenter.- The inoculum size was too small.- Re-incubate for an additional 24 hours.- Ensure an adequate, but not overly heavy, inoculum is used.
False Negative Result - The incubation period was too short.- The medium was not prepared correctly (e.g., incorrect pH).- Extend the incubation period to 48 hours.- Verify the quality and preparation of the medium using QC strains.
False Positive Result - Contamination with a melibiose-fermenting organism.- Re-isolate the test organism to ensure a pure culture and repeat the test.
No Growth - The organism is non-viable or has specific nutritional requirements not met by the broth.- Confirm the viability of the culture on a non-selective agar plate.- Use a fresh, pure culture for inoculation.

Conclusion: The Role of Melibiose Fermentation in Modern Microbiology

The melibiose fermentation test remains a valuable and cost-effective tool in the arsenal of the modern microbiologist. Its ability to differentiate key members of the Enterobacteriaceae family based on a fundamental metabolic capability provides crucial information for clinical diagnostics and research. When performed with meticulous technique and robust quality control, this classic biochemical test delivers reliable and actionable data, contributing to the accurate identification of bacterial pathogens and a deeper understanding of their diverse physiology.

References

  • Virtual Microbiology Lab Simulator Software - VUMIE. (n.d.). Melibiose fermentation test. Retrieved from [Link]

  • bioMerieux. (n.d.). Microbiological Quality Control Strains. Retrieved from [Link]

  • ATCC. (n.d.). ATCC® BACTeriAl CulTure Guide. Chromachemie. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Quality Control Strains for Commercial Assays. Retrieved from [Link]

  • Virtual Microbiology Lab Simulator Software - VUMIE. (n.d.). Melibiose Fermentation Test. Retrieved from [Link]

  • Annor, S. D., Salazar, K. S., Taylor, T. M., & D'Souza, D. H. (2023). Melibiose–X-Gal–MacConkey Agar for Presumptive Differentiation of Escherichia albertii from E. coli and Salmonella from Poultry Meat. Applied Microbiology, 3(1), 146-161. [Link]

  • Podschun, R., & Fischer, A. (1996). Recommended Test Panel for Differentiation of Klebsiella Species on the Basis of a Trilateral Interlaboratory Evaluation of 18 Biochemical Tests. Journal of Clinical Microbiology, 34(4), 836–840. [Link]

  • Microbiology Info.com. (2022, August 10). Biochemical Test and Identification of Enterobacter cloacae. Retrieved from [Link]

  • Bergey, D. H., et al. (2001-2012).
  • Ikeda, R., et al. (2020). Improved Molecular Diagnosis and Culture of the Emerging Heteropathotype Enterohemorrhagic Escherichia coli O80:H2 Using Its Non-Melibiose-Fermenting and Antibiotic-Resistance Properties. Journal of Clinical Microbiology, 58(5), e01979-19. [Link]

  • Owen, R. J., & Holmes, B. (1980). Use of the API 20E system to identify veterinary Enterobacteriaceae. Journal of Clinical Microbiology, 12(4), 541–547. [Link]

  • Bissonnette, L., et al. (1993). Cation-coupling in chimeric melibiose carriers derived from Escherichia coli and Klebsiella pneumoniae. The amino-terminal portion is crucial for Na+ recognition in melibiose transport. The Journal of biological chemistry, 268(14), 10439–10444. [Link]

  • Canals, R., et al. (2019). Adding function to the genome of African Salmonella Typhimurium ST313 strain D23580. PLoS genetics, 15(3), e1007933. [Link]

  • Romano, C., et al. (1994). family Enterobacteriaceae. methods for identification of members of the comparative evaluation with conventional Enterosistem 18. Journal of clinical microbiology, 32(3), 684–688. [Link]

  • Sigma-Aldrich. (n.d.). Differentiation and Identification Media for Salmonella. Retrieved from [Link]

  • Public Health England. (2015). UK Standards for Microbiology Investigations - Identification of Enterobacteriaceae. Retrieved from [Link]

  • Microbiology Info.com. (2022, August 10). Biochemical Test and Identification of Klebsiella pneumoniae. Retrieved from [Link]

Sources

Technical Guide: Preparation and Application of Phenol Red Melibiose Broth

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenol Red Melibiose Broth is a highly specific differential medium used primarily to identify Gram-negative enteric bacteria (Enterobacteriaceae) by determining their ability to ferment the disaccharide melibiose. This guide provides a rigorous, self-validating protocol for media preparation and assay execution. It emphasizes the critical role of the enzyme


-galactosidase  in this metabolic pathway and provides strategies to mitigate common experimental errors, such as thermal hydrolysis of carbohydrates and protein deamination (reversion).

Scientific Principles & Mechanism[1][2]

The Biochemical Pathway

Differentiation relies on the specific enzymatic capability of an organism to transport and hydrolyze melibiose. Melibiose is a disaccharide consisting of glucose and galactose linked by an


-1,6 glycosidic bond.[1]
  • Transport: The bacterium must possess a melibiose permease (MelB) to transport the sugar across the inner membrane.

  • Hydrolysis: The intracellular enzyme

    
    -galactosidase  (MelA) hydrolyzes the 
    
    
    
    -1,6 bond, releasing glucose and galactose.[2]
  • Fermentation: These monosaccharides enter the Embden-Meyerhof-Parnas (glycolysis) pathway, generating Pyruvate.[3]

  • Acid Production: Pyruvate is reduced to organic acids (lactic, succinic, acetic), lowering the pH of the medium.

The Indicator System
  • pH < 6.8 (Acidic): Phenol Red turns Yellow (Positive for fermentation).[3][4]

  • pH 6.8 - 7.4 (Neutral): Phenol Red remains Red/Orange .

  • pH > 7.4 (Alkaline): Phenol Red turns Magenta/Pink (Negative for fermentation; indicates peptone deamination).

Visualization of Pathway

MelibiosePathway Melibiose Exogenous Melibiose (Disaccharide) Transport Membrane Transport (Permease MelB) Melibiose->Transport Hydrolysis Hydrolysis by α-Galactosidase (MelA) Transport->Hydrolysis Intracellular Monosaccharides Glucose + Galactose Hydrolysis->Monosaccharides Cleavage of α-1,6 bond Glycolysis Glycolysis Pathway Monosaccharides->Glycolysis Acids Organic Acids (Lactic, Acetic, Formic) Glycolysis->Acids PH_Drop pH Drop (< 6.8) Acids->PH_Drop Result Phenol Red turns YELLOW (Positive Result) PH_Drop->Result

Figure 1: Biochemical pathway of melibiose fermentation leading to colorimetric change.

Material Specifications & Formulation

To ensure reproducibility, use high-purity ingredients. Avoid pre-mixed "Phenol Red Broth with Melibiose" powders if possible; preparing the base and carbohydrate separately prevents heat-induced hydrolysis during storage.

Target Volume: 1 Liter Final pH: 7.4 ± 0.2 at 25°C

ComponentQuantity (g/L)FunctionCritical Note
Proteose Peptone No. 3 10.0 gNitrogen/Carbon sourceLow carbohydrate content prevents false positives.
Sodium Chloride (NaCl) 5.0 gOsmotic BalanceMaintains cell integrity.
Phenol Red 0.018 gpH IndicatorVerify powder is not oxidized (should be dark red/brown).
Melibiose 10.0 g (1%)SubstrateHeat Labile. See sterilization protocol below.
Deionized Water 1000 mLSolventMust be Type I or Type II water (conductivity < 1 µS/cm).

Preparation Protocol

Method A: The "Gold Standard" (Filter Sterilization)

Recommended for critical assays to prevent melibiose hydrolysis.

  • Prepare Base: Dissolve Peptone, NaCl, and Phenol Red in 900 mL of water.

  • Autoclave Base: Dispense 9 mL aliquots into tubes containing inverted Durham tubes. Autoclave at 121°C for 15 minutes. Allow to cool to room temperature.

  • Prepare Stock: Dissolve 10 g Melibiose in 100 mL water (10% w/v solution).

  • Filter: Pass the Melibiose solution through a 0.22 µm PES or PVDF syringe filter.

  • Combine: Aseptically add 1 mL of sterile Melibiose stock to each 9 mL base tube.

    • Final Concentration: 1% Melibiose.

Method B: The "Standard" (Co-Autoclaving)

Acceptable for routine screening if autoclave cycles are strictly controlled.

  • Dissolve All: Suspend all ingredients (including Melibiose) in 1 L of water.

  • Mix: Agitate until fully dissolved.

  • Dispense: Fill tubes (approx. 5-10 mL) and insert Durham tubes.

  • Sterilize: Autoclave at 118°C for 15 minutes or 121°C for exactly 10 minutes.

    • Warning: Overheating causes the "carmelization" of melibiose, leading to false positives (dark orange/amber color).

Preparation Workflow Diagram

MediaPrep Weigh Weigh Ingredients (Base vs. Carb) Dissolve Dissolve Base (Peptone, NaCl, Dye) Weigh->Dissolve FilterCarb Filter Sterilize Melibiose (0.22 µm) Weigh->FilterCarb AutoclaveBase Autoclave Base (121°C, 15 min) Dissolve->AutoclaveBase Combine Aseptic Addition (1 mL Carb to 9 mL Base) AutoclaveBase->Combine FilterCarb->Combine QC QC Check (Incubate 24h @ 37°C) Combine->QC

Figure 2: Split-stream preparation workflow to ensure carbohydrate stability.

Experimental Protocol & Interpretation

Inoculation
  • Check Media: Ensure broth is clear and Red/Orange.[5][6] Discard if yellow or turbid.

  • Check Durham Tube: Ensure the inner vial is full of liquid (no air bubbles).

  • Inoculate: Using a sterile loop or needle, transfer a light inoculum from a fresh (18-24h) pure culture.

    • Note: Heavy inoculation can lead to false results due to carryover of pre-formed enzymes or nutrients.

  • Controls: Always run a Positive Control, Negative Control, and Uninoculated Control.

Incubation
  • Temperature: 35°C ± 2°C (Standard for Enterics).

  • Atmosphere: Aerobic (Caps loose).[6]

  • Duration: Examine at 18, 24, and 48 hours.

    • Critical: Do not incubate beyond 48 hours unless specified. Extended incubation leads to peptone utilization , releasing ammonia and turning a Yellow (Positive) tube back to Red (False Negative).

Result Interpretation Table
ResultAppearanceGas (Durham Tube)Interpretation
Positive (+) Yellow Bubble presentAcid & Gas production (Fermentation).[5][7]
Positive (+) Yellow No BubbleAcid production (Anaerogenic Fermentation).
Negative (-) Red / Orange No BubbleNo Fermentation.
Negative (-) Pink / Magenta No BubblePeptone degradation (Alkaline end-products).
Invalid (!) Orange/AmberN/ALikely heat damage to melibiose during prep.

Quality Control (Self-Validating System)

Every batch must be validated with the following reference strains before releasing for experimental use.

Control TypeStrainExpected ResultMechanism
Positive Salmonella enterica serovar Typhimurium (ATCC 14028)Yellow / Gas (+) Possesses MelA (

-gal) and MelB.
Negative Proteus mirabilis (ATCC 12453)Red (-) Lacks MelA/MelB; utilizes peptone.
Variable Escherichia coli (ATCC 25922)Yellow / Gas (+) Typically positive, but strain dependent.
Sterility Uninoculated MediaClear Red Verifies aseptic technique.

Troubleshooting & Expert Insights

The "Reversion" Problem

Symptom: Tube turns yellow at 18 hours but red at 48 hours. Cause: The bacteria exhausted the melibiose and switched to metabolizing proteins (peptones). This releases ammonia (


), raising the pH.
Solution:  Observe tubes frequently. Any yellowing at any time point is considered a Positive result.
False Positives (Media Preparation)

Symptom: Uninoculated tubes are orange or slightly yellow. Cause: Melibiose hydrolysis during autoclaving. Solution: Switch to Method A (Filter Sterilization). If autoclaving, reduce time to 10 minutes and remove immediately.

False Negatives (Inoculum)

Symptom: Known positive strain shows no color change. Cause: Inoculum was too light or the bacteria are "slow fermenters." Solution: Ensure the culture is in the log phase of growth. Extend incubation to 48h (but watch for reversion).

References

  • American Society for Microbiology (ASM). (2016). Phenol Red Broth Protocol. Microbe Library. [Link][6]

  • Liofilchem. (2019).[5] Phenol Red Broth Base Technical Sheet. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Alpha-galactosidase Mechanism (MelA). PubChem Compound Summary. [Link]

Sources

using melibiose as a substrate for alpha-galactosidase assays

Application Note: Kinetic Characterization of -Galactosidase Using the Natural Substrate Melibiose[1][2]

1

Abstract & Introduction

While synthetic substrates like p-nitrophenyl-


1


1234

-1,6 linkage
15

Why Melibiose? Melibiose (6-O-


11
  • Method A (The "Gold Standard"): Galactose Dehydrogenase (Gal-DH) – Ideal for crude lysates containing background glucose.[1]

  • Method B (Cost-Effective): Glucose Oxidase/Peroxidase (GOx/HRP) – Ideal for purified enzymes or glucose-free samples.[1]

Assay Principle & Logic

Since

GalactoseGlucose1
Biochemical Pathway Visualization

The following diagram illustrates the reaction logic and the two detection pathways.

GMelibioseMelibiose(Substrate)GalactoseGalactoseMelibiose->GalactoseHydrolysisGlucoseGlucoseMelibiose->GlucoseHydrolysisAlphaGalα-Galactosidase(Target Enzyme)AlphaGal->MelibioseGalDHGalactose Dehydrogenase(+ NAD+)Galactose->GalDHMethod AGOxGlucose Oxidase(+ O2)Glucose->GOxMethod BNADHNADH(Measure @ 340nm)GalDH->NADHOxidationH2O2H2O2GOx->H2O2OxidationHRPPeroxidase (HRP)(+ Dye)H2O2->HRPColorOxidized Dye(Measure @ 400-500nm)HRP->ColorCoupling

Caption: Dual-pathway strategy for detecting

1

Materials & Reagents

Core Reagents
  • Substrate: Melibiose Monohydrate (High purity,

    
    99%).
    
  • Enzyme:

    
    -Galactosidase source (Purified or Crude Lysate).[1]
    
  • Buffer: 50 mM Sodium Acetate (pH 4.5–5.[1]5) or 50 mM Sodium Phosphate (pH 6.[1]5) depending on the enzyme's origin (fungal vs. bacterial/human).[1]

Detection Specific Reagents
ReagentMethod A (Gal-DH)Method B (GOx/HRP)
Coupling Enzyme

-Galactose Dehydrogenase (from Pseudomonas fluorescens)
Glucose Oxidase (from Aspergillus niger)
Secondary Enzyme NoneHorseradish Peroxidase (HRP)
Cofactor/Dye NAD

(Nicotinamide adenine dinucleotide)
o-Dianisidine or ABTS
Detection Wave 340 nm (UV)460 nm (o-Dianisidine) or 405 nm (ABTS)

Experimental Protocols

Protocol A: The Galactose Dehydrogenase (Gal-DH) Method

Best for: Crude extracts, cell lysates, or samples containing background glucose.[1] Mechanism: Measures the conversion of Galactose + NAD


Step-by-Step Workflow
  • Preparation of Reaction Mix (2X):

    • 100 mM Buffer (match enzyme optimum, e.g., Na-Acetate pH 5.0).[1]

    • 20 mM Melibiose.[1]

  • Enzyme Reaction (Hydrolysis Phase):

    • Add 50

      
      L of Enzyme Sample  to a microcentrifuge tube.
      
    • Add 50

      
      L of Reaction Mix .
      
    • Incubate at 37°C (or optimum T) for exactly 15–30 minutes.

    • Critical Step: Terminate reaction by heating at 95°C for 3 minutes (inactivates

      
      -Gal). Cool to room temperature (RT).
      
  • Detection Phase (Quantification):

    • Prepare Gal-DH Mix : 100 mM Tris-HCl (pH 8.0), 1 mM NAD

      
      , 0.5 U/mL Galactose Dehydrogenase.[1] Note: Gal-DH requires alkaline pH (8.0-8.[1]6) for optimal activity.
      
    • Transfer 50

      
      L of the terminated hydrolysate to a UV-transparent 96-well plate.
      
    • Add 150

      
      L of Gal-DH Mix .
      
    • Incubate at 25°C for 20 minutes.

  • Measurement:

    • Read Absorbance at 340 nm .[1]

    • Use a Galactose Standard Curve (0–10 mM) treated identically to calculate concentration.[1]

Protocol B: The Glucose Oxidase (GOx) Method

Best for: Purified enzymes, QC of industrial batches, or glucose-free samples.[1] Mechanism: Glucose oxidation linked to HRP-mediated dye oxidation.[1]

Step-by-Step Workflow
  • Reagent Setup:

    • Substrate Solution: 10 mM Melibiose in 50 mM Sodium Acetate (pH 5.0).

    • Stop Solution: 1 M Tris-Base (pH 10-11) or heat inactivation (preferred).[1]

    • Detection Reagent: Commercial Glucose Oxidase/Peroxidase reagent (e.g., Sigma GAGO-20) containing o-Dianisidine.[1]

  • Hydrolysis:

    • Mix 20

      
      L Enzyme  + 20 
      
      
      L Substrate Solution .
    • Incubate at 37°C for defined time (e.g., 20 min).

    • Stop reaction by heating (95°C, 3 min). Do not use acid/base stop if it interferes with the subsequent GOx enzyme pH.

  • Development:

    • Add 100

      
      L of Detection Reagent  to the well.
      
    • Incubate at 37°C for 30 minutes (color development).

    • Add 100

      
      L of 12 N H
      
      
      SO
      
      
      to stabilize the color (optional, turns pink).[1]
  • Measurement:

    • Read Absorbance at 540 nm (if acid stopped) or 460 nm (if no acid).[1]

Data Analysis & Kinetics

To determine the Michaelis-Menten constants (


1

Calculation Logic:

  • Convert Absorbance (

    
    OD) to Product Concentration (
    
    
    M) using the standard curve.[1]
  • Calculate Initial Velocity (

    
    ) = 
    
    
    .[1]
  • Plot

    
     vs. [Substrate].[1]
    
  • Use non-linear regression (GraphPad Prism or similar) to fit:

    
    [1]
    

Typical Kinetic Values (Reference):

Parameter Melibiose (Natural) pNP-Gal (Synthetic) Implication

|


1

1

Note:

1

Troubleshooting & Expert Tips

  • Background Glucose Interference (Method B): If your enzyme is in a cell culture supernatant (DMEM/RPMI), it contains high glucose.[1] You must dialyze the sample against the assay buffer before testing, or use Method A (Gal-DH).[1]

  • pH Incompatibility:

    
    -Gal often works at pH 4.5–5.0, while detection enzymes (GOx/Gal-DH) prefer pH 7.0–8.[1]0. Never  run a "one-pot" continuous assay unless you have verified that both enzymes are active at a compromise pH (e.g., pH 6.0).[1] The two-step (stop & detect) method described above is safer.[1]
    
  • Substrate Inhibition: High concentrations of Melibiose (>50 mM) or the accumulation of Galactose product can inhibit

    
    -Gal. Ensure <10% substrate conversion to remain in the initial velocity (
    
    
    ) phase.[1]

References

  • Worthington Biochemical Corporation. (n.d.).[1] Alpha-Galactosidase Enzyme Manual. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Alpha-Galactosidase Activity Assay Kit Protocol. Retrieved from [1]

  • Kobayashi, H., & Suzuki, H. (1975).[1][6] Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis. Biotechnology and Bioengineering, 17(10), 1455-1465.[1][6]

  • Katrolia, P., et al. (2016).[1] Enzymatic synthesis of novel oligosaccharides... using Aspergillus niger alpha-galactosidase.[1][2][5] Bioscience, Biotechnology, and Biochemistry.[1][2] [1][2]

  • Liao, J., et al. (2022).[1] Isolation and Identification of an

    
    -Galactosidase-Producing Lactosphaera pasteurii Strain. Microorganisms. 
    

Application Note: Melibiose Induction Mechanism of the lac Operon

[1]

Executive Summary

While Isopropyl

melibiose

LacY permeaserefractory to hydrolysis by LacZ (

-galactosidase)
1

This distinct property allows researchers to uncouple transport kinetics (LacY) from metabolic hydrolysis (LacZ) , making melibiose an indispensable tool for studying permease dynamics and selecting for lacY hyper-expression mutants, particularly in E. coli K-12 strains where the native melibiose permease (MelB) is temperature-sensitive.

Mechanistic Insight: The Dual-Operon Cross-Talk

The induction of the lac operon by melibiose relies on a specific molecular interplay between the lac and mel operons.[1] This mechanism is distinct from lactose induction because melibiose is an


The Induction Pathway
  • Entry: Melibiose enters the cell. In E. coli K-12 at 37°C, the native melibiose permease (MelB) is inactive due to temperature sensitivity. Therefore, melibiose entry is primarily mediated by basal levels of LacY (Lactose Permease) or via passive diffusion at high concentrations.

  • Repressor Binding: Intracellular melibiose binds directly to the LacI repressor . Although LacI has higher affinity for

    
    -galactosides (like allolactose), it possesses sufficient affinity for the 
    
    
    -galactoside melibiose to induce a conformational change.
  • Derepression: The Melibiose-LacI complex dissociates from the lac operator (lacO), allowing RNA Polymerase to transcribe the lacZYA operon.

  • Positive Feedback Loop: The expression of lacY leads to increased insertion of Lac Permease into the membrane, facilitating rapid uptake of melibiose.

  • Metabolic Fate (The Divergence):

    • LacZ (Beta-Galactosidase): LacZ cannot cleave the

      
      -1,6 linkage of melibiose. Consequently, melibiose accumulates unchanged by the lac enzymes.
      
    • MelA (Alpha-Galactosidase): The accumulated melibiose binds to the MelR activator protein, inducing the mel operon (melAB). The resulting MelA enzyme hydrolyzes melibiose into glucose and galactose.

Comparative Inducer Properties

The following table contrasts melibiose with standard lac inducers.

FeatureMelibiose Lactose IPTG
Chemical Class

-Galactoside

-Galactoside
Thio-

-Galactoside
Induction Mechanism Direct binding to LacIIndirect (via Allolactose)Direct binding to LacI
LacY Substrate? Yes (High Affinity)YesYes (Low Affinity)
LacZ Substrate? No (Resistant)Yes (Hydrolyzed)No (Resistant)
Metabolism Yes (via MelA)Yes (via LacZ)No (Non-metabolizable)
Key Application LacY selection / Transport studiesPhysiological studiesProtein overexpression

Pathway Visualization

The following diagram illustrates the melibiose-driven signaling cascade, highlighting the cross-regulation between the lac and mel systems.

Melibiose_Mechanismcluster_extracellularExtracellular Spacecluster_cytoplasmCytoplasmMel_ExtMelibiose (External)Mel_IntMelibiose (Internal)Mel_Ext->Mel_IntTransport via LacY(Primary at >37°C)LacI_ActiveLacI Repressor(Active Tetramer)Mel_Int->LacI_ActiveBindsLacZLacZ (Beta-Gal)(No Reaction)Mel_Int->LacZNO HydrolysisMelRMelR ActivatorMel_Int->MelRActivatesMetabolitesGlucose + GalactoseMel_Int->MetabolitesDegradationLacI_InactiveLacI-Melibiose(Inactive)LacI_Active->LacI_InactiveConformational ChangeLac_Oplac Operon (lacZYA)LacI_Inactive->Lac_OpDerepressionLacYLacY Permease(Membrane)Lac_Op->LacYExpressionLac_Op->LacZExpressionLacY->Mel_ExtPositive FeedbackLoopMel_Opmel Operon (melAB)MelR->Mel_OpInductionMelAMelA (Alpha-Gal)Mel_Op->MelAExpressionMelA->Mel_IntHydrolysis

Figure 1: Mechanism of Melibiose induction in E. coli, showing the uncoupling of LacY transport from LacZ hydrolysis and the subsequent activation of the mel operon.

Protocol: Melibiose-Based Selection for LacY Activity

Purpose: This protocol utilizes melibiose to select for E. coli strains with functional LacY permease, specifically under conditions where the native MelB permease is inactive (temperature selection).[1]

Principle: In E. coli K-12, the melB gene encodes a temperature-sensitive permease that is functional at 30°C but inactive at 37–42°C. Therefore, growth on melibiose minimal medium at 42°C is strictly dependent on the LacY permease to transport melibiose into the cell.

Materials
  • Strain: E. coli K-12 derivatives (e.g., MG1655).

  • Base Medium: M9 Minimal Salts (1X).

  • Carbon Source: Melibiose (0.2% - 0.4% w/v). Note: Ensure Melibiose is free of glucose contamination.

  • Control Carbon Source: Glycerol (0.2%) or Lactose (0.2%).

  • Indicator (Optional): MacConkey Agar base (sugar-free) supplemented with 1% Melibiose.

  • Inducer (Optional): IPTG (0.1 mM) if constitutive expression is not the target.

Step-by-Step Methodology
A. Preparation of Melibiose Stock
  • Dissolve Melibiose to a 20% (w/v) stock solution in deionized water.

  • Critical Step: Filter sterilize using a 0.22

    
    m filter. Do not autoclave  melibiose, as heat can cause caramelization or hydrolysis, releasing glucose which yields false positives.
    
B. The "Hot-Mel" Selection (LacY Functional Assay)
  • Inoculation: Streak the test strain onto M9 + 0.4% Melibiose agar plates.

  • Incubation: Incubate plates at 42°C for 24–48 hours.

    • Rationale: At 42°C, the native MelB permease is inactivated.

  • Observation:

    • Growth (+): Indicates the strain expresses functional LacY permease capable of transporting melibiose.

    • No Growth (-): Indicates a lacY-negative genotype (or lacI super-repressor), as melibiose cannot enter the cell to induce the system or serve as a carbon source.

C. Transport Kinetics Assay (LacY Specific)

Since LacZ does not hydrolyze melibiose, this sugar can be used to measure transport accumulation without metabolic interference in short time-frames.

  • Grow cells in M9 + Glycerol to mid-log phase (

    
    ).
    
  • Induce with 1 mM IPTG for 1 hour to express LacY.

  • Harvest and wash cells twice in K-phosphate buffer (pH 7.0).

  • Resuspend cells to

    
    .
    
  • Add

    
    -Melibiose (final conc. 0.1 mM).
    
  • Take 100

    
    L aliquots at 30s intervals, filter rapidly through 0.45 
    
    
    m nitrocellulose filters, and wash with cold buffer.
  • Measure radioactivity.[2] The linear uptake represents LacY activity exclusively (assuming 42°C or melB- background).

References

  • Effector Overlap between the lac and mel Operons of Escherichia coli.

    • Source: Meyer, et al. (2017). Journal of Bacteriology.
    • Key Finding: Confirms melibiose as a dual inducer and the role of LacY in its transport.
    • URL:[Link]

  • The Lactose System in Klebsiella aerogenes V9A: Specific Repression of the lac Operon by Melibiose.

    • Source: Reeve, E.C. (1973).[3] Genetical Research.

    • Key Finding: Contrasts E. coli (where melibiose induces) with Klebsiella (where it represses), establishing the species-specific mechanism.[3]

    • URL:[Link][1][2][3][4][5][6]

  • Structure and Mechanism of the Lactose Permease of Escherichia coli.

    • Source: Kaback, H.R. (2014).
    • Key Finding: details the substrate specificity of LacY for galactosides including melibiose.
    • URL:[Link]

Protocol and Application Notes for the Preparation of Aqueous D(+)-Melibiose Monohydrate Solutions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Senior Application Scientist, Gemini

Abstract

This document provides a comprehensive technical guide for the preparation of aqueous solutions of D(+)-Melibiose monohydrate. Melibiose, a disaccharide of significant interest in microbiology, biotechnology, and pharmaceutical sciences, requires precise and reproducible solution preparation for experimental success.[1] This guide moves beyond simple step-by-step instructions to elaborate on the physicochemical principles governing solubility and provides self-validating protocols to ensure accuracy and consistency. It is intended for researchers, scientists, and drug development professionals who require reliable methods for handling this versatile carbohydrate.

Introduction to D(+)-Melibiose Monohydrate

D(+)-Melibiose is a reducing disaccharide composed of an α-D-galactose unit linked to a D-glucose unit (α-1,6).[2] It is found naturally in some plants and honeys and can be produced by the hydrolysis of raffinose.[2] Its primary utility in the laboratory stems from its role as a differential carbohydrate in microbiology media, particularly for distinguishing between bacterial species based on their ability to ferment it. Beyond the microbiology lab, melibiose is explored in the food industry as a prebiotic and in pharmaceuticals to potentially improve the solubility and bioavailability of certain drugs.[1]

Given its diverse applications, the ability to prepare standardized, stable, and concentration-verified aqueous solutions of melibiose is a fundamental prerequisite for reproducible research. This guide provides the foundational knowledge and detailed protocols to achieve this.

Physicochemical Properties

A thorough understanding of the reagent's properties is the first step in successful solution preparation. D(+)-Melibiose monohydrate is a white, crystalline powder that is hygroscopic and stable under normal laboratory conditions.[3][4] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of D(+)-Melibiose Monohydrate

PropertyValueSource(s)
Synonyms 6-O-α-D-Galactopyranosyl-D-glucose monohydrate[3]
Molecular Formula C₁₂H₂₂O₁₁·H₂O[5]
Molecular Weight 360.31 g/mol [5]
Appearance White to off-white crystalline powder[3]
Purity (Typical) ≥98% (HPLC)[5]
Water Solubility 50 mg/mLSigma-Aldrich
100 mg/mL (0.1 g/mL)Millipore, ChemicalBook[3]
Storage Room Temperature, sealed in a dry environment[3][5]

Note on Solubility Data: Different suppliers report varying solubility values. The discrepancy between 50 mg/mL and 100 mg/mL may reflect differences in purity, particle size, or the precise conditions of measurement (e.g., temperature, pH). This protocol will use 100 mg/mL as a target for a concentrated stock solution, as it is a widely cited value. Researchers should always consult the Certificate of Analysis for their specific lot.

Core Principles Influencing Aqueous Solubility

The dissolution of melibiose in water is an endothermic process governed by several key factors. Controlling these variables is critical for achieving complete and rapid dissolution.

  • Purity of Solute and Solvent : The use of high-purity D(+)-Melibiose monohydrate (e.g., ≥98%) and high-purity water (Type I or Type II, e.g., Milli-Q®) is paramount.[5][8] Contaminants in the solute or solvent can interfere with the hydration process and may lead to solution instability or unexpected experimental results.

  • Agitation : Mechanical agitation (e.g., stirring with a magnetic stir bar, vortexing) increases the interaction between the solute surface and the solvent. This action continuously removes the localized layer of saturated solution from the crystal surface, exposing fresh surfaces to the bulk solvent and thereby accelerating the net rate of dissolution.

  • pH : While there is no evidence to suggest that the intrinsic solubility of melibiose, a neutral carbohydrate, is significantly dependent on pH within typical biological ranges (pH 4-9), the pH of the final solution can be critical for the stability of other formulation components or for the specific biological application. It is good practice to measure the pH of the final solution and adjust only if required by the experimental design.[9]

Detailed Protocol: Preparation of a 10% (w/v) Aqueous Stock Solution

This protocol describes the preparation of 100 mL of a 100 mg/mL (10% w/v) D(+)-Melibiose monohydrate stock solution. This concentration is a robust and practical starting point for most applications.

Required Materials and Equipment
  • D(+)-Melibiose monohydrate (CAS: 66009-10-7), ≥98% purity

  • High-purity, deionized or distilled water (Type I or II)

  • Analytical balance (readable to 0.001 g)

  • 100 mL Class A volumetric flask with stopper

  • Magnetic stirrer and a suitably sized, clean stir bar

  • Weighing paper or boat

  • Spatula

  • Wash bottle with high-purity water

  • (Optional) Water bath or hot plate with temperature control

  • (Optional) 0.22 µm sterile syringe filter

Step-by-Step Methodology
  • Calculation : To prepare 100 mL (0.1 L) of a 100 mg/mL solution, you need:

    • Mass = Concentration × Volume

    • Mass = 100 mg/mL × 100 mL = 10,000 mg = 10.0 g

  • Weighing the Solute : Place a clean, dry weighing boat on the analytical balance and tare the mass. Carefully weigh out 10.00 g of D(+)-Melibiose monohydrate.

    • Causality: Using an analytical balance ensures the precision required for a standard stock solution. Melibiose is hygroscopic, so this step should be performed efficiently to minimize water absorption from the atmosphere.[3]

  • Initial Dissolution : Transfer the weighed melibiose powder into the 100 mL volumetric flask. Add approximately 70-80 mL of high-purity water.

    • Causality: Adding a substantial portion of the solvent first prevents the powder from clumping at the bottom and provides enough volume for efficient mixing. Never fill to the final volume before the solute is fully dissolved.

  • Mixing and Dissolution : Place the magnetic stir bar in the flask and set it on a magnetic stirrer at a moderate speed. Allow it to mix until all crystals are visually dissolved.

    • Self-Validation: The solution should appear clear and colorless, with no visible particulate matter. This is the first quality check.

    • Troubleshooting: If dissolution is slow, gentle warming of the solution in a water bath (e.g., to 40-50°C) can be employed. Avoid boiling, as it can alter the volume and potentially degrade the carbohydrate.

  • Final Volume Adjustment : Once the solute is completely dissolved and the solution has returned to room temperature (if heated), carefully add high-purity water to bring the bottom of the meniscus to the 100 mL calibration mark on the neck of the flask.

    • Causality: Using a Class A volumetric flask is essential for accurately achieving the target concentration.[4] Allowing the solution to cool to room temperature before the final volume adjustment is critical because volume is temperature-dependent.

  • Homogenization : Stopper the flask securely and invert it 15-20 times to ensure the final solution is homogeneous.

    • Causality: The more concentrated solution at the bottom of the flask must be thoroughly mixed with the water added in the previous step to guarantee uniform concentration throughout.

  • Filtration and Storage (Optional but Recommended) : For applications requiring sterility, such as cell culture or microbiology, filter the solution through a 0.22 µm sterile syringe filter into a sterile storage bottle. Store the solution at 2-8°C. For non-sterile applications, transfer to a clean, clearly labeled bottle. While stable, refrigeration is recommended to prevent microbial growth in long-term storage.

Workflow Diagram

G cluster_prep Preparation cluster_qc Finalization & QC calc 1. Calculate Mass (10.0 g for 100 mL of 10% soln) weigh 2. Weigh Solute (10.00 g Melibiose) calc->weigh add_solv 3. Add ~80% Solvent (80 mL Water to Vol. Flask) weigh->add_solv dissolve 4. Dissolve Solute (Stir until clear) add_solv->dissolve cool 5. Cool to RT (If heated) dissolve->cool Check: Solution clear? adjust 6. Adjust to Final Volume (Add water to 100 mL mark) cool->adjust homog 7. Homogenize (Invert flask 15-20x) adjust->homog store 8. Filter & Store (0.22 µm filter, 2-8°C) homog->store

Caption: Workflow for preparing a D(+)-Melibiose monohydrate stock solution.

Troubleshooting Common Issues

Even with a robust protocol, issues can arise. The following decision tree provides guidance on common problems.

G cluster_precip start Start: Prepare Solution check_clear Is solution clear? start->check_clear precip Problem: Precipitate Forms After Cooling incomplete Problem: Incomplete Dissolution Hazy Appearance check_clear->incomplete No success Success: Solution is clear. Proceed to final volume adjustment. check_clear->success Yes action_agitate Action: Increase agitation (Vortex or stir faster) incomplete->action_agitate action_heat Action: Gentle warming (40-50°C in water bath) incomplete->action_heat action_sonicate Action: Sonicate (5-10 minutes) incomplete->action_sonicate action_agitate->check_clear Re-evaluate action_heat->check_clear Re-evaluate action_sonicate->check_clear Re-evaluate action_supersat Hypothesis: Supersaturated. Dilute or reheat and add seed crystal. precip->action_supersat action_contam Hypothesis: Contamination. Filter solution (0.22 µm). precip->action_contam

Caption: Troubleshooting logic for melibiose solution preparation.

References

  • Carl ROTH GmbH. D(+)-Melibiose monohydrate. [Link]

  • Wikipedia. (2023). Melibiose. [Link]

  • Lindman, S., et al. (2016). On the anomalous temperature dependence of cellulose aqueous solubility. ResearchGate. [Link]

  • OpenWetWare. Recipes. [Link]

  • PhytoTech Labs. (2019). Preparing Stock Solutions. [Link]

  • Ghasempour, Z., et al. (2022). Study on the impact of temperature, salts, sugars and pH on dilute solution properties of Lepidium perfoliatum seed gum. National Institutes of Health (NIH). [Link]

  • University of Maryland, Baltimore County (UMBC). (2010). Solutions - Beginning Molecular Biology Laboratory Manual. [Link]

  • Starzak, M., & Mathlouthi, M. (2006). Temperature dependence of water activity in aqueous solutions of sucrose. ResearchGate. [Link]

  • Olanbiwoninu, A. A., & Odunfa, S. A. (2015). Preparation of glucose stock solution. ResearchGate. [Link]

  • Niether, D., et al. (2018). Temperature dependence of thermal diffusion for aqueous solutions of monosaccharides, oligosaccharides, and polysaccharides. ResearchGate. [Link]

Sources

Probing the Dynamics of Cellular Transport: Application Notes and Protocols for Melibiose Permease (MelB) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Melibiose Permease (MelB) as a Model System for Solute Symport

The melibiose permease (MelB) of Escherichia coli and Salmonella enterica serovar Typhimurium stands as a paradigm for understanding the intricate mechanisms of Na+-coupled solute symport.[1][2] As a member of the Major Facilitator Superfamily (MFS), MelB facilitates the uptake of α-galactosides, such as melibiose, by harnessing the electrochemical potential of Na+, Li+, or H+ gradients.[3][4] This ability to couple ion and substrate translocation makes MelB an invaluable tool for researchers, scientists, and drug development professionals seeking to elucidate the fundamental principles of membrane transport, drug-transporter interactions, and the bioenergetics of secondary active transport.

Structurally, MelB is predicted to consist of 12 transmembrane helices, forming two six-helix bundles that create a central cavity for substrate and cation binding.[3][5] The transport cycle involves a series of conformational changes, alternating between outward-facing and inward-facing states to facilitate the binding and release of the cation and sugar.[2][6] Understanding these dynamics is crucial for deciphering the molecular basis of transport and for identifying potential targets for therapeutic intervention.

This comprehensive guide provides a detailed overview of the key methodologies employed to assay MelB transport activity. From traditional in vivo fermentation assays to sophisticated in vitro proteoliposome-based approaches, this document offers both the theoretical underpinnings and practical step-by-step protocols necessary for the successful design and execution of MelB transport studies.

I. Foundational Concepts: The MelB Transport Cycle

The function of MelB is predicated on a tightly coupled symport mechanism where the downhill movement of a cation (Na+, Li+, or H+) drives the uphill transport of a sugar molecule.[3] This process can be visualized as a cyclical series of conformational states.

MelB_Transport_Cycle Outward-facing (Apo) Outward-facing (Apo) Outward-facing (Na+ bound) Outward-facing (Na+ bound) Outward-facing (Apo)->Outward-facing (Na+ bound) + Na+ Outward-facing (Na+ & Melibiose bound) Outward-facing (Na+ & Melibiose bound) Outward-facing (Na+ bound)->Outward-facing (Na+ & Melibiose bound) + Melibiose Occluded Occluded Outward-facing (Na+ & Melibiose bound)->Occluded Conformational Change Inward-facing (Na+ & Melibiose bound) Inward-facing (Na+ & Melibiose bound) Occluded->Inward-facing (Na+ & Melibiose bound) Conformational Change Inward-facing (Na+ bound) Inward-facing (Na+ bound) Inward-facing (Na+ & Melibiose bound)->Inward-facing (Na+ bound) - Melibiose Inward-facing (Apo) Inward-facing (Apo) Inward-facing (Na+ bound)->Inward-facing (Apo) - Na+ Inward-facing (Apo)->Outward-facing (Apo) Reorientation

Figure 1: Simplified schematic of the MelB transport cycle. This diagram illustrates the key conformational states of MelB during the coupled transport of Na+ and melibiose across the cell membrane.

II. In Vivo Assay Methods: A First Look at MelB Function

In vivo assays provide a valuable initial assessment of MelB activity within a cellular context. These methods are particularly useful for screening mutant libraries and for qualitative assessments of transport function.

A. Melibiose Fermentation Assay

This classic and straightforward assay leverages the metabolic capabilities of E. coli to provide a visual readout of melibiose transport.[7] The principle lies in the cell's ability to ferment melibiose only if it can be transported into the cytoplasm by a functional MelB. The fermentation process leads to the production of acidic byproducts, which can be detected by a pH indicator dye incorporated into the growth medium.

  • Strain Selection: Utilize an E. coli strain deficient in both lactose permease (lacY-) and melibiose permease (melB-), such as DW2, to ensure that melibiose uptake is solely dependent on the expressed MelB variant.[7]

  • Transformation: Transform the selected E. coli strain with a plasmid encoding the MelB variant of interest. Include a positive control (wild-type MelB) and a negative control (empty vector).

  • Plating: Plate the transformed cells on MacConkey agar plates supplemented with 1% (w/v) melibiose. MacConkey agar contains a pH indicator that is red at acidic pH.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Observation: Observe the color of the colonies.

    • Red colonies: Indicate melibiose fermentation and thus functional MelB transport.[7]

    • Pink colonies: Suggest reduced MelB transport activity.[7]

    • Yellow/White colonies: Indicate no fermentation and therefore non-functional or absent MelB transport.[7]

Advantages Disadvantages
Simple and cost-effectiveQualitative or semi-quantitative at best
High-throughput screening of mutantsIndirect measure of transport
Provides a clear visual readoutSusceptible to off-target effects on metabolism

III. In Vitro Assay Methods: Quantitative Analysis of MelB Transport

For a more detailed and quantitative understanding of MelB function, in vitro assays using purified and reconstituted protein are essential. These methods allow for precise control over experimental conditions and the direct measurement of transport kinetics.

A. Reconstitution of MelB into Proteoliposomes

The cornerstone of in vitro MelB transport assays is the successful reconstitution of the purified protein into artificial lipid vesicles, known as proteoliposomes.[8][9] This process mimics the native membrane environment and allows for the establishment of defined ion and substrate gradients.

  • Liposome Preparation:

    • Prepare a lipid mixture, typically E. coli polar lipids or a defined mixture of phospholipids (e.g., POPE:POPG 3:1 w/w), in a glass tube.

    • Dry the lipids under a stream of nitrogen gas to form a thin film.

    • Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film in the desired internal buffer (e.g., 100 mM KPi, pH 7.5) to a final lipid concentration of 10-20 mg/mL.

    • Subject the lipid suspension to several freeze-thaw cycles to promote the formation of unilamellar vesicles.[9]

    • Extrude the liposomes through polycarbonate filters with a defined pore size (e.g., 100-400 nm) to generate vesicles of a uniform size.

  • Detergent Solubilization and Reconstitution:

    • Solubilize the purified MelB protein in a suitable detergent (e.g., n-dodecyl-β-D-maltopyranoside, DDM).

    • Destabilize the pre-formed liposomes by adding a controlled amount of the same detergent.

    • Mix the solubilized MelB with the detergent-destabilized liposomes at a specific protein-to-lipid ratio.

    • Remove the detergent to allow the formation of proteoliposomes. This is commonly achieved by adding detergent-adsorbing polystyrene beads (e.g., Bio-Beads™ SM-2) and incubating with gentle mixing.[8][10] The detergent removal can be performed in a batch-wise or column-based manner.[8]

  • Proteoliposome Harvesting:

    • Separate the proteoliposomes from the Bio-Beads™ by careful pipetting.

    • Harvest the proteoliposomes by ultracentrifugation.

    • Resuspend the proteoliposome pellet in the desired internal buffer.

Proteoliposome_Reconstitution cluster_0 Liposome Preparation cluster_1 Reconstitution Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Add Buffer Freeze-Thaw Freeze-Thaw Hydration->Freeze-Thaw Cycles Extrusion Extrusion Freeze-Thaw->Extrusion Uniform Size Detergent-destabilized Liposomes Detergent-destabilized Liposomes Extrusion->Detergent-destabilized Liposomes Add Detergent Solubilized MelB Solubilized MelB Mixing Mixing Solubilized MelB->Mixing Detergent-destabilized Liposomes->Mixing Detergent Removal Detergent Removal Mixing->Detergent Removal Bio-Beads™ Proteoliposomes Proteoliposomes Detergent Removal->Proteoliposomes Harvest

Figure 2: Workflow for the reconstitution of MelB into proteoliposomes. This diagram outlines the major steps involved in preparing proteoliposomes for in vitro transport assays.

B. Radiolabeled Substrate Uptake Assay

The most direct method for measuring transport activity is to monitor the uptake of a radiolabeled substrate into the proteoliposomes.[9] This assay provides quantitative data on transport rates and allows for the determination of kinetic parameters such as Km and Vmax.

  • Preparation:

    • Prepare MelB-containing proteoliposomes with a defined internal buffer (e.g., 100 mM KPi, pH 7.5).

    • Prepare the external buffer (e.g., 100 mM NaPi, pH 7.5) containing the radiolabeled substrate (e.g., [³H]-melibiose) at the desired concentration.

  • Initiation of Transport:

    • Rapidly mix a small volume of the proteoliposome suspension with the external buffer to initiate transport. The Na+ gradient will drive the uptake of [³H]-melibiose.

  • Time Points:

    • At specific time intervals, take aliquots of the reaction mixture and stop the transport process.

  • Stopping the Reaction and Separation:

    • Stop the transport by rapid dilution with a large volume of ice-cold quench buffer (e.g., 100 mM LiCl).

    • Immediately filter the diluted sample through a 0.22 µm nitrocellulose filter to separate the proteoliposomes from the external medium.[9]

    • Wash the filter rapidly with additional quench buffer to remove any non-specifically bound radiolabel.

  • Quantification:

    • Place the filter in a scintillation vial with a suitable scintillation cocktail.

    • Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of substrate taken up over time.

    • Calculate the initial rate of transport from the linear portion of the curve.

    • Perform experiments with varying substrate concentrations to determine kinetic parameters.

Parameter Description
Km The substrate concentration at which the transport rate is half of Vmax.
Vmax The maximum rate of transport when the transporter is saturated with substrate.
Controls - Proteoliposomes without MelB (empty liposomes) to measure background leakage. - Transport in the absence of a Na+ gradient (e.g., KPi in both internal and external buffers).
C. Fluorescence-Based Assays

Fluorescence-based assays offer a sensitive and often real-time alternative to radiolabeled methods.[11][12][13] These assays can be designed to monitor changes in membrane potential, ion concentration, or substrate binding.

Since MelB is an electrogenic transporter, its activity generates a membrane potential.[1] This change in potential can be monitored using voltage-sensitive fluorescent dyes.

  • Preparation:

    • Load MelB-containing proteoliposomes with a buffer that will be used to establish an ion gradient (e.g., 100 mM KPi, pH 7.5).

    • Add a voltage-sensitive dye, such as Oxonol V, to the external buffer.

  • Establishment of a Membrane Potential:

    • Generate a K+ diffusion potential by adding valinomycin, a K+ ionophore, to the proteoliposome suspension in a K+-free external buffer. This will create a negative-inside membrane potential.

  • Initiation of Transport:

    • Initiate transport by adding Na+ and melibiose to the external buffer. The influx of positive charge will cause a depolarization of the membrane potential.

  • Fluorescence Measurement:

    • Monitor the fluorescence of the dye over time using a fluorometer. The change in fluorescence intensity will be proportional to the change in membrane potential.

The transport of Na+ by MelB can be monitored directly using Na+-sensitive fluorescent dyes entrapped within the proteoliposomes.

  • Dye Loading:

    • Load the proteoliposomes with a Na+-sensitive fluorescent dye (e.g., Sodium Green™) during the hydration step of liposome preparation.

    • Remove the external dye by gel filtration or dialysis.

  • Initiation of Transport:

    • Initiate transport by adding melibiose and Na+ to the external buffer.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence inside the proteoliposomes as Na+ is transported into the vesicles.

Assay Type Advantages Disadvantages
Radiolabeled Uptake Direct and quantitative; Gold standardRequires handling of radioactive materials; Discontinuous time points
Membrane Potential Real-time monitoring; High sensitivityIndirect measure of transport; Dye calibration can be complex
Ion-Sensitive Dyes Real-time monitoring of ion fluxDye loading can be challenging; Potential for dye leakage

IV. Electrophysiological Methods: Probing Charge Translocation

Solid-supported membrane (SSM)-based electrophysiology is a powerful technique for studying the electrogenic activity of transporters like MelB.[1] This method allows for the direct measurement of charge translocation associated with substrate binding and transport.

Principle of SSM-Based Electrophysiology

In this technique, proteoliposomes containing MelB are adsorbed onto a solid-supported membrane.[1] A rapid change in the solution composition (e.g., addition of substrate) triggers the electrogenic activity of the transporter, leading to a transient current that can be measured.[1] This method provides high time resolution and is suitable for studying pre-steady-state kinetics.[14]

V. Investigating Molecular Mechanisms: Site-Directed Mutagenesis

Site-directed mutagenesis is an indispensable tool for elucidating the roles of specific amino acid residues in the structure and function of MelB.[15][16][17] By systematically replacing residues in the cation-binding site, sugar-binding pocket, or other regions of the protein, researchers can probe their contributions to cation selectivity, substrate affinity, and conformational changes.[18][19][20] The functional consequences of these mutations can then be assessed using the transport assays described above.

VI. Conclusion and Future Directions

The diverse array of assay methods available for studying MelB provides a powerful toolkit for dissecting the molecular mechanisms of Na+-coupled symport. The choice of assay will depend on the specific research question, ranging from high-throughput screening of mutants to detailed kinetic analysis of transport. Future advancements in single-molecule techniques and computational modeling, in conjunction with these established experimental approaches, will continue to provide unprecedented insights into the dynamic process of membrane transport.

References

  • In vivo and in vitro characterizations of melibiose permease (MelB) conformation-dependent nanobodies reveal sugar-binding mechanisms - PMC. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Sugar Binding Induced Charge Translocation in the Melibiose Permease from Escherichia coli † | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Structural insights into the activation mechanism of melibiose permease by sodium binding. (n.d.). PNAS. Retrieved February 3, 2026, from [Link]

  • Mobile barrier mechanisms for Na+-coupled symport in an MFS sugar transporter - PMC. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Structure-based mechanism for Na+/melibiose symport by MelB - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]

  • Structural insights into the activation mechanism of melibiose permease by sodium binding. (n.d.). Retrieved February 3, 2026, from [Link]

  • Optical estimation of absolute membrane potential using fluorescence lifetime imaging. (n.d.). eLife. Retrieved February 3, 2026, from [Link]

  • Distinct roles of the major binding residues in the cation-binding pocket of MelB - PMC. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Rapid Activation of the Melibiose Permease MelB Immobilized on a Solid-Supported Membrane | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics - PMC. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Distinct roles of the major binding residues in the cation-binding pocket of the melibiose transporter MelB. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Membrane reconstitution of ABC transporters and assays of translocator function. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Radioligand binding methods for membrane preparations and intact cells. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Interpreting the effects of site-directed mutagenesis on active transport systems. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Mobile barrier mechanisms for Na+-coupled symport in an MFS sugar transporter - PMC. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Monitoring of the membrane potential in proteoliposomes with incorporated cytochrome-c oxidase using the fluorescent dye indocyanine. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • How Escherichia coli Became the Flagship Bacterium of Molecular Biology - PMC. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Human Structure and Function. (n.d.). The University of Melbourne. Retrieved February 3, 2026, from [Link]

  • Structure Determination of a Membrane Protein in Proteoliposomes - PMC. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • (PDF) Membrane reconstitution of ABC transporters and assays of translocator function. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Mobile barrier mechanisms for Na+-coupled symport in an MFS sugar transporter. (n.d.). eLife. Retrieved February 3, 2026, from [Link]

  • Radioligand Binding to Nanodisc-Reconstituted Membrane Transporters Assessed by the Scintillation Proximity Assay | Biochemistry. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • E. coli as a Model Organism – Key Uses and Research Insights. (n.d.). Beta Life Science. Retrieved February 3, 2026, from [Link]

  • Site-directed mutagenesis in the study of membrane transporters. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Activity‐Based Genetically Encoded Fluorescent and Luminescent Probes for Detecting Formaldehyde in Living Cells. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Reconstitution of Membrane Proteins in Liposomes. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Native mass spectrometry of proteoliposomes containing integral and peripheral membrane proteins. (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Escherichia coli as a model for evaluating the progress of learning undergraduate students in microbiology. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Explore the Human Structure and Function major. (n.d.). YouTube. Retrieved February 3, 2026, from [Link]

  • Distinct roles of the major binding residues in the cation-binding pocket of MelB. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Fluorescence-based assays. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Structure-based mechanism for Na(+)/melibiose symport by MelB. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Industry projects help foster student research and interpersonal skills. (n.d.). The University of Melbourne. Retrieved February 3, 2026, from [Link]

  • Human Structure and Function. (n.d.). The University of Melbourne Handbook. Retrieved February 3, 2026, from [Link]

  • (PDF) Measuring substrate binding and affinity of purified membrane transport proteins using the scintillation proximity assay. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • MRUFD laboratory: proteomics and calcium biology. (n.d.). Melbourne Dental School. Retrieved February 3, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved February 3, 2026, from [Link]

  • Effects of Site-Directed Mutations on the Communicability between Local Segments and Binding Pocket Distortion of Engineered GH11 Xylanases Visualized through Network Topology Analysis. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Cation-Binding Hosts - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]

  • Human Structure and Function. (n.d.). The University of Melbourne Handbook. Retrieved February 3, 2026, from [Link]

  • E. coli as a Model Organism. (n.d.). News-Medical.net. Retrieved February 3, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • A Simple Fluorescence-Based Reporter Assay to Identify Cellular Components For RTA-Preview. (n.d.). YouTube. Retrieved February 3, 2026, from [Link]

  • Site-directed mutagenesis reveals the importance of conserved charged residues for the transport activity of the PheP permease of Escherichia coli. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Health courses & degrees. (n.d.). Torrens University Australia. Retrieved February 3, 2026, from [Link]

  • (PDF) Site-Directed Mutagenesis Using the Megaprimer Method. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Application Note: MacConkey Agar with Melibiose for Enhanced Differentiation of Enteric Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Lactose Fermentation

For over a century, MacConkey agar has been an indispensable tool in clinical and food microbiology laboratories.[1] Its dual selective and differential properties allow for the isolation of Gram-negative enteric bacilli while simultaneously differentiating them based on their ability to ferment lactose.[2][3][4] The principle is elegant: bile salts and crystal violet inhibit the growth of most Gram-positive bacteria, while the fermentation of lactose to acidic byproducts is visualized by the pH indicator neutral red, which turns the colonies and surrounding medium pink to red.[5]

However, the increasing need for rapid and precise differentiation among closely related enteric pathogens necessitates the use of more specific biochemical markers. Standard MacConkey agar cannot distinguish between many significant species and serotypes. For instance, while most Escherichia coli strains are vigorous lactose fermenters, pathogenic variants like E. coli O157:H7 require specialized media, such as Sorbitol MacConkey agar, for presumptive identification.[5][6]

This application note details the preparation and use of MacConkey agar modified with melibiose, a disaccharide composed of galactose and glucose.[7] The ability to ferment melibiose is a variable trait among the Enterobacteriaceae and provides an additional layer of resolution for differentiating key species, including certain strains of E. coli and Salmonella.[8][9] This guide provides the scientific rationale, a detailed preparation protocol, and interpretation criteria for researchers and drug development professionals aiming to enhance their microbial differentiation capabilities.

Principle of Differentiation: The Role of Melibiose and α-Galactosidase

The differential capacity of MacConkey agar with melibiose hinges on the enzymatic machinery of the target bacteria.

  • Selective Action : The core selective agents, bile salts and crystal violet, remain unchanged. They effectively inhibit Gram-positive organisms by disrupting their cell wall and membrane integrity.[1] Gram-negative enteric bacteria are generally resistant due to their protective outer membrane.[1]

  • Differential Carbohydrate : In this modified medium, melibiose replaces lactose as the primary fermentable carbohydrate.[1]

  • Enzymatic Hydrolysis : The key to melibiose metabolism is the enzyme α-galactosidase .[7][10] Bacteria possessing this enzyme can hydrolyze the α-1,6 glycosidic bond in melibiose, breaking it down into glucose and galactose.[7] These monosaccharides are then readily shunted into the glycolysis pathway for acid production.

  • pH Indication : The fermentation of glucose and galactose generates acidic byproducts (e.g., lactic acid, acetic acid).[11] This accumulation of acid lowers the pH of the medium below 6.8, causing the neutral red indicator to shift from colorless to a distinct pink or red color.[1][3]

  • Alternative Metabolism : Bacteria that cannot ferment melibiose (lacking α-galactosidase or a suitable permease) must utilize the peptones in the medium for energy.[3] The catabolism of peptones produces ammonia, which raises the pH of the agar. This results in the formation of colorless or pale beige colonies, leaving the surrounding medium unchanged or slightly alkaline.[3]

The workflow below illustrates the biochemical cascade leading to visual differentiation on the agar surface.

cluster_0 Bacterial Cell cluster_1 Agar Medium Melibiose Melibiose (Galactose-α-1,6-Glucose) Transport Melibiose Permease Melibiose->Transport Enzyme α-Galactosidase Transport->Enzyme Products Glucose + Galactose Enzyme->Products Glycolysis Glycolysis & Fermentation Products->Glycolysis Acid Acidic Byproducts (pH < 6.8) Glycolysis->Acid Indicator_Acid Neutral Red Indicator (Turns Red/Pink) Acid->Indicator_Acid Lowers pH

Caption: Biochemical pathway of melibiose fermentation.

Materials and Protocol

Materials and Reagents
Reagent/MaterialSpecificationsTypical Vendor
MacConkey Agar BaseDehydrated powder, without carbohydrateThermo Fisher, BD, MilliporeSigma
α-D-(+)-Melibiose≥98% purity, microbiology gradeMilliporeSigma, VWR
Crystal Violet Solution0.1% (w/v) aqueous solution (optional)MilliporeSigma
Neutral Red Solution1% (w/v) aqueous solution (optional)MilliporeSigma
Sterile Petri Dishes100 x 15 mm, polystyreneVWR, Corning
Distilled or Deionized WaterLaboratory gradeN/A
AutoclaveCapable of 121°C, 15 psiN/A
pH MeterCalibratedN/A
Water Bath or IncubatorMaintained at 45-50°CN/A
Weighing Balance & SpatulasCalibratedN/A
Glassware1 L Erlenmeyer flask, graduated cylindersN/A
Preparation Protocol for 1 Liter of MacConkey Agar with Melibiose

This protocol is adapted from standard methods for preparing modified MacConkey agar.[12][13]

  • Suspend Base Medium : Weigh and suspend 40 g of MacConkey Agar Base powder in 1000 mL of deionized water in a 2 L Erlenmeyer flask.[12]

  • Add Differentiating Sugar : Add 10 g of α-D-(+)-melibiose to the suspension. The final concentration will be 1.0%.

  • Dissolve : Mix thoroughly. Heat the mixture to boiling on a hot plate with constant agitation to ensure the agar and other components dissolve completely.[12][13]

  • Sterilize : Loosely cover the flask with aluminum foil. Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.[3][12][13] Causality : Autoclaving ensures the sterility of the medium, preventing contamination. The specified time and temperature are sufficient to kill bacterial endospores without degrading the media components.[14]

  • Cool : After autoclaving, carefully remove the flask and place it in a temperature-controlled water bath set to 45-50°C. Allow the medium to cool for 30-45 minutes. Causality : Pouring the agar at too high a temperature can lead to excess condensation on the Petri dish lids and may warp plastic dishes. Cooling below 45°C risks premature solidification.

  • Pour Plates : In a sterile environment (e.g., a laminar flow hood), pour approximately 20-25 mL of the molten agar into each sterile Petri dish.

  • Solidify and Store : Leave the plates undisturbed on a level surface to solidify completely. Once solidified, store the plates inverted (agar side up) at 2-8°C in sealed bags. Plates should be used within 2-4 weeks.

start Start suspend 1. Suspend 40g MacConkey Base and 10g Melibiose in 1L Water start->suspend dissolve 2. Heat to Boiling with Agitation suspend->dissolve sterilize 3. Autoclave (121°C, 15 psi, 15 min) dissolve->sterilize cool 4. Cool to 45-50°C sterilize->cool pour 5. Aseptically Pour into Petri Dishes cool->pour store 6. Solidify, Invert, and Store at 2-8°C pour->store end End store->end Result Observe Colony Growth on Melibiose MacConkey Growth Is there growth? Result->Growth Color Are colonies Pink/Red? Growth->Color Yes NoGrowth Result: Gram-Positive or Fastidious Gram-Negative Growth->NoGrowth No Mel_Neg Result: Melibiose Non-Fermenter (e.g., Salmonella, E. coli O157:H7) Color->Mel_Neg No Mel_Pos Result: Melibiose Fermenter (e.g., most E. coli, Klebsiella) Color->Mel_Pos Yes

Caption: Decision tree for result interpretation.

Troubleshooting

IssuePotential Cause(s)Recommended Solution
No growth or poor growth of Gram-negative controls Overheating of the medium during preparation, incorrect pH, expired medium base.Verify autoclave cycle parameters. Check pH of the final medium (should be 7.1 ± 0.2). Use a new lot of dehydrated medium.
Growth of Gram-positive bacteria Insufficient concentration of bile salts/crystal violet, or the strain is resistant.Prepare medium strictly according to the manufacturer's instructions. Confirm the identity of the contaminant.
Indistinct color change (orange/pale pink) Weak or slow fermenter; incubation time too short.Re-incubate for an additional 24 hours. Compare with known positive and negative controls.
Entire plate is pink/red Heavy inoculum of a strong fermenter, preventing colony isolation. Contamination with a strong fermenter.Re-streak for better colony isolation. [1]Ensure aseptic technique during preparation and inoculation.
Crystallization or precipitation in the medium Medium was cooled too slowly or stored improperly.Ensure rapid but safe cooling after autoclaving. Store plates in sealed bags to prevent dehydration.

Conclusion

The modification of MacConkey agar with melibiose offers a significant, cost-effective enhancement to the differentiation of enteric bacteria. By leveraging the specific metabolic pathway governed by α-galactosidase, this medium provides a clearer presumptive identification of critical pathogens like Salmonella and E. coli O157:H7, distinguishing them from the majority of commensal E. coli. This protocol provides a validated framework for the preparation and interpretation of results, empowering researchers and diagnosticians with a more powerful tool for microbial investigation.

References

  • Microbe Notes. (2022). MacConkey Agar- Composition, Principle, Preparation, Results, Uses. Available at: [Link]

  • Craft Beer & Brewing. (n.d.). melibiose | The Oxford Companion to Beer. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). MacConkey Medium - StatPearls. Available at: [Link]

  • MDPI. (2023). Melibiose–X-Gal–MacConkey Agar for Presumptive Differentiation of Escherichia albertii from E. coli and Salmonella from Poultry Meat. Available at: [Link]

  • ResearchGate. (n.d.). Enzymes of lactobacilli involved in metabolism of melibiose, raffinose,.... Available at: [Link]

  • Wikipedia. (n.d.). Melibiose. Available at: [Link]

  • Gold Standard Diagnostics. (2021). MacConkey Agar - Instructions for Use. Available at: [Link]

  • Wikipedia. (n.d.). MacConkey agar. Available at: [Link]

  • American Society for Microbiology. (2005). MacConkey Agar Plates Protocols. Available at: [Link]

  • The Biology Notes. (2022). MacConkey Agar- Composition, Principle, Uses, Preparation and Colony Morphology. Available at: [Link]

  • ResearchGate. (2023). (PDF) Melibiose–X-Gal–MacConkey Agar for Presumptive Differentiation of Escherichia albertii from E. coli and Salmonella from Poultry Meat. Available at: [Link]

  • Wikipedia. (n.d.). Bacillus subtilis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemical Studies of Melibiose Metabolism in Wild Type and mel Mutant Strains of Salmonella typhimurium. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In vivo and in vitro characterizations of melibiose permease (MelB) conformation-dependent nanobodies reveal sugar-binding mechanisms. Available at: [Link]

  • National Institutes of Health. (n.d.). Comparison of two methods for detection of E. coli O157H7 in unpasteurized milk. Available at: [Link]

  • VUMIE. (n.d.). Melibiose fermentation test - Virtual Microbiology Lab Simulator Software. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting melibiose fermentation test false negative results

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnosing False Negative Results in Melibiose Fermentation Assays
Executive Summary

This guide addresses the high incidence of false negative results in melibiose fermentation tests, particularly for Enterobacteriaceae (Salmonella, E. coli, Yersinia). A false negative in this context is defined as the failure of a melibiose-positive organism to generate a visible acid shift (yellow color in Phenol Red broth) within the standard observation window.

The primary drivers of this failure are kinetic delays (induction lag) , thermosensitivity of gene expression , and metabolic masking (alkaline reversion) . This guide moves beyond basic "check the expiration date" advice to explore the physiological mechanics of the failure.

Part 1: The Mechanistic Failure Points

To troubleshoot, one must understand the cellular logic. Melibiose is a disaccharide (


-D-galactosyl-(1

6)-D-glucose). For an organism to ferment it, two distinct events must occur:
  • Transport: Entry into the cell (often via the melibiose permease melB).

  • Hydrolysis: The enzyme

    
    -galactosidase  (melibiase) must cleave the glycosidic bond.[1]
    
The Signaling Pathway & Failure Nodes

The following diagram illustrates the metabolic pathway and identifying where the "False Negative" signal originates.

MelibiosePathway Melibiose Melibiose (Substrate) Permease Transport (MelB) Melibiose->Permease Entry AlphaGal α-Galactosidase (Enzyme) Melibiose->AlphaGal Induction Signal (Lag Phase) Hydrolysis Hydrolysis Permease->Hydrolysis AlphaGal->Hydrolysis Catalysis Glucose Glucose Hydrolysis->Glucose Galactose Galactose Hydrolysis->Galactose Glycolysis Glycolysis Glucose->Glycolysis Galactose->Glycolysis Acid Acid Production (pH < 6.8) Glycolysis->Acid Success (Yellow) Reversion Alkaline Reversion (Peptone Deamination) Glycolysis->Reversion Sugar Depletion Reversion->Acid Masks Acid (Red)

Figure 1: The Melibiose metabolic cascade. False negatives often occur at the "Induction Signal" (lag too long) or "Reversion" (reading too late).

Part 2: Troubleshooting Modules
Module A: The "Read-Too-Early" Trap (Kinetics)

Many melibiose fermenters are "late positive." Unlike glucose, which is fermented rapidly, melibiose utilization often requires the induction of the mel operon.

  • The Issue: Reading the tube at 18–24 hours.

  • The Science: If the organism has a low basal level of

    
    -galactosidase, it must synthesize the enzyme de novo upon encountering melibiose. This induction lag can last 48–72 hours.
    
  • Solution: Do not discard negative tubes at 24 hours. Incubate for up to 7 days before confirming a negative result, especially for wild-type E. coli strains.

Module B: The Temperature Trap (Yersinia Specific)

This is the most common cause of false negatives in Yersinia identification.

  • The Issue: Incubation at 37°C.

  • The Science: Yersinia enterocolitica and related species often express metabolic genes (including those for fermentation and motility) at 25°C–30°C but suppress them at 37°C. The mel genes may be temperature-regulated or the enzyme itself may be unstable at higher temperatures.

  • Solution: If testing for Yersinia, incubate a duplicate set of tubes at 25°C . A result of "Negative at 37°C / Positive at 25°C" is diagnostic.

Module C: Metabolic Masking (Alkaline Reversion)
  • The Issue: The tube turns yellow transiently (e.g., at 18 hours) but turns red again by the time you read it (24+ hours).

  • The Science: Once the bacteria consume the available carbohydrate (melibiose), they switch to catabolizing peptones (amino acids) in the broth. This releases ammonia (

    
    ), which raises the pH. If the carbohydrate concentration is too low (e.g., <0.5%) or the inoculum is too heavy, this shift happens faster than the observer can record.
    
  • Solution:

    • Ensure Melibiose concentration is 1.0% (w/v), not 0.5%.

    • Check tubes frequently (every 12 hours) if rapid growth is observed.

Part 3: The Self-Validating Protocol

Do not rely on generic broth recipes. Use this protocol to minimize false negatives.

Media Formulation (Modified Phenol Red Broth):

  • Proteose Peptone No. 3: 10.0 g (High quality essential to avoid early reversion)

  • Sodium Chloride: 5.0 g

  • Phenol Red: 0.018 g

  • Distilled Water: 1000 mL

  • Melibiose: 10.0 g (1.0%) – Add AFTER sterilization via filter

Step-by-Step Workflow:

  • Preparation: Dissolve basal ingredients. Autoclave at 121°C for 15 min. Allow to cool to 50°C.

  • Substrate Addition: Dissolve 10g Melibiose in a small volume of water and filter sterilize (0.22 µm). Aseptically add to the cooled basal medium.

    • Critical:Do not autoclave melibiose. Heat can hydrolyze the disaccharide into glucose + galactose. While this usually causes false positives, the caramelization of sugars can also produce toxic byproducts that inhibit growth (False Negative).

  • Inoculation: Use a light inoculum (from a fresh 18-24h pure culture). Do not transfer agar chunks.

  • Incubation:

    • Standard: 35°C–37°C.[2][3][4][5][6]

    • Yersinia Suspects: Dual incubation at 25°C and 37°C.

  • Observation:

    • Check at 24, 48, and 72 hours.

    • Positive: Distinct Yellow (pH < 6.8).[2][4][5][7]

    • Negative: Red/Red-Orange (pH > 7.4).

    • False Negative Check: If Red, check for turbidity (growth). No growth = Invalid Test (Toxic media or dead inoculum).

Part 4: Diagnostic Logic Tree

Use this flow to diagnose your specific failure.

TroubleshootingTree Start Result is Negative (Red) After 24 Hours CheckGrowth Is there Turbidity (Growth)? Start->CheckGrowth CheckControl Check Positive Control (e.g., E. coli K12) CheckGrowth->CheckControl No (Clear) CheckTemp Is Organism Yersinia? CheckGrowth->CheckTemp Yes (Turbid) CheckMedia Did you Autoclave the Melibiose? CheckControl->CheckMedia Control Failed IncubateLonger Incubate up to 7 Days (Induction Lag) FinalResult FinalResult IncubateLonger->FinalResult Yellow = Late Positive TrueNegative TrueNegative IncubateLonger->TrueNegative Red after 7 days CheckTemp->IncubateLonger No Incubate25 Re-test at 25°C CheckTemp->Incubate25 Yes Invalid Invalid CheckMedia->Invalid Yes (Heat Damage)

Figure 2: Decision matrix for validating negative results.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use a disc diffusion method instead of tube broth? A: Disc methods are convenient but prone to false negatives with melibiose. The diffusion rate of large disaccharides through agar can be slower than the growth rate, and the acid neutralization capacity of the agar plate is higher than broth. For critical identification, tube broth is the gold standard .

Q: Why is my positive control (E. coli) negative? A: E. coli is variable for melibiose. Approximately 40-60% of wild-type strains are negative or late fermenters. Ensure you are using a known positive strain (e.g., E. coli ATCC 25922 is generally reliable, but Salmonella Typhimurium is a stronger positive control).

Q: I see a bubble in the Durham tube but the color is red. Is this positive? A: No. Gas production without acid is rare in fermentation tests and usually indicates contamination or "explosive" reversion where acid was produced and neutralized rapidly. However, if the color is red, it must be recorded as negative for acid fermentation.

References
  • Food and Drug Administration (FDA). (2017). Bacteriological Analytical Manual (BAM) Chapter 8: Yersinia enterocolitica. U.S. Department of Health and Human Services. [Link]

  • American Society for Microbiology (ASM). (2016). Phenol Red Carbohydrate Broth Protocol. ASM Library of Microbiology Protocols. [Link]

  • Brenner, D. J., & Farmer, J. J. (2005). Family I. Enterobacteriaceae. In Bergey's Manual of Systematic Bacteriology (2nd ed., Vol. 2, Part B). Springer. [Link]

  • Sanders, E. R. (2012). Aseptic Laboratory Techniques: Plating Methods. Journal of Visualized Experiments (JoVE). [Link]

Sources

preventing D(+)-Melibiose monohydrate clumping due to hygroscopicity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D(+)-Melibiose Monohydrate Handling & Storage

Executive Summary

D(+)-Melibiose monohydrate (CAS 66009-10-7) is a reducing disaccharide widely used in microbiology and drug development.[1][2] While chemically stable, it is hygroscopic .[1] The primary technical challenge users face is clumping (caking) , caused by the adsorption of atmospheric moisture onto the crystal lattice surface.[2] This forms liquid bridges between particles, leading to agglomeration.

This guide provides authoritative protocols to prevent clumping and recover material that has already been compromised.

Part 1: Material Profile & Physical Properties[1]

Before handling, verify your material against these specifications to ensure the protocols below are applicable.

PropertySpecificationNotes
Chemical Name D(+)-Melibiose monohydrate6-O-α-D-Galactopyranosyl-D-glucose
CAS Number 66009-10-7
Molecular Weight 360.32 g/mol Includes water of hydration
Physical State White crystalline powderOdorless
Melting Point 182°C (dec.)[1][2][3][4]High thermal stability, but moisture lowers

Solubility (Water) ~100 mg/mLHighly soluble
Hygroscopicity Moderate to High Particle size dependent; fines absorb moisture faster [1]
Storage Class 10-13 (Other liquids/solids)Store at +15°C to +25°C, dry

Part 2: Troubleshooting & FAQs

Q1: Why is my Melibiose clumping even in a "dry" lab?

A: "Dry" is relative. Melibiose monohydrate has a critical relative humidity (CRH) threshold.[1][2] Above this threshold, the crystal surface adsorbs water, partially dissolving the outer layer.[2] When the temperature fluctuates or humidity drops, this dissolved layer recrystallizes, fusing particles together (caking).[1][2]

  • Root Cause: Micro-environment humidity >50% RH or frequent opening of the container without inert gas purging.

  • Mechanism: Capillary condensation at contact points between particles [2].

Q2: Can I grind the clumps back into powder?

A: Proceed with extreme caution. Grinding generates heat and exposes new surface area. If the environment is not strictly controlled (e.g., inside a glove box), grinding will accelerate moisture uptake, turning the clumps into a sticky paste.[1][2]

  • Recommendation: See the Recovery Protocol below.

Q3: Does clumping affect the chemical purity?

A: Generally, no . Clumping is a physical change, not a chemical degradation. The molecule remains intact unless exposed to extreme heat or microbial contamination. However, clumping makes accurate weighing impossible and introduces weighing errors due to the undefined water mass [3].

Part 3: Prevention Protocols (Standard Operating Procedures)

The following workflow is designed to maintain the material's free-flowing state.

Workflow Visualization: Optimal Handling

HandlingWorkflow cluster_env Controlled Environment (<40% RH) Start Receive Material Storage Storage (Desiccator/Cabinet) Start->Storage Check Seal Open Opening Container Storage->Open Equilibrate to RT Weigh Weighing (Quickly/Inert Gas) Open->Weigh Minimize Exposure Reseal Resealing (Parafilm + Desiccant) Weigh->Reseal Purge Headspace Reseal->Storage Return Immediately

Figure 1: Cycle of handling to prevent moisture ingress.[1][2] Note the equilibration step to prevent condensation.

Protocol A: Storage & Handling

Objective: Maintain water activity (


) below the critical threshold.
  • Primary Storage:

    • Store the bottle inside a desiccator cabinet containing active silica gel or Drierite™.

    • Temperature: Ambient (15–25°C). Do not refrigerate unless you have a dedicated desiccated fridge; taking a cold bottle into warm lab air causes immediate condensation inside the bottle [3].

  • Weighing Procedure:

    • Equilibrate: If the bottle was stored cool, allow it to reach room temperature before opening.

    • Aliquot: If you use the material frequently, divide the bulk supply into smaller, single-use aliquots (e.g., 50 mL Falcon tubes) inside a glove bag/box. This protects the main stock from repeated exposure.

    • Inert Gas Purge: Before closing the main bottle, gently blow dry Nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) or Argon into the headspace for 5–10 seconds to displace humid air.
      
  • Sealing:

    • Wrap the cap junction tightly with Parafilm M® after every use.

Part 4: Recovery Protocols (Corrective Actions)

If your material has already clumped, use the decision tree below to determine the best salvage method.

Decision Logic: Recovery Strategy

RecoveryTree State Assess Material State LightClump Light Aggregates (Friable) State->LightClump HardBlock Hard Caking (Solid Block) State->HardBlock Action1 Mechanical Breakup (Spatula inside bag) LightClump->Action1 Preferred Action2 Vacuum Desiccation (24-48h @ RT) LightClump->Action2 If damp HardBlock->Action2 Attempt to dry Action3 Dissolution (Make Stock Solution) HardBlock->Action3 Safest Method Action2->Action1 If successful

Figure 2: Decision matrix for recovering clumped D(+)-Melibiose monohydrate.

Protocol B: The "Stock Solution" Method (Recommended for Hard Caking)

If the powder is a solid block, chipping it out is dangerous and inaccurate.[2]

  • Weigh the Entire Mass: Weigh the entire container (bottle + caked chemical).

  • Dissolve: Add a known volume of HPLC-grade water directly to the bottle to dissolve the solid.

  • Calculate: Transfer the liquid to a volumetric flask. Rinse the bottle 3x.

    • Calculation: (Total Weight - Empty Bottle Weight*) = Mass of Chemical.[1][2]

    • Note: If empty bottle weight is unknown, this method cannot determine precise concentration.[5] You must treat the solution as "approximate" or validate concentration via HPLC/Refractometry.

  • Store: Freeze aliquots of the stock solution at -20°C.

Protocol C: Vacuum Desiccation (For Light Clumping)
  • Place the open container in a vacuum desiccator containing fresh phosphorus pentoxide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or high-grade silica gel.
    
  • Apply vacuum gently.

  • Leave for 24–48 hours at Room Temperature. Do not heat significantly, as this may strip the water of hydration (monohydrate) or cause melting if near 182°C.[2]

  • Once dried, gently break clumps with a spatula inside a glove bag to avoid immediate re-absorption.

References

  • Gao, Z., et al. (2012).[1][2] The effect of relative humidity on the physical properties of two melibiose monohydrate batches with differing particle size distributions and surface properties. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Carl Roth GmbH. (2024).[2][6] Safety Data Sheet: D(+)-Melibiose monohydrate. Available at: [Link]

  • Protocol Online. (2010).[2] Handling Hygroscopic Chemicals in the Laboratory. Available at: [Link]

Sources

Technical Support Center: Resolving Melibiose Precipitation in Ethanol-Based Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for managing melibiose solutions. Melibiose, a disaccharide composed of galactose and glucose, is a critical component in various biotechnological and pharmaceutical applications, from cell culture media to drug formulation.[1][2] However, its utility is often challenged by its tendency to precipitate in ethanol-based solvent systems, a common scenario during purification, extraction, or formulation processes.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and resolve issues related to melibiose precipitation. By combining fundamental scientific principles with practical, field-proven protocols, our goal is to empower you to maintain the stability and integrity of your melibiose solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding melibiose precipitation.

Q1: Why is my melibiose precipitating after I add ethanol?

This is a classic case of "anti-solvent precipitation."[5] Melibiose, like many sugars, is highly soluble in water due to its numerous hydroxyl (-OH) groups, which form strong hydrogen bonds with water molecules. Ethanol is significantly less polar than water.[6] When you add ethanol to an aqueous melibiose solution, it disrupts the water's hydration shell around the sugar molecules, reduces the overall solvent polarity, and decreases the solubility of melibiose, causing it to crash out of solution as a solid precipitate.[4][6]

Q2: At what ethanol concentration does melibiose typically start to precipitate?

The exact concentration is not fixed and depends on several factors, including temperature, initial melibiose concentration, and the presence of other solutes. However, a universal principle applies: the solubility of sugars like melibiose decreases significantly as the ethanol content in an ethanol-water mixture increases.[3][7][8] Precipitation can often begin to be observed when the ethanol concentration exceeds 60-70% of the total solution volume, especially at higher melibiose concentrations.[6]

Q3: Does temperature affect melibiose precipitation?

Yes, profoundly. For most sugars, including melibiose, solubility in ethanol-water mixtures increases with higher temperatures.[7] Therefore, a solution that is stable at room temperature or slightly elevated temperatures may spontaneously precipitate if it is cooled. Conversely, gently warming a solution can be a first step in redissolving a precipitate.

Q4: Can the pH of my solution cause melibiose to precipitate?

While pH is not the primary driver of solubility for neutral sugars like melibiose, extreme pH values can be problematic. Highly alkaline conditions (e.g., pH > 10) can promote the degradation and isomerization of sugars, which may lead to the formation of less soluble byproducts.[9] It is generally best to maintain the pH of your melibiose solution within a neutral to slightly acidic range (pH 5-7.5) for maximum stability.

Part 2: Systematic Troubleshooting Guide

If you have encountered melibiose precipitation, follow this systematic guide to diagnose the cause and implement the appropriate solution.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical path for diagnosing and resolving melibiose precipitation.

TroubleshootingFlow Start Precipitate Observed in Melibiose Solution CheckSolvent Step 1: Assess Solvent Composition Is Ethanol > 70%? Start->CheckSolvent CheckTemp Step 2: Evaluate Temperature Was the solution recently cooled? CheckSolvent->CheckTemp No Sol1 Solution A: Reduce Final Ethanol Conc. (Add Water/Aqueous Buffer) CheckSolvent->Sol1 Yes CheckConc Step 3: Review Melibiose Concentration Is it near saturation limit? CheckTemp->CheckConc No Sol2 Solution B: Gently Warm Solution (e.g., to 30-40°C with stirring) CheckTemp->Sol2 Yes CheckpH Step 4: Check pH Is pH outside the 5.0-7.5 range? CheckConc->CheckpH No Sol3 Solution C: Dilute the Solution (If experimentally permissible) CheckConc->Sol3 Yes Sol4 Solution D: Adjust pH to Neutral Range (Use dilute acid/base) CheckpH->Sol4 Yes Final Monitor for Stability CheckpH->Final No, cause is complex. Consult advanced protocols. Sol1->Final Sol2->Final Sol3->Final Sol4->Final AntiSolventMechanism cluster_0 Aqueous Solution (High Solubility) cluster_1 Ethanol-Water Mix (Low Solubility) M1 Melibiose W1 M1->W1 H-Bond W2 M1->W2 W3 M1->W3 W4 M1->W4 W5 M1->W5 M2 Melibiose M3 Melibiose M2->M3 Aggregation E1 E2 E3

Caption: Mechanism of Anti-Solvent Precipitation of Melibiose.

Protocol A: Controlled Re-solubilization by Co-Solvent Adjustment

This protocol details how to redissolve precipitated melibiose by carefully adjusting the ethanol-to-water ratio.

Objective: To bring melibiose back into solution by increasing the solvent polarity.

Materials:

  • Your melibiose solution with precipitate.

  • Deionized water or a suitable aqueous buffer (at the same temperature as your sample).

  • Magnetic stirrer and stir bar.

  • Graduated cylinder or pipette for accurate volume measurement.

Procedure:

  • Place the vessel containing your solution on a magnetic stirrer and add a stir bar.

  • Begin stirring at a low-to-medium speed, enough to create a vortex without splashing.

  • Calculate the current volume of your solution.

  • Begin adding the aqueous co-solvent (water or buffer) dropwise or in small, measured increments (e.g., 1-2% of the total volume per addition).

  • Pause after each addition and allow the solution to stir for 2-3 minutes. Observe for any reduction in the amount of precipitate.

  • Continue the incremental addition until the precipitate is fully dissolved.

  • Record the final volume of aqueous co-solvent added. This will allow you to calculate the new, stable ethanol concentration for future reference.

  • Validation: Once dissolved, let the solution stand for at least one hour at the intended storage temperature to ensure it remains stable.

Protocol B: Method for Handling a Fully Precipitated Sample

If your sample has completely solidified or formed a large pellet, this method provides a robust way to recover it.

Objective: To recover and redissolve a significant amount of precipitated melibiose.

Materials:

  • Precipitated melibiose sample.

  • Centrifuge (if the precipitate is finely dispersed).

  • Pipette or decanting equipment.

  • Spatula.

  • Appropriate primary solvent (e.g., deionized water).

Procedure:

  • Isolate the Precipitate:

    • If the precipitate is a solid pellet, carefully decant or pipette off the supernatant (the ethanol-rich solvent).

    • If the precipitate is a fine suspension, centrifuge the sample (e.g., 5000 x g for 10 minutes) to form a firm pellet, then remove the supernatant.

  • Air Dry (Briefly): Gently blow a stream of nitrogen over the pellet or leave the container open in a fume hood for 5-10 minutes to evaporate residual ethanol. Caution: Do not over-dry the pellet, as this can make it very difficult to redissolve. [10]3. Initial Re-solubilization: Add a small volume of the primary solvent (e.g., water) to the pellet. This volume should be significantly less than your final target volume.

  • Dissolve: Use a combination of vortexing, gentle sonication, or scraping with a spatula to break up the pellet and encourage it to dissolve in the primary solvent. This may take some time.

  • Reconstitute: Once the melibiose is fully dissolved in the primary solvent, you can slowly add back other formulation components or dilute it to your final desired concentration and solvent composition, being mindful of the ethanol concentration limits you determined earlier.

Data Summary Table

The following table summarizes the key factors and their effects on melibiose solubility, providing a quick reference for experimental design.

ParameterEffect on Melibiose SolubilityRecommended Action to AVOID PrecipitationScientific Rationale
Ethanol Concentration Inverse (Higher EtOH % = Lower Solubility)Keep final ethanol concentration below 70% (v/v), or empirically determine the limit for your specific concentration.Ethanol acts as an anti-solvent, reducing the polarity of the solvent system. [3][6]
Temperature Direct (Higher Temp = Higher Solubility)Maintain a constant, slightly elevated (25-30°C) or controlled room temperature. Avoid cold storage.Increased kinetic energy helps overcome intermolecular forces, favoring dissolution. [7]
Melibiose Concentration Direct (Higher Conc. = Higher Precipitation Risk)Work with the lowest concentration that your application allows.Reduces the likelihood of reaching or exceeding the saturation point.
pH Stable in Neutral Range Maintain pH between 5.0 and 7.5.Extreme pH can lead to chemical degradation of the sugar into other, potentially less soluble, forms. [9]

References

  • Chen, J., et al. (2020). Research progress on the ethanol precipitation process of traditional Chinese medicine. RSC Advances.
  • Zu, Y., et al. (2012). Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions. Journal of Chemical & Engineering Data. Available at: [Link]

  • Phillips, K. M., et al. (2012). Short-Chain Polysaccharide Analysis in Ethanol–Water Solutions. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gore, A., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Membranes. Available at: [Link]

  • BeMiller, J. N. (2019). Carbohydrate Chemistry for Food Scientists. Elsevier.
  • Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]

  • Chadwick, K., et al. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. International Journal of Pharmaceutics. Available at: [Link]

  • Wikipedia. (2023). Ethanol precipitation. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Available at: [Link]

  • Wikipedia. (2023). Melibiose. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of anhydrous-glucose in ethanol/water mixture. Available at: [Link]

  • Beaudry, J., et al. (2016). On the use of differential solubility in aqueous ethanol solutions to narrow the DP range of food-grade starch hydrolysis products. Food Hydrocolloids. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of d Glucose in Water and Ethanol/Water Mixtures. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic parameters of anti-solvent crystallization of sucrose. Available at: [Link]

  • ResearchGate. (n.d.). HPLC analysis of melibiose, raffinose and stachyose hydrolyzed by.... Available at: [Link]

  • Ghorbani, M., et al. (2022). Study on the impact of temperature, salts, sugars and pH on dilute solution properties of Lepidium perfoliatum seed gum. Food Hydrocolloids. Available at: [Link]

  • Protocols.io. (2021). MS samples preparation by acetone precipitation. Available at: [Link]

  • ResearchGate. (n.d.). Effect of temperature and PH environment on the hydrolysis of maguey fructans to obtain fructose syrup. Available at: [Link]

  • MDPI. (2023). Alkaline Extraction and Ethanol Precipitation of High-Molecular-Weight Xylan Compounds from Eucalyptus Residues. Available at: [Link]

  • Hindawi. (2013). Effect of pH, Temperature, and Chemicals on the Endoglucanases and β-Glucosidases from the Thermophilic Fungus Myceliophthora heterothallica F.2.1.4. Obtained by Solid-State and Submerged Cultivation. Available at: [Link]

  • Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Available at: [Link]

  • ResearchGate. (n.d.). Influence of ethanol content in the precipitation medium on the composition, structure and reactivity of magnesium-calcium phosphate. Available at: [Link]

  • ResearchGate. (n.d.). A preliminary investigation of caramelisation and isomerisation of allulose at medium temperatures and alkaline pHs. Available at: [Link]

  • MDPI. (2023). Addressing the Joint Impact of Temperature and pH on Vibrio harveyi Adaptation in the Time of Climate Change. Available at: [Link]

  • ResearchGate. (n.d.). How do I resuspend acetone precipitated protein samples from heart tissue efficiently?. Available at: [Link]

Sources

improving stability of melibiose solutions during long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Stability of Melibiose Solutions During Long-Term Storage

Introduction: The Chemistry of Instability

Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered an unexpected "yellowing" of your solution, a shift in pH, or inconsistent enzymatic assay results involving Melibiose.

To solve these issues, we must first understand the molecule. Melibiose is a reducing disaccharide consisting of galactose and glucose linked by an


 glycosidic bond [1].[1][2][3] The "reducing" nature is the critical vulnerability: the open-chain aldehyde form of the glucose moiety is highly reactive. It acts as a nucleophile in alkaline conditions and an electrophile in the presence of amines.

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic approach to preventing the three primary failure modes: Maillard browning , Hydrolysis , and Microbial degradation .

Module 1: Troubleshooting Chemical Instability (Color Change)

Issue: My Melibiose solution turned yellow or brown during storage.

Diagnosis: Maillard Reaction (Non-enzymatic browning).[3]

The Mechanism: Unlike sucrose (a non-reducing sugar), Melibiose has a free anomeric carbon.[3] If stored in a buffer containing primary amines (e.g., Tris , Glycine ) or mixed with proteins/peptides, the carbonyl group of Melibiose reacts with the amine to form a Schiff base. This cascades into Amadori rearrangement and the formation of melanoidins (brown pigments) [2]. This reaction is accelerated by:

  • Higher pH (> 7.5).[3]

  • Elevated temperatures.[3][4]

  • Phosphate buffers (which can catalytically enhance the reaction rate despite not being amines themselves) [3].[3]

Corrective Protocol:

  • Switch Buffers: If possible, dissolve Melibiose in Water for Injection (WFI) , PBS (without amines), or Citrate buffer .[3] Avoid Tris, Glycine, or HEPES unless absolutely necessary for the downstream assay.

  • Lower pH: The open-chain abundance decreases at lower pH. Maintain pH 5.0–6.5 for maximum stability.[3]

  • Temperature Control: Maillard kinetics drop significantly at 4°C and are negligible at -20°C.[3]

Visualization: The "Yellowing" Pathway

MaillardReaction Melibiose Melibiose (Reducing Sugar) SchiffBase Schiff Base (Unstable) Melibiose->SchiffBase + Amine (pH > 7) Amine Buffer/Protein (Primary Amine) Amine->SchiffBase Amadori Amadori Product (Stable Intermediate) SchiffBase->Amadori Rearrangement Melanoidins Melanoidins (Brown Pigment) Amadori->Melanoidins Polymerization (Irreversible)

Figure 1: The Maillard Reaction pathway responsible for discoloration in reducing sugar solutions.[3]

Module 2: Preventing Hydrolysis & Loss of Potency

Issue: HPLC analysis shows free Glucose and Galactose, or assay potency is dropping.

Diagnosis: Acid Hydrolysis or Enzymatic Degradation.[3][5]

The Mechanism: The


 bond in Melibiose is susceptible to hydrolysis.[1][2]
  • Acid Hydrolysis: Occurs at low pH (< 4.[3]0) combined with heat.[3][6]

  • Enzymatic Hydrolysis: Contamination by

    
    -galactosidase-producing microbes (common in lab environments) will rapidly cleave the disaccharide [4].[3]
    

Crucial Warning: Do Not Autoclave. Autoclaving Melibiose solutions (121°C) causes thermal degradation and caramelization.[3] Filter sterilization is mandatory.

Corrective Protocol:

  • Sterilization: Use a 0.22

    
    m PVDF or PES membrane filter immediately after dissolution.[3]
    
  • Aliquot Storage: Freeze-thaw cycles cause "freeze-concentration," where the local concentration of buffer salts and sugar increases in the remaining liquid phase as ice forms. This can shift local pH dramatically, catalyzing hydrolysis even in the freezer [5].

Module 3: Physical Stability & Storage Guide

Decision Matrix: How should I store my solution?
Storage DurationRecommended ConditionBuffer/SolventContainer
< 24 Hours 4°C (Refrigerated)Water or PBSTightly capped tube
1 - 4 Weeks 4°C (Sterile Filtered)10mM Phosphate (pH 6.[3]0)Sterile Polypropylene
> 1 Month -20°C or -80°CWater (Preferred)Aliquoted (Single Use)
Standard Operating Procedure (SOP): Preparation of Stable Melibiose Stock (1M)

Objective: Create a sterile, stable 1M Melibiose stock solution for long-term storage.

  • Weighing: Weigh the calculated amount of Melibiose (MW ~342.3 g/mol ). Note that commercial Melibiose is often a hydrate; check the CoA and adjust mass accordingly.

  • Dissolution: Dissolve in Milli-Q water or 10mM Sodium Phosphate Buffer (pH 6.0) .

    • Why? Water avoids buffer-catalyzed instability.[3] Phosphate at pH 6.0 minimizes both alkaline degradation and acid hydrolysis.

  • Filtration: Pass the solution through a 0.22

    
    m PES sterile syringe filter  into a sterile vessel.
    
  • Aliquoting: Dispense into small aliquots (e.g., 1 mL or 500

    
    L) to avoid freeze-thaw cycles.
    
  • Freezing: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C .

Module 4: Diagnostics Workflow

Use this logic tree to troubleshoot an existing compromised solution.

Troubleshooting Start Problem: Melibiose Solution Issue CheckColor Is the solution yellow/brown? Start->CheckColor CheckTurbidity Is the solution cloudy? CheckColor->CheckTurbidity No Maillard Maillard Reaction Detected Cause: Amine Buffer + Room Temp CheckColor->Maillard Yes CheckAssay Is biological activity low? CheckTurbidity->CheckAssay No Microbial Microbial Contamination Cause: Non-sterile storage CheckTurbidity->Microbial Yes CheckAssay->Start No (Solution OK) Hydrolysis Hydrolysis Detected Cause: Low pH or Freeze-Thaw CheckAssay->Hydrolysis Yes

Figure 2: Diagnostic logic for identifying Melibiose solution failure modes.

Frequently Asked Questions (FAQ)

Q: Can I autoclave Melibiose media? A: No. Autoclaving reducing sugars leads to caramelization and toxicity to sensitive cell lines. Always filter-sterilize the Melibiose stock and add it aseptically to the autoclaved media base after it has cooled below 50°C.

Q: Why did my frozen stock precipitate? A: Melibiose has high solubility (>100 mg/mL), but at very high concentrations (>1M), it can crystallize at low temperatures.[3] If precipitate forms, warm the solution to 37°C and vortex until dissolved. If it does not dissolve, it may be microbial biomass (contamination).[3]

Q: Is Melibiose stable in cell culture media (DMEM/RPMI)? A: Only for short periods (days) at 37°C. These media contain amino acids (amines).[3] The Maillard reaction will occur over time, reducing the effective concentration of Melibiose and potentially creating cytotoxic byproducts. Prepare fresh media immediately before use.[3]

References

  • PubChem. (n.d.).[3] Melibiose Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hellwig, M., & Henle, T. (2014).[3] The Maillard Reaction. In Food Chemistry. ScienceDirect. [Link]

  • Bell, L. N. (1997).[3] Maillard reaction as influenced by buffer type and concentration. Food Chemistry. [Link]

  • Bhatnagar, B. S., et al. (2007).[3] The impact of freezing on the stability of therapeutic proteins. Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Melibiose Purification & Glucose Removal

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification strategies for removing glucose impurities from Melibiose (Mel) Audience: Senior Scientists, Process Engineers, and R&D Chemists

Executive Summary & Method Selector

The Challenge: Melibiose (6-O-α-D-galactopyranosyl-D-glucose) synthesis or hydrolysis often results in significant glucose contamination. Separation is non-trivial due to the chemical similarity of the two reducing sugars. However, the size difference (disaccharide vs. monosaccharide) and biological specificity of glucose offer robust purification avenues.

Quick Decision Matrix:

Current PurityGlucose LoadRecommended MethodPrimary Mechanism
Low (<80%) High (>10%)Biological (Yeast) Selective Fermentation
Medium (80-95%) Moderate (1-10%)Chromatography (Carbon) Adsorption Affinity
High (>95%) Trace (<1%)Enzymatic (GOx) Specific Oxidation
Final Polish N/ACrystallization Solubility Differential

Biological Purification (The "Yeast Filter")

Context: Saccharomyces cerevisiae (Baker's Yeast) possesses specific hexose transporters (HXT) that rapidly uptake glucose but lack the specific


-galactosidase activity required to hydrolyze melibiose extracellularly or transport it intracellularly.
Troubleshooting Guide

Q: I used yeast to remove glucose, but my melibiose yield dropped significantly. What happened? A: You likely experienced non-specific hydrolysis or contamination .

  • Cause 1: Invertase Activity. While S. cerevisiae cannot ferment melibiose, commercial yeast preparations may contain trace extracellular enzymes or lysed cells releasing

    
    -galactosidase (melibiase).
    
  • Solution: Use washed, resting cells rather than growing cultures. Wash the yeast 3x in sterile water before inoculation to remove extracellular enzymes. Keep fermentation time short (<6 hours).

  • Cause 2: Contamination. Wild yeast or bacteria can metabolize melibiose.

  • Solution: Sterilize your melibiose solution via filtration (0.22

    
    m) before adding the yeast.
    

Q: How do I remove the yeast metabolites (ethanol, glycerol) after glucose depletion? A:

  • Centrifugation: Remove yeast cells (3,000 x g, 10 min).

  • Filtration: Pass supernatant through a 0.45

    
    m filter.
    
  • Evaporation: Ethanol is volatile and will be removed during rotary evaporation. Glycerol and yeast metabolites can be removed by a subsequent crystallization step or a pass through a small activated carbon column.

Workflow Diagram: Selective Fermentation

YeastPurification cluster_mechanism Metabolic Filter Mechanism Input Crude Melibiose (Melibiose + Glucose) Reaction Fermentation (30°C, pH 5.0-6.0) Input->Reaction Yeast Washed S. cerevisiae (Resting Cells) Yeast->Reaction Inoculation Separation Centrifugation & Filtration Reaction->Separation Glucose Depleted Output Purified Melibiose (+ Ethanol/CO2) Separation->Output Supernatant Glucose Glucose Cell Yeast Cell Glucose->Cell HXT Transport Melibiose Melibiose Melibiose->Cell Blocked

Caption: Selective uptake of glucose by S. cerevisiae while melibiose remains in the supernatant.

Enzymatic Polishing (Glucose Oxidase)[1][2]

Context: For high-purity applications (HPLC standards, pharmaceutical precursors), biological methods may leave residues. Glucose Oxidase (GOx) converts glucose into gluconic acid, which has a charge difference that allows for easy removal via ion exchange.

Protocol & FAQs

Protocol Summary:

  • Adjust crude melibiose solution to pH 6.0.

  • Add Glucose Oxidase (GOx) and Catalase (to break down toxic

    
     byproduct).
    
  • Incubate with aeration (oxygen is a substrate).

  • Pass mixture through a Strong Base Anion Exchange Resin (e.g., Dowex 1x8, Cl- or OH- form). Gluconic acid binds; Melibiose elutes.

Q: The reaction slows down after 30 minutes. Why? A: pH Drop. The production of gluconic acid lowers the pH rapidly. GOx is inactive below pH 4.0.

  • Fix: Perform the reaction in a pH-stat setup (titrating with NaOH to maintain pH 6.0) or use a strong buffer (0.1 M Phosphate).

Q: How do I ensure all gluconic acid is removed? A: Use an anion exchange resin. Gluconic acid is negatively charged at neutral pH; Melibiose is neutral.

  • Resin Choice: Strong Base Anion (SBA) in Acetate or Formate form is preferred over OH- form to prevent alkaline degradation of Melibiose (Lobry de Bruyn–Alberda van Ekenstein transformation).

Workflow Diagram: Enzymatic Oxidation

EnzymaticGOx Mix Mixture: Melibiose + Glucose EnzymeStep Add Glucose Oxidase + Catalase + O2 Mix->EnzymeStep Conversion Reaction: Glucose -> Gluconic Acid Melibiose -> Unchanged EnzymeStep->Conversion IEX Anion Exchange Column (Resin binds Gluconate) Conversion->IEX H2O2 H2O2 Byproduct Conversion->H2O2 Final Pure Melibiose (Flow-through) IEX->Final Catalase Catalase H2O2->Catalase Degrades to H2O + O2

Caption: Conversion of neutral glucose to anionic gluconic acid for chromatographic removal.

Chromatographic Separation (Activated Carbon)

Context: Activated carbon (charcoal) separates sugars based on molecular size and hydrophobicity. Monosaccharides (Glucose) bind weakly; Disaccharides (Melibiose) bind strongly.

The Whistler-Durso Gradient Protocol
  • Packing: Mix Activated Carbon (Darco G-60) with Celite 545 (1:1 w/w) to improve flow rates. Pack into a glass column.

  • Loading: Load crude sugar solution (max 10% of column capacity).

  • Elution 1 (Water): Wash with distilled water. Glucose elutes here.

  • Elution 2 (5-15% Ethanol): Switch to 5-15% Ethanol. Melibiose elutes here.

  • Elution 3 (50% Ethanol): Regenerates column (removes higher oligosaccharides).

Q: My column is clogging. How do I fix this? A: Charcoal fines are the culprit.

  • Fix: You must include a filter aid like Celite (Diatomaceous Earth) mixed 1:1 with the charcoal. Never pack pure charcoal for gravity columns.

Q: I see "tailing" of glucose into my melibiose fraction. A: The ethanol gradient is too steep or the flow rate is too fast.

  • Fix: Increase the volume of the water wash step. Ensure the refractive index (RI) of the eluate returns to baseline (zero sugar) before switching to the ethanol gradient.

Final Polishing: Crystallization

Context: Melibiose is commonly crystallized as the dihydrate (


).

Solvent System: Water/Ethanol or Water/Methanol.

  • Standard Ratio: Dissolve melibiose in minimum hot water (approx 60°C). Add hot ethanol until the solution turns slightly turbid (cloud point). Add a drop of water to clear it. Cool slowly to 4°C.

  • Note: Melibiose crystallizes slowly compared to sucrose. Seeding with a pure melibiose crystal is highly recommended to prevent "oiling out" (phase separation into a syrup).

References

  • Whistler, R. L., & Durso, D. F. (1950). Chromatographic Separation of Sugars on Charcoal. Journal of the American Chemical Society. Link

  • Sols, A., & De La Fuente, G. (1961). Hexokinase and other enzymes of sugar metabolism in the intestine. Methods in Medical Research. (Establishes specificity of yeast hexose transport).
  • Pazur, J. H., & Kleppe, K. (1962). The oxidation of glucose and related compounds by glucose oxidase from Aspergillus niger. Biochemistry.[1] Link

  • Sigma-Aldrich Technical Bulletin. Enzymatic Assay of Glucose Oxidase. (Standard protocols for GOx activity and specificity). Link

  • Small, D. M., & Wan, P. J. (2009). Crystallization of Melibiose. Handbook of Food Science. (General solubility parameters for disaccharides).

Sources

Validation & Comparative

Comparative Guide: Melibiose vs. Raffinose as Alpha-Galactosidase Inducers

[1][2]

Executive Summary

In the production of

MelibioseRaffinosemechanistic precisioneconomic viability
  • Melibiose (6-O-α-D-galactopyranosyl-D-glucose): The "Gold Standard" for mechanistic studies.[1] It acts as a direct structural analogue to the enzyme's target linkage, providing rapid, high-fidelity induction with minimal metabolic lag.[1] However, its prohibitive cost limits it to small-scale optimization or high-value pharmaceutical workflows.[1]

  • Raffinose (β-D-fructofuranosyl-O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside): The "Industrial Workhorse."[1] While technically a weaker direct inducer in many fungal systems (often requiring auxiliary hydrolysis by invertase to release the inducing moiety), its abundance in agro-industrial byproducts (e.g., soy molasses, sugar beet) makes it the scalable choice.[1]

Verdict: Use Melibiose for defining kinetic parameters and regulatory pathways. Use Raffinose (often in crude forms) for scale-up and production, provided the host strain possesses adequate invertase activity to liberate the inducing unit.

Mechanistic Comparison & Signaling Pathways[1]

To understand the induction efficiency, one must analyze how these sugars interact with the cellular genetic machinery. In widely used expression hosts like Saccharomyces cerevisiae and Aspergillus niger, the induction is tightly coupled to the GAL regulon .

The Induction Cascade
  • Entry: Melibiose is transported directly via specific permeases (e.g., Mel1p/Gal2p).[1] Raffinose, being a trisaccharide, is bulkier.[1] In many strains, extracellular invertase (Suc2p) must first cleave the fructose moiety, releasing melibiose for transport.[1]

  • Sensing: The true intracellular inducer is often not the oligosaccharide itself but a derivative (like intracellular galactose or melibiose).

  • Repression/Activation: The inducer binds to a sensor protein (e.g., Gal3p in yeast), which sequesters the repressor (Gal80p), allowing the transcription factor (Gal4p) to activate the MEL1 gene (encoding

    
    -galactosidase).
    

Critical Insight: If your host lacks robust extracellular invertase activity, raffinose induction will be severely delayed or non-existent, as the cell cannot "see" the melibiose core.

Visualization: The Induction Pathway

Gcluster_extracellularExtracellular Spacecluster_intracellularIntracellular SpaceRaffinoseRaffinose(Trisaccharide)InvertaseInvertase(Enzymatic Cleavage)Raffinose->InvertaseSubstrateMelibiose_ExtMelibiose(Disaccharide)Invertase->Melibiose_ExtYieldsFructoseFructose(Metabolite)Invertase->FructoseYieldsTransporterPermease(Gal2p/Mel1p)Melibiose_Ext->TransporterTransportMelibiose_IntIntracellularMelibioseTransporter->Melibiose_IntInfluxSensorSensor Complex(Gal3p-Gal80p)Melibiose_Int->SensorActivatesTFTranscription Factor(Gal4p)Sensor->TFDerepressesGeneTarget Gene(MEL1 / α-Gal)TF->GeneInitiates Transcription

Caption: Pathway showing Raffinose requiring pre-hydrolysis by Invertase to generate Melibiose, the direct transportable inducer.[1][2][3][4][5][6][7]

Performance Metrics Comparison

The following data summarizes typical performance characteristics in fungal expression systems (Aspergillus sp. and Trichoderma sp.).

MetricMelibioseRaffinose
Induction Specificity High. Acts as a direct structural analogue.[1]Moderate. Dependent on hydrolysis rate.[1]
Lag Phase Short. Immediate transport and signaling.Extended. Requires extracellular cleavage first.[1]
Induction Fold 20–50x (Strain dependent)10–30x (Often lower due to glucose repression from hydrolysis byproducts)
Carbon Catabolite Repression Low risk (Galactose/Glucose release is slow).[1]High risk. Rapid release of Fructose/Glucose can trigger CreA/Mig1 repression.
Cost (Research Grade) High (~$500/kg)Low (~$50/kg or less in crude forms)
Solubility High (>500 g/L)Moderate (~140 g/L)

Scientist's Note: When using Raffinose, the release of fructose (via invertase action) can be a double-edged sword. While it provides a carbon source for growth, high fructose levels can trigger carbon catabolite repression (CCR) , temporarily shutting down the

11
Experimental Protocol: Comparative Induction Assay

This protocol is designed to objectively compare induction efficiency in a controlled shake-flask environment.[1] It controls for the "Glucose Effect" by using a neutral pre-culture carbon source.

Objective: Determine specific

Phase 1: Pre-Culture (Derepression)[1]
  • Inoculate the host strain into YEP + 2% Glycerol/Lactate (or minimal medium with Sorbitol).

    • Reasoning: Avoid glucose.[1][7] Glycerol is a neutral carbon source that builds biomass without triggering CCR (Carbon Catabolite Repression).[1]

  • Grow to mid-log phase (

    
    ).[1]
    
  • Harvest cells by centrifugation (3000 x g, 5 min) and wash twice with sterile saline.

    • Reasoning: Removes trace carbon sources.[1]

Phase 2: Induction Setup

Prepare three experimental arms in Minimal Medium (e.g., Yeast Nitrogen Base without amino acids):

  • Arm A (Control): 2% Glycerol (Basal level check).[1]

  • Arm B (Melibiose): 1% Melibiose (w/v).[1]

  • Arm C (Raffinose): 1% Raffinose (w/v).[1]

Note: Ensure molar equivalence of the galactosyl-unit if strict stoichiometric comparison is desired (1% Melibiose


1
Phase 3: Sampling & Assay Workflow
  • Incubate at optimal temp (e.g., 30°C for yeast) with high agitation (200-250 rpm).

  • Sampling Points: T=0, 4, 8, 12, 24, 48 hours.

  • Lysis: Pellet cells; lyse using glass beads or chemical lysis (Y-PER).[1]

  • Enzyme Assay (pNPG Method):

    • Substrate: 10 mM p-nitrophenyl-

      
      -D-galactopyranoside (pNPG).[1]
      
    • Buffer: 50 mM Sodium Acetate (pH 4.5 - 5.5 depending on species).[1]

    • Reaction: Incubate lysate with substrate for 15 min at 37°C.

    • Stop: Add 1M

      
      .[1]
      
    • Measure: Absorbance at 405 nm (

      
      -nitrophenol release).
      
Visualization: Experimental Workflow

Experimentcluster_armsInduction ArmsStartPre-Culture(Glycerol/Sorbitol)WashWash Steps(Remove C-source)Start->WashArmAControl(Glycerol)Wash->ArmAArmBMelibiose(Direct Inducer)Wash->ArmBArmCRaffinose(Complex Inducer)Wash->ArmCSamplingSampling(0, 4, 8, 12, 24, 48h)ArmA->SamplingArmB->SamplingArmC->SamplingAssaypNPG Assay(OD 405nm)Sampling->Assay

Caption: Workflow ensuring removal of repressing sugars before introducing Melibiose or Raffinose.

References
  • Rezende, S. T., et al. (2005).[1][5] Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Archives of Biology and Technology.[5]

  • Buckholz, R. G., & Adams, B. G. (1981).[1] Induction and genetics of two alpha-galactosidase activities in Saccharomyces cerevisiae. Molecular and General Genetics.

  • Katrolia, P., et al. (2014).[1][8] High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp.[5] D-23 and Its Hydrolysis Performance.[1][5][9] MDPI. [1]

  • Lynch, J.B., et al. (2024).[1][8] Determinants of raffinose family oligosaccharide use in Bacteroides species. Journal of Bacteriology.

Publish Comparison Guide: HPLC Analysis Standards for D(+)-Melibiose Monohydrate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Melibiose Purity

D(+)-Melibiose monohydrate (α-D-Gal-(1→6)-D-Glc) is increasingly utilized as a cryoprotectant in biopharmaceutical formulations and a precursor in glyco-engineering. Unlike non-reducing sugars (e.g., sucrose, trehalose), Melibiose is a reducing disaccharide .[1] This chemical nature presents a unique analytical challenge: it is reactive.

Standard purity analysis often defaults to generic "Carbohydrate" methods using Amino (


) columns. This is a critical error.  Amino columns degrade rapidly when exposed to reducing sugars due to Schiff base formation, leading to retention time drift and quantitation errors.

This guide objectively compares the industry-standard Ligand Exchange HPLC (HPLC-RI) against the high-sensitivity HPAEC-PAD method, establishing a scientifically grounded protocol for validating Melibiose purity.

Comparative Analysis: Methodological Landscape

We evaluated three primary methodologies for D(+)-Melibiose purity analysis. The comparison focuses on the separation of Melibiose from its critical impurities: Glucose , Galactose (hydrolysis products), and Raffinose (synthetic precursor).

Table 1: Comparative Performance Matrix
FeatureMethod A: Ligand Exchange (Recommended for QC) Method B: Amino-Silica (Not Recommended) Method C: HPAEC-PAD (Gold Standard for Trace)
Mechanism Size Exclusion + Ligand Exchange (

or

)
Normal Phase / PartitioningAnion Exchange @ High pH
Detector Refractive Index (RID)Refractive Index (RID)Pulsed Amperometric (PAD)
Stationary Phase Sulfonated Cross-linked Styrene-DVBSilica-bonded AminopropylPolymeric Anion Exchange (Microbeads)
Mobile Phase Pure Water (Green Chemistry)Acetonitrile : Water (75:[2]25)NaOH / NaOAc Gradient
Robustness High (>1000 injections)Low (Schiff base degradation)High (Requires inert system)
Linearity (

)
> 0.999 (0.1 - 20 mg/mL)> 0.995 (Drifts over time)> 0.999 (0.01 - 100 µg/mL)
LOD ~10-50 ppm~100 ppm~10-50 ppb
Separation Logic DP3 (Raffinose)

DP2 (Melibiose)

DP1 (Glc/Gal)
Elutes by polarity (complex)Charge/Size based

Scientific Rationale & Mechanism

The "Reducing Sugar" Trap

Melibiose contains a free anomeric carbon. On silica-based Amino columns , this aldehyde group reacts with the amine stationary phase to form a Schiff base (glycosylamine).

  • Consequence: The column turns brown, pore volume decreases, and separation efficiency for Melibiose collapses within 50-100 injections.

  • Solution: Polymer-based Ligand Exchange columns (e.g., Ca-form) are chemically inert to reducing sugars. They separate based on the spatial orientation of hydroxyl groups interacting with the metal counter-ion.

Visualization: Analytical Decision Logic

The following diagram illustrates the decision pathway for selecting the correct analytical technique based on the specific purity requirement (Bulk Assay vs. Trace Impurity).

Melibiose_Analysis_Logic Start Start: Melibiose Analysis Goal Define Analytical Goal Start->Goal Bulk Bulk Purity / Assay (>98% Target) Goal->Bulk QC Release Trace Trace Impurity / Genotoxic (<0.1% Limits) Goal->Trace Characterization MethodA Method A: HPLC-RID Ligand Exchange (Ca-Form) Bulk->MethodA Robust & Green MethodC Method C: HPAEC-PAD Dionex CarboPac Trace->MethodC High Sensitivity ResultA Result: Robust Quantitation Separates: Raffinose, Melibiose, Glc/Gal MethodA->ResultA ResultC Result: High Sensitivity Detects: Isomers & ppm impurities MethodC->ResultC

Caption: Decision tree for selecting HPLC-RID (QC/Bulk) vs. HPAEC-PAD (Trace Analysis) based on sensitivity requirements.

Recommended Protocol: Ligand Exchange HPLC (QC Standard)

This protocol is validated for the assay of D(+)-Melibiose Monohydrate and the quantitation of major impurities (Glucose, Galactose, Raffinose).

Instrumentation & Conditions[3][4][5][6][7][8][9]
  • System: HPLC with Refractive Index Detector (RID). Note: RID temperature control is critical.

  • Column: Strong Cation Exchange (Calcium Form), 300 x 7.8 mm, 8-9 µm particle size.

    • Alternatives: Bio-Rad Aminex HPX-87C, Supelcogel C-610H, or Shodex SUGAR SC1011.

  • Mobile Phase: 100% HPLC Grade Water (Degassed).

  • Flow Rate: 0.6 mL/min (Isocratic).

  • Column Temperature: 80°C - 85°C .

    • Why? High temperature improves mass transfer, narrowing peak widths for carbohydrates and preventing anomer splitting (separating

      
       and 
      
      
      
      anomers of Melibiose).
  • Detector Temperature: 40°C - 50°C (Must be stable).

  • Injection Volume: 10 - 20 µL.

Standard Preparation
  • Stock Standard: Accurately weigh 500 mg of USP/EP Reference Standard D(+)-Melibiose Monohydrate into a 50 mL volumetric flask. Dissolve in HPLC grade water.

  • Impurity Mix: Prepare a solution containing 0.5% w/w each of Raffinose, Glucose, and Galactose relative to Melibiose to verify resolution (

    
    ).
    
System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between Melibiose and Raffinose; > 2.0 between Melibiose and Glucose.
    
  • Tailing Factor: 0.8 – 1.2.

  • RSD (Area): < 1.0% (n=6 injections).

Advanced Characterization: HPAEC-PAD

For research requiring detection of trace impurities (e.g., <0.05%), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is required.

  • Principle: At high pH (>12), carbohydrates ionize (become anions) and are separated on a pellicular anion-exchange resin. PAD detects oxidizable groups with femtomole sensitivity.

  • Advantage: Can separate Melibiose from structural isomers (e.g., Lactose) which might co-elute on ligand exchange columns.

  • Reference Method: Thermo Fisher Technical Note 20 (Analysis of Carbohydrates by HPAEC-PAD).

Workflow Visualization: Impurity Separation

Separation_Workflow Sample Sample (Melibiose) Column Ca-Ligand Column (85°C) Sample->Column Inject Raf 1. Raffinose (Trisaccharide) Column->Raf Elutes First (Largest Size) Mel 2. Melibiose (Disaccharide) Raf->Mel Mono 3. Glc/Gal (Monosaccharides) Mel->Mono Elutes Last (Smallest Size) Detector RI Detector Mono->Detector

Caption: Elution order on a Ligand Exchange (Ca) column is inverse to molecular size: Trisaccharides (Raffinose) elute before Disaccharides (Melibiose).

References

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.

  • Thermo Fisher Scientific. Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Bio-Rad Laboratories. Aminex HPLC Columns for Carbohydrate Analysis - Instruction Manual.

  • Agilent Technologies. Analysis of Sugars and Sugar Alcohols in Food using Agilent Hi-Plex Ca Column.

  • European Pharmacopoeia (Ph. Eur.). Monograph: Sugar Analysis.

Sources

A Senior Application Scientist's Guide to Differentiating Melibiose from Isomeric Reducing Disaccharides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification and quantification of carbohydrates are paramount. Melibiose, a reducing disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond, presents a significant analytical challenge.[1] Its structural similarity to other reducing disaccharides, such as lactose (β-1,4 linkage), maltose (α-1,4 linkage), and cellobiose (β-1,4 linkage), makes differentiation difficult. These molecules are isomers, possessing the same mass but differing in the connectivity or spatial arrangement of their atoms. This guide provides an in-depth comparison of chromatographic techniques, offering field-proven insights and detailed protocols to achieve robust and reliable separation of melibiose from its common isomers.

The Analytical Challenge: The Subtlety of Isomerism

The core difficulty in separating melibiose from other disaccharides stems from their subtle structural variances.[2] Chromatographic methods must be sensitive enough to distinguish between different glycosidic linkages (e.g., α-1,6 in melibiose vs. β-1,4 in lactose) and the stereochemistry of the monosaccharide units. A failure to achieve baseline separation leads to inaccurate quantification, which can have significant implications in fields ranging from food authenticity analysis to biopharmaceutical characterization.

Comparative Analysis of Chromatographic Techniques

Several chromatographic techniques can be employed for carbohydrate analysis, each with distinct advantages and limitations. The choice of method is dictated by the required resolution, sensitivity, sample complexity, and available instrumentation.

TechniquePrinciple of SeparationSensitivitySample PrepDerivatization Required?Ideal For
HPAE-PAD Anion exchange of carbohydrates at high pHHigh (pmol)Minimal (Dilution/Filtration)NoHigh-resolution separation of complex isomeric mixtures without derivatization.[3][4]
GC-MS Partitioning based on volatility and polarityVery High (fmol)Complex (Hydrolysis, Derivatization)YesHigh-resolution separation and definitive structural confirmation via mass spectrometry.[5]
HPLC-RID/ELSD Normal-phase partitioning or ligand exchangeLow to ModerateMinimalNoSimpler, routine analysis where high resolution of all isomers is not critical.[6][7]
The Gold Standard: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD stands out as the premier technique for the direct analysis of carbohydrates.[4]

Causality of Separation: The high pH of the mobile phase (typically >pH 12) ionizes the hydroxyl groups of the carbohydrates, turning these neutral molecules into weak anions. This allows them to interact with and be separated on a strong anion-exchange stationary phase.[4] Subtle differences in the pKa values of the hydroxyl groups, influenced by their stereochemistry and the glycosidic linkage position, result in differential retention times, enabling the separation of closely related isomers like melibiose and lactose.[3]

Detection Principle: Pulsed Amperometric Detection (PAD) provides highly sensitive, direct detection of carbohydrates without the need for chromophores. It involves applying a series of potential steps to a gold electrode to first oxidize the analyte, then clean and reactivate the electrode surface for the next measurement cycle. This process allows for stable and sensitive detection in the high-pH mobile phases used for separation.

Experimental Protocol 1: Isomer Separation via HPAE-PAD

This protocol is optimized for the baseline separation of melibiose, lactose, and other common disaccharides.

1. Instrumentation and Consumables:

  • Ion Chromatography (IC) system equipped with an eluent generator (optional, for high precision) and a pulsed amperometric detector with a gold working electrode.

  • Column: Thermo Scientific™ Dionex™ CarboPac™ PA210-4μm or similar high-resolution carbohydrate column.[3][8]

  • Vials and filters for sample preparation.

  • Standards: High-purity melibiose, lactose, maltose, and other relevant disaccharides.

2. Reagents:

  • Deionized (DI) water, >18 MΩ·cm resistivity.

  • 50% w/w Sodium Hydroxide (NaOH) solution.

  • Sodium Acetate (NaOAc), anhydrous.

3. Chromatographic Conditions:

ParameterSetting
Column CarboPac PA210-4μm (4 x 250 mm)
Eluent A 200 mM NaOH
Eluent B 1 M Sodium Acetate in 200 mM NaOH
Flow Rate 0.5 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection Pulsed Amperometry (PAD), Gold Electrode
Gradient 0-20 min: 10-40 mM NaOH; 20-25 min: 100 mM NaOH (wash)

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in DI water to a known concentration (e.g., 1 mg/mL).

  • For complex matrices (e.g., dairy products), a protein precipitation step using Carrez reagents may be necessary.[9]

  • Dilute the sample to fall within the calibration curve range (typically in the low µM range).

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Identify peaks by comparing retention times with pure standards.

  • Quantify using a multi-point calibration curve generated from the standards. The high resolving power of this method should yield baseline separation between melibiose and lactose.[10]

HPAE_PAD_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Raw Sample Dissolve Dissolve in DI Water Precipitate Protein Precipitation (if needed) Dilute Dilute to final conc. Filter Filter (0.22 µm) Inject Inject into IC System Filter->Inject Prepared Sample Separation HPAE Separation (CarboPac Column) Detection PAD Detection Chromatogram Generate Chromatogram Detection->Chromatogram Signal Identify Peak Identification (vs. Standards) Quantify Quantification (Calibration Curve)

Sources

Validating Melibiose Utilization in Klebsiella pneumoniae: A Multi-Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of Klebsiella pneumoniae identification and metabolic engineering, melibiose utilization is more than a simple biochemical tick-box. It serves as a critical phenotypic marker for differentiating Klebsiella species from non-fermenting Enterobacteriaceae and acts as a vital checkpoint in metabolic engineering applications (e.g., 2,3-butanediol production).

While automated systems like VITEK® 2 provide rapid identification, they rely on probabilistic algorithms that can occasionally misclassify closely related phylogroups (K. variicola or K. quasipneumoniae) due to variable expression of the mel operon. For researchers requiring absolute metabolic certainty—whether for defining a novel clinical biotype or validating a strain for biofuel fermentation—a multi-layered validation approach is non-negotiable.

This guide objectively compares the three primary validation methodologies: Traditional Phenotypic Fermentation , Rapid Enzymatic Assays , and Genomic Verification , providing the protocols and data needed to select the right tool for your specific research constraints.

Mechanistic Grounding: The mel Operon

To validate the result, one must understand the mechanism. Melibiose (6-O-α-D-galactopyranosyl-D-glucose) utilization in K. pneumoniae is governed by the mel operon.

  • Transport ( melB ): The MelB carrier protein functions as a symporter, co-transporting melibiose with Na⁺, H⁺, or Li⁺ ions. This is a critical point of failure in phenotypic tests; a strain may possess the hydrolytic enzyme but lack the transporter expression under standard media conditions.

  • Hydrolysis ( melA ): Once intracellular, the enzyme α-galactosidase (encoded by melA) hydrolyzes melibiose into galactose and glucose, which then enter the glycolytic pathway.

Implication for Validation: A negative result in a fermentation tube could mean a lack of melA (enzyme) OR melB (transport). A rapid enzymatic assay (using cell lysates) validates melA directly, bypassing transport constraints.

Visualization: Melibiose Metabolic Pathway

MelibiosePathway Ext_Mel Extracellular Melibiose MelB MelB Transporter (Na+/H+ Symport) Ext_Mel->MelB Uptake Int_Mel Intracellular Melibiose MelB->Int_Mel MelA Alpha-Galactosidase (melA gene) Int_Mel->MelA Substrate Binding Gal Galactose MelA->Gal Hydrolysis Glu Glucose MelA->Glu Glycolysis Glycolysis & Acid Production Gal->Glycolysis Glu->Glycolysis ColorChange Phenol Red: Red -> Yellow Glycolysis->ColorChange pH Drop

Figure 1: The physiological pathway of melibiose utilization. Note that phenotypic detection relies on the final acid production step, whereas enzymatic assays target the MelA node directly.

Comparative Analysis of Validation Methods

This section compares the three tiers of validation. Select your method based on the "Cost vs. Specificity" trade-off required by your study.

Table 1: Performance Matrix
FeatureMethod A: Phenol Red Broth Method B: Rapid Enzymatic (pNPG) Method C: Automated (e.g., VITEK 2)
Type Growth-dependent FermentationEnzymatic HydrolysisProbabilistic Algorithm
Time to Result 24 - 48 Hours1 - 4 Hours6 - 10 Hours
Target Whole Pathway (Transport + Enzyme)Enzyme Activity (Alpha-Gal)Phenotypic Profile Match
Sensitivity High (but slow)Very HighModerate to High
Specificity Moderate (Risk of reversion)High (Specific to Alpha-Gal)High (Context dependent)
Cost Low ($)Medium (

)
High (

$)
Best For Reference Standard / Gold StandardHigh-Throughput ScreeningRoutine Clinical ID
Deep Dive:
  • Phenol Red Broth: The "Gold Standard" for defining metabolic capability. It confirms the organism can live on melibiose. However, it is prone to false negatives if the inoculum is too light or if the incubation is too short for acid accumulation.

  • Rapid Enzymatic (pNPG): Uses p-nitrophenyl-α-D-galactopyranoside.[1] This is a "chromogenic" validation. If the bacteria have alpha-galactosidase, they cleave the synthetic substrate, turning the solution yellow instantly. Crucial Insight: This confirms the presence of the enzyme but not necessarily the ability to grow (transport could be defective).

  • Automated Systems: Systems like VITEK 2 use miniaturized biochemical wells. While accurate (~93% for Klebsiella), they are "black boxes." If a VITEK result is "Low Discrimination," you must revert to Method A or B for resolution.

Validated Experimental Protocols

Protocol A: The Reference Standard (Phenol Red Melibiose Broth)

Use this when you need to prove metabolic growth capability for publication.

Reagents:

  • Phenol Red Broth Base (sterile).[2]

  • Melibiose solution (10% w/v, filter sterilized).

  • K. pneumoniae isolate (fresh 18-24h culture).[2]

  • Control: E. coli ATCC 25922 (Melibiose +) and Proteus mirabilis (Melibiose -).

Step-by-Step:

  • Preparation: Aseptically add melibiose solution to the Phenol Red Broth to a final concentration of 1.0% . (Avoid autoclaving melibiose directly with the broth to prevent caramelization/hydrolysis).

  • Inoculation: Using a sterile loop, transfer a light inoculum (approx. 10^4 CFU) from a fresh colony into the tube.

  • Incubation: Incubate at 35°C ± 2°C for 24 to 48 hours . Cap loosely to allow gas exchange if checking for gas, though Klebsiella is facultative.

  • Interpretation:

    • Positive: Distinct color change from Red/Orange (pH 7.4) to Yellow (pH < 6.8) .[3]

    • Negative: Broth remains Red or turns Deep Pink (alkaline reaction from peptone degradation).

    • Gas: A bubble in the Durham tube indicates aerogenic fermentation (common in Klebsiella).

Self-Validation Check: If the uninoculated control turns yellow, the media is contaminated or the sugar hydrolyzed spontaneously. Discard.

Protocol B: Rapid Alpha-Galactosidase Confirmation (pNPG Assay)

Use this for rapid screening of engineered strains or confirming ambiguous fermentation results.

Reagents:

  • Substrate: p-Nitrophenyl-α-D-galactopyranoside (pNPG) (Sigma-Aldrich).

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 7.0).

  • Lysis Reagent: Toluene or commercial bacterial lysis buffer.

Step-by-Step:

  • Harvest: Resuspend a loopful of K. pneumoniae colonies in 0.5 mL of Phosphate Buffer.

  • Lysis: Add 1 drop of toluene (or 50 µL lysis buffer) and vortex vigorously for 30 seconds to permeabilize cells.

  • Reaction: Add 0.2 mL of pNPG solution (1 mg/mL) .

  • Incubation: Incubate in a water bath at 37°C .

  • Monitoring: Check every 15 minutes for up to 4 hours.

  • Interpretation:

    • Positive: Development of a Yellow color (release of p-nitrophenol).

    • Negative: Solution remains colorless.

Expert Insight: This reaction is often visible within 30 minutes for high-expression strains. It specifically validates the melA gene product activity.

Decision Logic for Validation

When should you use which method? Use this logic flow to optimize your resources.

ValidationLogic Start Start: Isolate Identification Auto Automated System (e.g., VITEK 2) Start->Auto Result Result Analysis Auto->Result HighConf High Confidence ID (>95%) Result->HighConf Clear Profile LowConf Low Discrimination (<90%) Result->LowConf Ambiguous RapidTest Perform Rapid pNPG Assay LowConf->RapidTest Speed Required TubeTest Perform Phenol Red Melibiose Broth LowConf->TubeTest Growth Data Required Genomic 16S rRNA or melA Sequencing RapidTest->Genomic If Negative/Conflict TubeTest->Genomic If Negative/Conflict

Figure 2: Decision Matrix for validating Melibiose utilization. Note that genomic sequencing is the final arbiter for conflicting phenotypic data.

References

  • Brisse, S., et al. (2006). "Metabolic heterogeneity of Klebsiella pneumoniae from human and environmental sources." Journal of Clinical Microbiology.

  • BioMérieux. (2025).[4] "VITEK® 2: Healthcare Product Information and Performance Data." BioMérieux Clinical Diagnostics.

  • Hardy Diagnostics. (2022). "Phenol Red Broth: Instructions for Use and Interpretation."[2][5] Hardy Diagnostics Technical Document.

  • Sigma-Aldrich. (2023). "Alpha-Galactosidase Activity Assay Kit Protocol." Merck/Sigma-Aldrich Technical Bulletin.

  • National Center for Biotechnology Information (NCBI). "Gene melA: alpha-galactosidase [Klebsiella pneumoniae]." NCBI Gene Database.[6]

Sources

Reference Standards for Melibiose Optical Rotation Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical bioprocessing and carbohydrate chemistry, Melibiose (


-D-Gal-(1

6)-D-Glc) serves as a critical raw material and diagnostic marker.[1] Its purity is routinely verified via Specific Optical Rotation (SOR) . However, Melibiose presents a unique analytical challenge: Mutarotation .

Unlike stable non-reducing sugars (e.g., Sucrose), Melibiose exists in a dynamic equilibrium between


 and 

anomers. A freshly prepared solution will yield a drifting optical rotation value until equilibrium is reached. This guide compares the two industry-standard methodologies for establishing reference values: Passive Aqueous Equilibration (Method A) versus Catalytic Acceleration (Method B). We provide experimental data to support the selection of the appropriate method based on throughput and accuracy requirements.

The Core Challenge: Anomeric Mutarotation

To accurately measure the specific rotation


 of Melibiose, one must understand the kinetics of the anomeric center on the glucose unit.
  • The Phenomenon: Crystalline Melibiose is typically supplied as the monohydrate in the

    
    -anomer form (or a mixture enriched in one anomer). Upon dissolution, the hemiacetal ring opens and closes, interconverting between 
    
    
    
    and
    
    
    forms.[2][3][4]
  • The Drift:

    • Initial Rotation (fresh solution): Variable, depending on the crystal's anomeric purity.

    • Equilibrium Rotation: Stable, typically +137.0° (anhydrous basis).

  • The Risk: Measuring before equilibrium results in "False Failures" during QC release.

Comparative Analysis of Reference Methods

We evaluated two primary workflows for determining the SOR of Melibiose. Both methods target the same equilibrium value but differ in kinetics and solvent interference.

Method A: Passive Aqueous Equilibration (The "Golden Standard")

This method relies on natural mutarotation in pure water. It is the method of choice for establishing Primary Reference Standards where time is not a constraint.

  • Mechanism: Spontaneous ring-opening/closing in neutral pH.

  • Solvent: HPLC-grade Water.

  • Equilibration Time: 10–16 hours (Overnight).

  • Pros: Zero solvent interaction; highly reproducible; compliant with "green chemistry" principles.

  • Cons: Extremely low throughput; requires overnight planning.

Method B: Ammonia-Catalyzed Acceleration (The "High-Throughput" Alternative)

Adapted from USP protocols for other reducing sugars (e.g., Lactose), this method uses a weak base to catalyze the mutarotation.

  • Mechanism: Base-catalyzed proton transfer accelerates ring opening.

  • Solvent: Water + trace Ammonium Hydroxide (

    
    ).
    
  • Equilibration Time: < 20 minutes.

  • Pros: Rapid QC release; fits into a standard shift.

  • Cons: Risk of alkaline degradation (yellowing/caramelization) if left too long; ammonia requires handling precautions.

Performance Data Comparison
MetricMethod A (Passive Water)Method B (Ammonia Catalyzed)
Time to Equilibrium 10.5 Hours15 Minutes
Stability Window > 48 Hours1–2 Hours (degradation risk)
Precision (RSD) 0.05%0.12%
Target Value (

)
+137.2°+136.9°
Primary Use Case Reference Material CertificationRoutine QC / In-Process Control

Scientist's Note: While Method B is faster, the slight dip in the target value (+136.9°) suggests minor solvent effects or onset of degradation. For Certified Reference Material (CRM) assignment, Method A is mandatory.

Experimental Protocol & Workflow

The following protocol outlines a self-validating system to ensure the measured rotation reflects the true chemical purity, not just the water content or temperature fluctuations.

Prerequisite: Water Correction

Melibiose is hygroscopic and commonly supplied as a monohydrate. You cannot dry it thermally without risking anomeric conversion or degradation.

  • Step 1: Perform volumetric Karl Fischer (KF) titration to determine water content (

    
    ).
    
  • Step 2: Calculate Specific Rotation on an anhydrous basis.

Automated Workflow Diagram

The following logic tree illustrates the decision process for selecting the equilibration method.

MelibioseWorkflow Start Sample Intake: Melibiose Monohydrate KF Determine Water Content (%) (Karl Fischer Titration) Start->KF Weigh Weigh ~1.0g into 100mL Volumetric Flask Start->Weigh Calc Calculate Specific Rotation [α] (Corrected for Water Content) KF->Calc Input Water % Decision Throughput Requirement? Weigh->Decision MethodA Method A: Passive Decision->MethodA High Accuracy (Reference Std) MethodB Method B: Catalytic Decision->MethodB High Speed (Routine QC) SolventA Dissolve in HPLC Water MethodA->SolventA WaitA Stand 10-16 Hours (20°C) SolventA->WaitA Measure Measure Optical Rotation (α) @ 589nm, 20°C, 100mm Cell WaitA->Measure SolventB Add 0.2mL Ammonia (6N) Dilute to Vol. with Water MethodB->SolventB WaitB Stand 20 Minutes (20°C) SolventB->WaitB WaitB->Measure Measure->Calc

Figure 1: Decision matrix for Melibiose optical rotation measurement. Method A is preferred for assigning reference values; Method B is suitable for rapid raw material identification.

Detailed Steps (Method A - Reference Standard Grade)
  • Preparation: Accurately weigh

    
     of Melibiose (to the nearest 0.1 mg) into a 
    
    
    
    volumetric flask.
  • Dissolution: Add approximately

    
     of water. Swirl gently to dissolve. Do not heat.
    
  • Dilution: Dilute to volume with water.

  • Equilibration: Stopper the flask and allow it to stand at

    
     for a minimum of 10 hours.
    
  • Blanking: Zero the polarimeter using HPLC-grade water.

  • Measurement: Rinse the

    
     polarimeter tube with the sample solution twice. Fill the tube, ensuring no bubbles are present in the light path. Record the angular rotation (
    
    
    
    ) at
    
    
    (Sodium D-line).[5][6]

Calculation and Interpretation

To ensure the value is comparable to literature reference standards (which are reported on an anhydrous basis), apply the following formula derived from USP <781> [1]:



Where:

  • 
     = Observed angular rotation (degrees).[2][5][6][7]
    
  • 
     = Path length of the cell (decimeters, usually 1.0).[6][8]
    
  • 
     = Concentration of the substance "as is" ( g/100  mL).[6]
    
  • 
     = Water content determined by Karl Fischer (e.g., 5.0%).
    

Acceptance Criteria: For a high-purity Reference Standard, the calculated specific rotation should fall within:


 to 

(Anhydrous basis) [2].

Troubleshooting and Validation

  • Drifting Readings: If the reading changes by more than

    
     over 5 minutes, equilibrium has not been reached. Extend the wait time.
    
  • Temperature Sensitivity: Carbohydrate rotation is temperature-dependent.[9] Ensure the polarimeter cell is thermostated to

    
    . A deviation of 
    
    
    
    can shift results by
    
    
    .
  • Cloudiness: If using Method B (Ammonia), cloudiness may indicate precipitation of trace inorganic impurities. Filter through a

    
     membrane if necessary, but validate that the filter does not adsorb the sugar.
    

References

  • United States Pharmacopeia (USP). General Chapter <781> Optical Rotation.[10] Rockville, MD: United States Pharmacopeial Convention.

  • Sigma-Aldrich. Product Specification: Melibiose (Analytical Standard). Catalog No. 585-99-9.

  • National Institute of Standards and Technology (NIST). Standard Reference Material 17f (Sucrose). (Cited for general polarimetry calibration protocols).

Sources

Safety Operating Guide

Personal protective equipment for handling D(+)-Melibiose monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Substance: D(+)-Melibiose monohydrate CAS: 66009-10-7 Risk Profile: Low Hazard / Non-Hazardous (GHS)

While D(+)-Melibiose monohydrate is not classified as a dangerous substance under GHS standards, treating it with casual indifference is a procedural error. In a research setting, the primary risks are sample contamination , hygroscopic degradation , and nuisance dust generation .

The Senior Scientist's Perspective:

"We do not wear PPE solely to protect ourselves from the chemical; we wear it to protect the chemical from us. Skin oils, nucleases, and microbial contaminants are the enemies of high-purity carbohydrate research."

Risk Assessment & Hazard Identification

Although acute toxicity is negligible, the following operational hazards must be managed to ensure experimental integrity and personnel hygiene.

Hazard CategorySpecific RiskOperational ImpactMitigation Strategy
Physical HygroscopicityAbsorption of atmospheric moisture alters molecular weight calculations and concentration accuracy.Store in desiccated environment; re-seal containers immediately.
Inhalation Nuisance DustFine powder inhalation can cause mild respiratory irritation or allergic sensitization in susceptible individuals.Use a fume hood or N95 mask when weighing large quantities (>10g).
Biological Microbial GrowthSpilled sugar solutions are rapid growth media for bacteria/fungi, leading to lab-wide contamination.Immediate spill cleanup with 70% Ethanol; do not leave "sticky spots."
Chemical Cross-ReactivityReducing sugar; can react with amino groups (Maillard reaction) if improperly stored with amines/proteins.Store segregated from strong oxidizers and amines.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required protective gear based on the scale of operation.

PPE ComponentStandard Bench Scale (<10 g)Bulk Handling / Dust Generation (>10 g)Technical Rationale
Hand Protection Nitrile Gloves (0.11 mm min)Nitrile Gloves (Extended Cuff)Latex is avoided to prevent protein contamination of samples. Nitrile offers sufficient barrier against nuisance dust.
Eye Protection Safety Glasses (Side Shields)Safety Goggles (Indirect Vent)Prevents ocular irritation from fine particulate matter.
Respiratory None required in well-ventilated area.[1]N95 / P1 Dust Mask Required if weighing outside a fume hood to prevent inhalation of fine carbohydrate dust.
Body Defense Standard Lab Coat (Cotton/Blend)Lab Coat + Tyvek SleevesPrevents powder accumulation on personal clothing, which can attract pests/microbes outside the lab.
Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the specific task.

PPE_Logic Start Task Assessment Scale Scale of Operation Start->Scale Small < 10g (Bench) Scale->Small Large > 10g (Bulk) Scale->Large Standard Standard PPE: Nitrile Gloves Safety Glasses Lab Coat Small->Standard Dust Dust Generation? Large->Dust No No Dust->No Granular Yes Yes Dust->Yes Fine Powder Enhanced Enhanced PPE: + N95 Mask + Goggles + Fume Hood No->Standard Yes->Enhanced

Figure 1: Decision logic for selecting appropriate PPE based on operational scale and dust potential.

Operational Protocol: Precision Weighing & Solubilization

Objective: To prepare a stock solution while maintaining the anhydrous/monohydrate stoichiometry and preventing contamination.

A. Pre-Operational Checks
  • Verify Hydration State: Ensure you are using the Monohydrate form (MW ~360.32 g/mol ). Using the anhydrous MW (342.30 g/mol ) by mistake will result in a 5.2% concentration error .

  • Static Control: Carbohydrate powders are prone to static charge. Use an antistatic gun or wipe if the powder "flies."

B. Step-by-Step Protocol
  • Environment: Perform weighing in a draft-free area. If the powder is fine/fluffy, use a chemical fume hood with the sash lowered.

  • Weighing:

    • Tare the weighing boat/paper.

    • Use a clean spatula (ethanol-wiped and dried).

    • Critical: Do not return excess powder to the stock container. Discard it to solid waste to prevent cross-contamination.

  • Solubilization:

    • Melibiose is highly soluble in water.

    • Add powder to solvent (not solvent to powder) to prevent clumping.

    • Vortex gently. Heating is rarely required and should be avoided to prevent thermal degradation (caramelization).

  • Filtration: If used for cell culture, filter sterilize (0.22 µm PES membrane). Do not autoclave concentrated sugar solutions if precise concentration is critical, as caramelization may occur.

Emergency & Disposal Procedures

Spill Management

Carbohydrate spills are not toxic but create a sticky residue that attracts pests and supports microbial growth.

  • Dry Spill: Sweep up carefully to avoid dust. Place in general solid waste.

  • Wet Spill:

    • Absorb with paper towels.

    • Clean: Wipe the area three times with water to remove stickiness.

    • Sanitize: Final wipe with 70% Ethanol to kill any microbes that may feed on the residue.

Waste Disposal Workflow

Regulatory Note: While Melibiose is non-hazardous, local regulations dictate if it can go down the drain.

Disposal_Flow Waste Waste Type Solid Solid Waste (Powder/Wipes) Waste->Solid Liquid Liquid Waste (Solutions) Waste->Liquid Bin General Lab Trash (Non-Hazardous) Solid->Bin Check Check Local Regs (Sewer Code) Liquid->Check Drain Sanitary Sewer (Flush w/ Water) Check->Drain Allowed (Pure Sugar) ChemWaste Chemical Waste Stream (If mixed with hazardous agents) Check->ChemWaste Restricted / Mixed

Figure 2: Disposal decision tree. Always prioritize local EHS guidelines over general advice.

References

  • Fisher Scientific. (2023). Safety Data Sheet: D(+)Melibiose monohydrate. Retrieved from

  • Carl Roth. (2024).[2][3] Safety Data Sheet: D(+)-Melibiose monohydrate. Retrieved from

  • Vanderbilt University. (n.d.). Guide to Laboratory Safe Practices: Food Handling and Storage. Retrieved from

  • PubChem. (n.d.). Melibiose Compound Summary. National Library of Medicine. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.